Pfn1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H15N7O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
8-(3-hydroxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C19H15N7O2/c1-10-5-7-11(8-6-10)15-14-16(18(28)22-21-15)20-19-23-24-25-26(19)17(14)12-3-2-4-13(27)9-12/h2-9,17,27H,1H3,(H,22,28)(H,20,23,25) |
InChI Key |
XFVDPRNCBPDEGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Foundational & Exploratory
Pfn1-IN-1: An In-Depth Technical Guide to its Mechanism of Action on Actin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Profilin-1 (Pfn1) is a critical regulator of actin cytoskeleton dynamics, playing a pivotal role in cell motility, proliferation, and angiogenesis. Its function is intricately linked to its ability to bind actin monomers (G-actin), facilitate nucleotide exchange, and shuttle them to the growing ends of actin filaments (F-actin). Pfn1-IN-1, also identified as compound C1, is a small molecule inhibitor designed to disrupt the crucial interaction between Pfn1 and actin. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its impact on actin polymerization, presenting relevant quantitative data, outlining key experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.
The Role of Profilin-1 in Actin Polymerization
Profilin-1 is a multifaceted protein that fine-tunes actin dynamics through several key mechanisms:
-
G-actin Sequestration: Pfn1 binds to monomeric actin, preventing spontaneous nucleation of new actin filaments.
-
Nucleotide Exchange: Pfn1 catalyzes the exchange of ADP for ATP on G-actin, converting it into a polymerization-competent state.
-
Barbed-End Elongation: The Pfn1-ATP-actin complex is delivered to the fast-growing barbed end of actin filaments, promoting elongation, particularly in conjunction with formins and Ena/VASP proteins.
-
Signaling Integration: Pfn1 possesses binding sites for poly-L-proline (PLP) motifs found in various cytoskeletal and signaling proteins, as well as for phosphoinositides (PIPs), thereby linking actin dynamics to cellular signaling cascades.
This compound: Mechanism of Action
This compound was identified through structure-based virtual screening as a competitive inhibitor of the Pfn1-actin interaction[1][2]. By binding to Pfn1, this compound sterically hinders the binding of G-actin, thereby disrupting the downstream functions of Pfn1 in actin polymerization.
The primary mechanism of action of this compound is the inhibition of the Pfn1-actin complex formation . This leads to a cascade of effects on actin dynamics:
-
Reduced Actin Polymerization: By preventing Pfn1 from delivering ATP-actin to filament ends, this compound attenuates the rate of actin filament elongation.
-
Decreased F-actin Content: The overall cellular content of filamentous actin (F-actin) is reduced upon treatment with this compound, leading to alterations in cell morphology and motility[1].
-
Inhibition of Angiogenesis: this compound has been shown to inhibit the angiogenic capacity of endothelial cells in vitro, a process highly dependent on dynamic actin rearrangements[3].
Quantitative Data
Table 1: Effects of Pfn1 Inhibitors on Cellular Processes
| Compound | Concentration | Cell Type | Effect | Reference |
| This compound (C1) | 50-100 µM | Endothelial Cells | Reduced F-actin, slowed migration and proliferation, inhibited angiogenesis | [1] |
| Compound C2 | 50-100 µM | Endothelial Cells | Reduced F-actin, slowed migration and proliferation, inhibited angiogenesis | [1] |
| Compound C74 | 25-50 µM | Renal Cell Carcinoma Cells | Inhibited migration and proliferation | [4] |
Table 2: Binding Affinity of Pfn1 Inhibitors
| Compound | Target | Kd | Assay | Reference |
| Compound C74 | Pfn1 | ~60 µM | Surface Plasmon Resonance (SPR) | [4][5] |
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay is a cornerstone for assessing the effect of inhibitors on the kinetics of actin polymerization in vitro. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
Recombinant Pfn1 protein
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Polymerization buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole, pH 7.0)
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Protocol:
-
Preparation of Actin Monomers: Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer. The final actin concentration in the assay is typically 2-4 µM.
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, combine the G-actin stock with either this compound at various concentrations or the vehicle control (e.g., DMSO).
-
Incubation with Pfn1: Add recombinant Pfn1 to the reaction mixture. The molar ratio of Pfn1 to actin should be optimized based on experimental goals (e.g., 1:1 or higher). Incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding to Pfn1.
-
Initiation of Polymerization: Initiate actin polymerization by adding the polymerization buffer (e.g., 10X KMEI to a final concentration of 1X).
-
Fluorescence Measurement: Immediately place the sample in the fluorometer and record the fluorescence intensity over time. Measurements are typically taken every 15-60 seconds for 30-60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The resulting curve will show a lag phase (nucleation), an elongation phase (polymerization), and a steady-state phase (equilibrium). The effect of this compound can be quantified by comparing the polymerization rates (slope of the elongation phase) and the total amount of polymerized actin (plateau fluorescence) between treated and control samples.
Proximity Ligation Assay (PLA)
PLA is a powerful technique to visualize and quantify protein-protein interactions in situ. It is used to confirm that this compound disrupts the Pfn1-actin interaction within cells.
Materials:
-
Cells of interest cultured on coverslips
-
Primary antibodies against Pfn1 and actin raised in different species (e.g., rabbit anti-Pfn1 and mouse anti-actin)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100) to allow antibody entry.
-
Blocking: Block non-specific antibody binding using a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against Pfn1 and actin overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Ligation: Wash the cells and add the ligation solution, which contains ligase and two connector oligonucleotides. If the PLA probes are in close proximity (<40 nm), the oligonucleotides will hybridize and be ligated into a circular DNA molecule. Incubate for 30 minutes at 37°C.
-
Amplification: Wash the cells and add the amplification solution, which contains a polymerase and fluorescently labeled oligonucleotides. The circular DNA molecule serves as a template for rolling-circle amplification, generating a long DNA product with multiple fluorescent labels. Incubate for 100 minutes at 37°C.
-
Mounting and Imaging: Wash the cells, mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei, and visualize the PLA signals as bright fluorescent spots using a fluorescence microscope.
-
Quantification: The number of PLA spots per cell is quantified using image analysis software, providing a measure of the Pfn1-actin interaction. A decrease in the number of spots in this compound-treated cells compared to control cells indicates inhibition of the interaction.
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a process that is highly dependent on actin dynamics.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
24-well or 48-well plates
-
Endothelial cell growth medium
-
This compound
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled plate. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Seed the cells onto the solidified matrix. Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. For quantitative analysis, the cells can be labeled with Calcein AM, and images can be captured. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters in the presence of this compound indicates an anti-angiogenic effect.
Signaling Pathways and Downstream Effects
The inhibition of the Pfn1-actin interaction by this compound is expected to have significant consequences on various signaling pathways that regulate the actin cytoskeleton and other cellular processes.
-
Rho-ROCK Pathway: Pfn1 is a downstream effector of the Rho-ROCK signaling pathway, which regulates actomyosin (B1167339) contractility and stress fiber formation. Phosphorylation of Pfn1 by ROCK can modulate its activity[6]. By inhibiting Pfn1's interaction with actin, this compound may disrupt the proper execution of signals from this pathway, leading to altered cell adhesion and migration.
-
Phosphoinositide (PI) Signaling: Pfn1 binds to phosphoinositides, such as PI(4,5)P2, which can regulate its localization and function at the plasma membrane. This interaction links actin dynamics to signaling cascades initiated by growth factors and other stimuli. Disruption of the Pfn1-actin axis by this compound could indirectly affect PI signaling by altering the availability of Pfn1 to interact with membrane lipids.
-
Regulation of other Actin-Binding Proteins: Pfn1's role as a gatekeeper of the actin monomer pool influences the activity of other key actin-binding proteins. For instance, Pfn1 can inhibit the actin-nucleating activity of the Arp2/3 complex[7]. By sequestering Pfn1, this compound might indirectly modulate the activity of Arp2/3 and other actin-binding proteins like cofilin, leading to complex changes in the overall architecture and dynamics of the actin cytoskeleton.
Conclusion
This compound represents a valuable tool for dissecting the intricate role of the Pfn1-actin interaction in various cellular processes. As a competitive inhibitor, it offers a means to acutely perturb actin dynamics, enabling researchers to study the downstream consequences on cell behavior and signaling. The experimental protocols detailed in this guide provide a robust framework for characterizing the efficacy and mechanism of action of this compound and similar compounds. Further investigation into the precise quantitative parameters of this compound and its broader impact on the cellular signaling network will undoubtedly enhance its utility as a chemical probe and may pave the way for the development of novel therapeutic strategies targeting diseases driven by aberrant actin cytoskeleton dynamics.
References
- 1. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Profilin-1 serves as a gatekeeper for actin assembly by Arp2/3-dependent and –independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pfn1-IN-1 in the Inhibition of Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. In the context of cancer, tumor growth and metastasis are highly dependent on the establishment of a dedicated blood supply. Profilin-1 (Pfn1), an actin-binding protein, has emerged as a key regulator of the cytoskeletal dynamics essential for endothelial cell (EC) proliferation, migration, and morphogenesis, which are all fundamental steps in angiogenesis.[1][2] Consequently, the inhibition of Pfn1 presents a promising therapeutic strategy for anti-angiogenic cancer therapy. This technical guide provides an in-depth overview of the role of Pfn1 inhibitors, with a focus on a representative small molecule, 4,4'-((4-bromophenyl)methylene)bis(3,5-dimethyl-1H-pyrazole), herein referred to as Pfn1-IN-1 (and also known in the literature as C74), in curbing angiogenesis. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.
Mechanism of Action: Targeting the Pfn1-Actin Axis and Key Signaling Pathways
This compound is a small molecule inhibitor designed to disrupt the interaction between Profilin-1 and actin monomers.[3] This interaction is crucial for the polymerization of actin filaments, a process that underpins the dynamic changes in cell shape, motility, and division required for angiogenesis.[1][2] By binding to Pfn1, this compound effectively reduces the pool of actin monomers available for polymerization, thereby impairing the angiogenic capabilities of endothelial cells.[3]
Key Signaling Pathways Modulated by Pfn1 Inhibition
The anti-angiogenic effects of Pfn1 inhibition are mediated through the modulation of several critical signaling pathways within endothelial cells:
-
VEGF-A/VEGFR2/Src Signaling and Pfn1 Phosphorylation: Vascular Endothelial Growth Factor-A (VEGF-A) is a potent pro-angiogenic factor that initiates a signaling cascade upon binding to its receptor, VEGFR2, on endothelial cells. This leads to the activation of the Src kinase, which in turn phosphorylates Pfn1 at tyrosine 129 (Tyr129).[4][5] This phosphorylation event enhances the binding of Pfn1 to actin, promoting actin polymerization and subsequent cell migration.[4] this compound, by interfering with the Pfn1-actin interaction, can attenuate the downstream effects of this signaling axis.
-
Hypoxia-Inducible Factor-1α (HIF-1α) Accumulation: Pfn1 phosphorylation at Tyr129 also plays a crucial role in a hypoxia-independent mechanism of HIF-1α stabilization. Phosphorylated Pfn1 binds to the von Hippel-Lindau (VHL) tumor suppressor protein, preventing the VHL-mediated degradation of HIF-1α.[6] The resulting accumulation of HIF-1α leads to the transcriptional activation of numerous pro-angiogenic genes. By inhibiting Pfn1 function, this compound can indirectly suppress this pathway, reducing the expression of angiogenic factors.
Quantitative Data on the Anti-Angiogenic Effects of this compound
The efficacy of this compound in inhibiting key angiogenic processes has been demonstrated in various in vitro and in vivo models. The following tables summarize the available quantitative data.
| Assay | Cell Type | Inhibitor | Concentration Range (µM) | Observed Effect | Reference |
| In Vitro Assays | |||||
| EC Proliferation | HmVEC | This compound (C74) | 10 - 50 | Dose-dependent reduction in cell proliferation. | [3] |
| EC Migration | HmVEC | This compound (C74) | 10 - 50 | Dose-dependent inhibition of chemotactic cell migration. | [3] |
| EC Tube Formation | ECs | This compound (C74) | 20 | Qualitative reduction in cord formation. | [1] |
| Pfn1-Actin Interaction | VECs | This compound (C74) | Not specified | Substantial reduction in Pfn1-actin interaction as measured by proximity ligation assay. | [3] |
| In Vivo Assays | |||||
| Matrigel (B1166635) Plug Assay | C57/B6 mice | This compound (C74) | 200 | Reduced neovascularization in bFGF-supplemented matrigel plugs. | [1] |
| Tumor Angiogenesis | Balb/c mice | This compound (C74) | Not specified | Diminished neovascularization of RENCA tumors following intratumoral injection. | [1] |
| Binding Affinity | |||||
| Surface Plasmon Resonance | This compound (C74) | N/A | Dissociation constant (Kd) of approximately 60 µM for binding to Pfn1. | [1] |
Note: Specific IC50 values for this compound (C74) in endothelial cell proliferation, migration, and tube formation assays are not explicitly stated in the reviewed literature, which primarily reports effective concentration ranges.
A structurally related and more potent analog, 4,4'-((4-(trifluoromethyl)phenyl)methylene)bis(3,5-dimethyl-1H-pyrazole) (UP-6), has also been developed and shown to have improved anti-angiogenic activity in vivo.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Pfn1 inhibitors. Below are representative protocols for key in vitro and in vivo angiogenesis assays.
In Vitro Assays
1. Endothelial Cell Proliferation Assay
-
Objective: To quantify the effect of this compound on the proliferation of endothelial cells.
-
Materials:
-
Human Microvascular Endothelial Cells (HmVEC)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell counting kit (e.g., WST-1 or MTT) or automated cell counter
-
-
Procedure:
-
Seed HmVECs in a 96-well plate at a density of 2,000-5,000 cells/well in EGM-2 and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in EGM-2. A typical concentration range to test is 1-100 µM. Include a DMSO vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
At the end of the incubation period, assess cell proliferation using a cell counting kit according to the manufacturer's instructions or by detaching and counting the cells with an automated cell counter.
-
Quantification: Calculate the percentage of proliferation inhibition relative to the vehicle control for each concentration of this compound. Plot the results to determine the IC50 value.
-
2. Transwell Migration Assay
-
Objective: To evaluate the effect of this compound on the chemotactic migration of endothelial cells.
-
Materials:
-
HmVEC or other endothelial cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free endothelial basal medium (EBM)
-
EGM-2 (as chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution
-
-
Procedure:
-
Pre-coat the top of the transwell insert membrane with a thin layer of an extracellular matrix protein like fibronectin or collagen (optional, but can improve adherence).
-
Starve the endothelial cells in serum-free EBM for 4-6 hours prior to the assay.
-
Add EGM-2 (containing serum and growth factors as a chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free EBM containing various concentrations of this compound (e.g., 1-50 µM) or a DMSO vehicle control.
-
Seed the cells into the upper chamber of the transwell inserts at a density of 5 x 10^4 to 1 x 10^5 cells/insert.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with cold methanol for 10-15 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field and express the results as a percentage of the vehicle control.
-
3. Tube Formation Assay
-
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
-
Materials:
-
Endothelial cells (e.g., HUVECs or HmVECs)
-
Matrigel or other basement membrane extract
-
Pre-chilled 96-well plate
-
EGM-2
-
This compound
-
-
Procedure:
-
Thaw the Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Be careful to avoid bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Prepare a suspension of endothelial cells in EGM-2 containing different concentrations of this compound (e.g., 10-50 µM) or a DMSO vehicle control.
-
Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 to 2 x 10^4 cells/well.
-
Incubate the plate for 4-12 hours at 37°C in a 5% CO2 incubator.
-
Monitor the formation of tube-like structures under a microscope at regular intervals.
-
Quantification: Capture images of the tube networks. Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of branch points, and the total mesh area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
In Vivo Assay
4. Matrigel Plug Assay
-
Objective: To evaluate the effect of this compound on neovascularization in vivo.
-
Materials:
-
C57/B6 or other suitable mouse strain
-
Growth factor-reduced Matrigel
-
Basic fibroblast growth factor (bFGF) or VEGF-A as an angiogenic stimulus
-
This compound
-
Heparin (optional, to prevent rapid degradation of growth factors)
-
Pre-chilled syringes and needles
-
-
Procedure:
-
Thaw the Matrigel on ice.
-
On ice, mix the Matrigel with the angiogenic stimulus (e.g., 150 ng/mL bFGF) and this compound (e.g., 200 µM) or the vehicle control (DMSO). Heparin can be added at a concentration of 10-20 units/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.
-
After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Fix the plugs in 4% paraformaldehyde or formalin and embed them in paraffin.
-
Section the plugs and perform immunohistochemistry for an endothelial cell marker such as CD31 to visualize the blood vessels.
-
Quantification: Capture images of the CD31-stained sections. Quantify the microvessel density by counting the number of CD31-positive vessels per unit area or by measuring the total area occupied by blood vessels using image analysis software.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Pfn1 signaling in angiogenesis.
Caption: Transwell migration assay workflow.
References
- 1. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular endothelial cell-specific disruption of the profilin1 gene leads to severe multiorgan pathology and inflammation causing mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulus-dependent phosphorylation of profilin-1 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulus-dependent phosphorylation of profilin-1 in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profilin-1 Phosphorylation Directs Angiocrine Expression and Glioblastoma Progression through HIF-1α Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Pfn1-IN-1: A Technical Guide to a Novel Inhibitor of Profilin-1 and Actin Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Pfn1-IN-1, a small molecule inhibitor targeting the interaction between Profilin-1 (Pfn1) and actin. This document details the experimental protocols used in its characterization and presents key quantitative data in a structured format. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential applications in research and drug development.
Chemical Structure and Physicochemical Properties
This compound, also identified as compound C1, was discovered through a structure-based virtual screening approach aimed at identifying inhibitors of the Pfn1-actin interaction. Its chemical identity and known properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 8-(3-hydroxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptaazatricyclo[7.4.0.0³,⁷]trideca-1(13),3,5,9,11-pentaen-13-ol | [1][2] |
| Molecular Formula | C₁₉H₁₅N₇O₂ | [3] |
| Molecular Weight | 373.37 g/mol | [3] |
| CAS Number | 919010-46-1 | [3] |
Mechanism of Action and Biological Activity
This compound acts as an inhibitor of the interaction between Profilin-1 (Pfn1) and actin. Pfn1 is a critical regulator of actin cytoskeleton dynamics, promoting actin polymerization which is essential for numerous cellular processes including cell migration and angiogenesis. By disrupting the Pfn1-actin interaction, this compound effectively inhibits these processes.
Inhibition of Actin Polymerization
The inhibitory effect of this compound on actin polymerization was demonstrated using a pyrene-based actin polymerization assay. In this assay, the polymerization of pyrene-labeled actin is monitored by an increase in fluorescence. Pfn1, by sequestering actin monomers, inhibits this polymerization. This compound was shown to reverse this inhibitory effect in a dose-dependent manner.
| Condition | Observation | Reference |
| Actin alone | Baseline polymerization | [1] |
| Actin + Pfn1 | Inhibition of polymerization | [1] |
| Actin + Pfn1 + this compound (50 µM) | Partial reversal of Pfn1-mediated inhibition | [1] |
| Actin + Pfn1 + this compound (100 µM) | Complete abrogation of Pfn1-mediated inhibition | [1] |
Inhibition of Endothelial Cell Angiogenic Capacity
The biological activity of this compound was further assessed in endothelial cells (ECs), where it was found to inhibit their angiogenic capacity. This is consistent with the crucial role of actin dynamics in cell migration and the formation of new blood vessels.
Signaling Pathways and Experimental Workflows
To visually represent the context of this compound's action and the methodology of its discovery, the following diagrams are provided.
References
Pfn1-IN-1: A Technical Guide to a Novel Profilin 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profilin 1 (Pfn1) is a ubiquitously expressed, 15 kDa actin-binding protein that plays a critical role in the dynamic regulation of the actin cytoskeleton.[1] As a key orchestrator of actin polymerization, Pfn1 is implicated in a multitude of cellular processes, including cell motility, proliferation, and signal transduction.[1] Dysregulation of Pfn1 function has been linked to various pathological conditions, including cancer and cardiovascular diseases, making it an attractive target for therapeutic intervention.[2] Pfn1-IN-1, also known as compound C74, is a novel small-molecule inhibitor identified through structure-based virtual screening that specifically targets the interaction between Profilin 1 and actin.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
This compound acts as a competitive inhibitor of the Pfn1-actin interaction. By binding to Profilin 1, it prevents the formation of the Pfn1-actin complex, thereby interfering with the actin polymerization process.[4] This disruption of actin dynamics leads to a reduction in filamentous actin (F-actin) levels within the cell, which in turn impairs critical cellular functions that are dependent on a dynamic actin cytoskeleton, such as cell migration, proliferation, and the formation of new blood vessels (angiogenesis).[4][5]
Quantitative Data
The following table summarizes the available quantitative data for this compound (C74) and its interaction with Profilin 1.
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | ~60 μM | Surface Plasmon Resonance (SPR) | [6] |
| IC50 | Not explicitly reported | - | - |
Note: While a specific IC50 value for the functional inhibition of actin polymerization has not been explicitly reported in the reviewed literature, the dissociation constant (Kd) provides a measure of the binding affinity between this compound and Profilin 1.
A more recent study has reported the development of a structural analog of this compound, named UP-6, which has demonstrated improved anti-angiogenic activity. However, quantitative data for this second-generation compound is not yet publicly available.[6][7]
Signaling Pathways
Profilin 1 is a central node in cellular signaling, integrating pathways that control cytoskeletal dynamics. This compound, by inhibiting Pfn1, is expected to modulate these pathways. The diagram below illustrates the key signaling cascade involving Profilin 1 and the point of intervention for this compound.
Caption: Pfn1 signaling and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Actin Polymerization Assay
This assay measures the effect of this compound on the rate of actin polymerization in a cell-free system.
Caption: Workflow for in vitro actin polymerization assay.
Methodology:
-
Reagent Preparation: Recombinant human Profilin 1 and actin monomers are purified. A portion of the actin is fluorescently labeled with pyrene (B120774). This compound is dissolved in DMSO to create a stock solution. A polymerization buffer (e.g., G-buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT) is prepared.
-
Assay Setup: In a fluorometer cuvette, Profilin 1, unlabeled actin, and pyrene-labeled actin are combined in the polymerization buffer.
-
Inhibitor Addition: this compound at various concentrations or a vehicle control (DMSO) is added to the mixture and incubated for a short period.
-
Initiation of Polymerization: Polymerization is initiated by adding a salt solution (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole, pH 7.0).
-
Data Acquisition: The increase in pyrene fluorescence, which corresponds to the incorporation of G-actin into F-actin, is monitored over time using a fluorometer.
-
Analysis: The rate of actin polymerization is determined from the slope of the fluorescence curve. The inhibitory effect of this compound is quantified by comparing the polymerization rates in the presence and absence of the compound.
Proximity Ligation Assay (PLA)
This assay is used to visualize and quantify the interaction between Profilin 1 and actin within intact cells.
Caption: Workflow for Proximity Ligation Assay (PLA).
Methodology:
-
Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) are seeded on coverslips and allowed to adhere. The cells are then treated with different concentrations of this compound or a vehicle control for a specified period.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Blocking and Antibody Incubation: Non-specific antibody binding sites are blocked. The cells are then incubated with primary antibodies raised in different species, one specific for Profilin 1 and another for actin.
-
PLA Probe Incubation: The cells are incubated with secondary antibodies (PLA probes) that are conjugated to unique DNA oligonucleotides. These probes bind to the primary antibodies.
-
Ligation and Amplification: If the Pfn1 and actin proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, incorporating fluorescently labeled nucleotides.
-
Imaging and Quantification: The coverslips are mounted with a DAPI-containing medium to stain the nuclei. The resulting fluorescent PLA signals, which appear as distinct dots, are visualized using a fluorescence microscope. The number of PLA signals per cell is quantified to measure the extent of the Pfn1-actin interaction. A reduction in the number of PLA signals in this compound-treated cells indicates inhibition of the interaction.[8]
Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells.
Caption: Workflow for Transwell cell migration assay.
Methodology:
-
Chamber Preparation: The porous membrane of a Transwell insert is coated with an extracellular matrix protein like collagen to mimic the in vivo environment.
-
Chemoattractant Gradient: A chemoattractant, such as vascular endothelial growth factor (VEGF), is added to the medium in the lower chamber of the well.
-
Cell Preparation and Seeding: Endothelial cells are pre-treated with various concentrations of this compound or a vehicle control. The treated cells are then seeded into the upper chamber of the Transwell insert in serum-free medium.
-
Incubation: The plate is incubated for a period of 4-24 hours, allowing the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Cell Staining and Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed and stained with a dye such as crystal violet.
-
Analysis: The number of migrated cells is counted in several random fields of view under a microscope. A dose-dependent decrease in the number of migrated cells in the this compound-treated groups compared to the control group indicates an inhibitory effect on cell migration.[9]
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
References
- 1. navinci.se [navinci.se]
- 2. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promocell.com [promocell.com]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Pfn1-IN-1: A Technical Guide to its Effects on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profilin-1 (Pfn1) is a key regulator of actin dynamics, playing a crucial role in the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process is fundamental to a multitude of cellular functions, including cell motility, proliferation, and morphogenesis. The dysregulation of Pfn1 has been implicated in various pathologies, including cancer. Pfn1-IN-1, also known as compound C74, is a small molecule inhibitor designed to disrupt the interaction between Pfn1 and actin, offering a valuable tool for studying the physiological and pathological roles of Pfn1 and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the actin cytoskeleton, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound (C74) acts as a competitive inhibitor of the Pfn1-actin interaction.[1] Through structure-based virtual screening, C74 was identified as a compound that putatively binds to the actin-binding site of Pfn1.[1] This binding event sterically hinders the association of Pfn1 with G-actin, thereby disrupting the normal process of actin polymerization. In biochemical assays, Pfn1 normally inhibits actin polymerization by preventing actin nucleation and pointed-end growth; C74 reverses this inhibitory effect in a dose-dependent manner, confirming its ability to interfere with the Pfn1-actin interaction.[1][2]
Quantitative Effects of this compound (C74)
The biological activity of this compound (C74) has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding its effects on the Pfn1-actin interaction and cellular processes.
Table 1: Biochemical and Cellular Inhibition Data for this compound (C74)
| Parameter | Value | Cell Type/Assay | Reference |
| Binding Affinity (Kd) | ~60 µM | Surface Plasmon Resonance (SPR) | [3] |
| Pfn1-Actin Interaction | ~50% reduction | Proximity Ligation Assay (PLA) in VECs (25 µM C74) | [1] |
| Cell Migration | Dose-dependent inhibition | Renal Cell Carcinoma (RVN) cells (effective at 10-25 µM) | [1] |
| Cell Proliferation | Dose-dependent inhibition | Renal Cell Carcinoma (RVN) cells (effective at 10-25 µM) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for the key experiments used to characterize the effects of this compound.
Pyrene-Actin Polymerization Assay
This assay is used to monitor the kinetics of actin polymerization in vitro. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin filaments.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Recombinant Pfn1
-
This compound (C74)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 407 nm)
Protocol:
-
Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-buffer to the desired final concentration (e.g., 10% pyrene-actin).
-
In a 96-well plate, add recombinant Pfn1 to the desired final concentration.
-
Add this compound (C74) at various concentrations to the wells containing Pfn1. Include a vehicle control (e.g., DMSO).
-
Incubate the Pfn1 and C74 mixture for a short period at room temperature.
-
Initiate the polymerization reaction by adding the actin mixture to each well, followed immediately by the addition of 10x polymerization buffer.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements, recording fluorescence intensity at regular intervals (e.g., every 15 seconds) for a specified duration (e.g., 30-60 minutes).
-
Analyze the data by plotting fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve.
Proximity Ligation Assay (PLA)
PLA is a technique used to visualize and quantify protein-protein interactions in situ. It relies on the close proximity of two antibody-probes to generate a fluorescent signal.
Materials:
-
Cells cultured on coverslips
-
Primary antibodies against Pfn1 and actin (from different species)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents (commercial kits available)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound (C74) or vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., 0.1% Triton X-100), and block with a suitable blocking buffer.
-
Incubate the cells with a mixture of primary antibodies against Pfn1 and actin overnight at 4°C.
-
Wash the cells and incubate with the PLA probes (anti-species secondary antibodies with attached oligonucleotides) for 1 hour at 37°C.
-
Wash the cells and add the ligation solution, containing ligase and two additional oligonucleotides that hybridize to the PLA probes, and incubate for 30 minutes at 37°C. This forms a circular DNA template if the probes are in close proximity.
-
Wash and add the amplification solution, containing a DNA polymerase, and incubate for 100 minutes at 37°C to generate a rolling circle amplification product.
-
Wash and detect the amplified product using fluorescently labeled oligonucleotides.
-
Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Visualize the PLA signals (fluorescent dots) using a fluorescence microscope and quantify the number of dots per cell using image analysis software.
Visualizations
Signaling and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to Pfn1 and this compound.
Caption: Pfn1 signaling in actin polymerization and its inhibition by this compound.
References
- 1. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Investigating the Biological Activity of a Novel Profilin-1 Inhibitor, Pfn1-IN-1: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Profilin-1 (Pfn1) is a ubiquitously expressed, 15 kDa actin-binding protein that plays a crucial role in regulating actin cytoskeleton dynamics.[1] It is a key orchestrator of cell motility, proliferation, and survival, making it a compelling target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2][3] Pfn1 exerts its function through distinct binding interactions with monomeric globular actin (G-actin) and proteins containing poly-L-proline (PLP) motifs.[4] By facilitating the exchange of ADP for ATP on G-actin, Pfn1 promotes the assembly of filamentous actin (F-actin), a fundamental process in cellular mechanics.[5] This technical guide provides a comprehensive overview of the methodologies to investigate the biological activity of Pfn1-IN-1, a novel inhibitor targeting Profilin-1. The following sections detail experimental protocols, data presentation, and visualization of key pathways to facilitate a thorough characterization of this compound.
Quantitative Data on Pfn1 Interactions
Understanding the baseline quantitative aspects of Pfn1's interactions is crucial for evaluating the efficacy of an inhibitor like this compound. The following table summarizes key binding affinities and kinetic parameters reported in the literature.
| Interacting Partner | Parameter | Value | Assay Method |
| G-actin | Dissociation Constant (Kd) | ~0.15 µM | Isothermal Titration Calorimetry |
| G-actin | Dissociation Constant (Kd) | ~5.3 µM | Surface Plasmon Resonance (SPR) |
| Poly-L-Proline (PLP) | Dissociation Constant (Kd) | Varies (µM range) | Fluorescence Spectroscopy |
| Formin (mDia1) mediated actin elongation | Peak Elongation Rate | ~70 subunits/second (at 2 µM Pfn1) | Pyrene-Actin Polymerization Assay |
Note: Discrepancies in binding affinities, such as those for G-actin, can arise from different experimental techniques and the use of tagged versus untagged proteins.[6][7]
Experimental Protocols
The following protocols are fundamental for assessing the biological impact of this compound.
In Vitro Actin Polymerization Assay
This assay directly measures the effect of this compound on Pfn1's ability to regulate actin filament formation. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.[8][9]
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Recombinant human Pfn1
-
This compound (at various concentrations)
-
Polymerization Buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole, pH 7.0)[10]
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)[10]
-
Fluorescence microplate reader or fluorometer (Excitation: ~365 nm, Emission: ~407 nm)[9][11]
Procedure:
-
Prepare a stock solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. A typical final concentration for the assay is 2-4 µM.[8]
-
Pre-incubate recombinant Pfn1 with varying concentrations of this compound (or vehicle control) for a specified time at room temperature.
-
In a 96-well black plate, add the Pfn1/Pfn1-IN-1 mixture.
-
Initiate the polymerization by adding the G-actin stock solution and the polymerization buffer.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity over time (e.g., every 15 seconds for 1 hour).[11]
-
Plot fluorescence intensity versus time. A decrease in the polymerization rate in the presence of this compound would indicate inhibition of Pfn1's activity.
Actin Co-sedimentation Assay
This assay determines the effect of this compound on the binding of Pfn1 to F-actin.[12]
Materials:
-
Recombinant human Pfn1
-
G-actin
-
This compound
-
Polymerization Buffer
-
Ultracentrifuge
-
SDS-PAGE equipment
Procedure:
-
Incubate G-actin with polymerization buffer to form F-actin.
-
Add recombinant Pfn1 and varying concentrations of this compound to the F-actin solution and incubate.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet the F-actin and any bound proteins.[12]
-
Carefully separate the supernatant (containing unbound proteins) from the pellet.
-
Analyze both supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blot for Pfn1.
-
A dose-dependent increase of Pfn1 in the supernatant fraction in the presence of this compound indicates inhibition of the Pfn1-F-actin interaction.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.[13][14]
Materials:
-
Adherent cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete culture medium
-
This compound
-
Sterile pipette tips (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow to form a confluent monolayer.[15]
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[13]
-
Gently wash with media to remove detached cells.
-
Add fresh media containing varying concentrations of this compound or vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) thereafter.[13]
-
Measure the width of the scratch at different time points to quantify the rate of wound closure. Slower closure in the presence of this compound suggests an inhibitory effect on cell migration.
Transwell Migration Assay
This assay evaluates the effect of this compound on chemotactic cell migration.[16][17]
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
Cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Resuspend cells in serum-free medium containing different concentrations of this compound.
-
Add medium containing a chemoattractant to the lower chamber of the Transwell plate.
-
Seed the cell suspension into the upper chamber of the Transwell insert.[18]
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[18]
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. A reduction in the number of migrated cells indicates inhibition of chemotaxis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving Pfn1 is essential for understanding the potential impact of an inhibitor.
Experimental Workflow for this compound Characterization
The following diagram outlines a logical workflow for the comprehensive biological characterization of this compound.
Caption: A workflow for characterizing the biological activity of this compound.
Pfn1 in the Integrin/FAK Signaling Pathway
Pfn1 has been shown to play a role in gastric cancer progression through the integrin β1/Focal Adhesion Kinase (FAK) pathway.[19] Inhibition of Pfn1 would be expected to disrupt this signaling cascade, leading to reduced cell migration and invasion.
Caption: Pfn1's role in the Integrin/FAK signaling pathway.
Expected Biological Activities of this compound
Based on the known functions of Pfn1, a potent and specific inhibitor such as this compound is expected to elicit a range of biological effects:
-
Inhibition of Actin Polymerization: this compound should reduce the rate and extent of actin polymerization in in vitro assays by interfering with Pfn1's ability to bind G-actin and/or promote nucleotide exchange.[5]
-
Disruption of the Cytoskeleton: In cellular contexts, treatment with this compound is expected to lead to a decrease in F-actin levels, resulting in altered cell morphology and integrity of actin-based structures like stress fibers and lamellipodia.[20]
-
Impaired Cell Motility: By disrupting actin dynamics, this compound is predicted to significantly inhibit both collective and single-cell migration, as would be observed in wound healing and Transwell assays.[1][19]
-
Reduction in Cell Proliferation: Pfn1 has been implicated in cell cycle progression. Therefore, its inhibition may lead to reduced cell proliferation. Overexpression of Pfn1 has been linked to an increase in the cell cycle inhibitor p27kip1.[21]
-
Modulation of Apoptosis: The role of Pfn1 in apoptosis is context-dependent. In some cancers, Pfn1 acts as a tumor suppressor by sensitizing cells to apoptosis.[2][22] Thus, this compound could potentially decrease apoptosis in these contexts, an important consideration for its therapeutic application.
-
Alteration of Signaling Pathways: Pfn1 is a hub for various signaling pathways. Inhibition by this compound could downregulate pathways dependent on cytoskeletal integrity, such as the FAK and Rho-GTPase signaling cascades, which are crucial for cell adhesion and migration.[19][23]
Conclusion
This technical guide outlines a systematic approach to investigate the biological activity of the novel Profilin-1 inhibitor, this compound. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can elucidate the mechanism of action and therapeutic potential of this compound. The provided protocols and conceptual frameworks serve as a foundation for a comprehensive preclinical evaluation of this compound as a modulator of actin-dependent cellular processes.
References
- 1. Frontiers | Profilin 1 Induces Tumor Metastasis by Promoting Microvesicle Secretion Through the ROCK 1/p-MLC Pathway in Non-Small Cell Lung Cancer [frontiersin.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. genecards.org [genecards.org]
- 4. Ser71 Phosphorylation Inhibits Actin-Binding of Profilin-1 and Its Apoptosis-Sensitizing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular insights on context-specific role of profilin-1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actin polymerization assay | Andex [andexbiotech.com]
- 10. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 11. Actin polymerisation assay [wwwuser.gwdguser.de]
- 12. Actin cosed1 [maciverlab.bms.ed.ac.uk]
- 13. clyte.tech [clyte.tech]
- 14. Scratch Wound Healing Assay [bio-protocol.org]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Cell migration assay or Transwell assay [protocols.io]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 19. Silencing profilin-1 inhibits gastric cancer progression via integrin β1/focal adhesion kinase pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Profilin1 Promotes Renal Tubular Epithelial Cell Apoptosis in Diabetic Nephropathy Through the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modular regulation of Rho family GTPases in development - PMC [pmc.ncbi.nlm.nih.gov]
Pfn1-IN-1 Target Engagement: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of target engagement studies for Pfn1-IN-1, a representative small molecule inhibitor targeting Profilin-1 (Pfn1). Pfn1 is a ubiquitously expressed actin-monomer binding protein that plays a critical role in actin polymerization and a multitude of cellular processes, making it a compelling target for therapeutic intervention in various diseases, including cancer and cardiovascular conditions.[1][2][3] This document details the core methodologies for confirming and characterizing the interaction of inhibitors with Pfn1 in a cellular context, presenting quantitative data and detailed experimental protocols.
Introduction to Profilin-1 (Pfn1) as a Therapeutic Target
Profilin-1 is a key regulator of actin cytoskeleton dynamics. It binds to actin monomers, promoting their addition to growing actin filaments, a process essential for cell motility, membrane trafficking, and cell division.[2] Pfn1's function is multifaceted, as it also interacts with a variety of other proteins through its poly-L-proline (PLP) binding domain and with phosphoinositides, linking the cytoskeleton to intracellular signaling pathways.[1][2] Dysregulation of Pfn1 expression or function has been implicated in several pathologies. For instance, overexpression of Pfn1 has been observed in certain cancers and is associated with poor clinical outcomes.[4][5] This makes the development of small molecule inhibitors that modulate Pfn1 activity a promising therapeutic strategy.
Quantitative Analysis of Pfn1 Inhibitor Binding
The initial characterization of a Pfn1 inhibitor involves quantitative assessment of its binding affinity to the target protein. Techniques like Surface Plasmon Resonance (SPR) are invaluable for determining the kinetics of this interaction. The data presented below is for a known Pfn1 inhibitor, C74, and serves as an illustrative example for the type of data generated in such studies.[4]
Table 1: Surface Plasmon Resonance (SPR) Kinetic Data for Pfn1-Inhibitor Interaction [4]
| Analyte | Ligand | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (KD) (µM) |
| C74 | Pfn1 | 1.0 x 10^3 | 6.0 x 10^-2 | 60 |
| Actin | Pfn1 | 2.5 x 10^4 | 1.3 x 10^-1 | 5.3 |
Data is representative of a known Pfn1 inhibitor, C74, and its interaction with Pfn1 as determined by SPR.[4]
Cellular Target Engagement Methodologies
Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in drug development. The following sections detail key experimental protocols for assessing the target engagement of Pfn1 inhibitors.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying drug-target interaction in intact cells.[6][7] The principle behind CETSA is that the binding of a ligand, such as a small molecule inhibitor, can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability is then detected by quantifying the amount of soluble protein remaining after heat treatment.[6]
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a human cancer cell line with known Pfn1 expression) to approximately 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.[8] Include an unheated control sample.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by using a mild lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Pfn1 in each sample by Western blotting using a Pfn1-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble Pfn1 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated samples indicates target engagement.
-
Affinity-Based Proteomics
Affinity-based proteomics methods, such as affinity purification coupled with mass spectrometry (AP-MS), can be used to identify the direct binding partners of a compound. For this compound, a derivative of the compound could be immobilized on a solid support (e.g., beads) and used as bait to pull down its interacting proteins from cell lysates.
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound containing a linker and a reactive group for immobilization (e.g., biotin).
-
Immobilize the biotinylated this compound onto streptavidin-coated agarose (B213101) or magnetic beads.
-
-
Cell Lysis and Incubation:
-
Prepare a cell lysate from the desired cell line under non-denaturing conditions.
-
Incubate the cell lysate with the this compound-immobilized beads and control beads (without the inhibitor) for several hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with an excess of free this compound.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.
-
Excise the protein bands of interest (or analyze the entire eluate) and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with this compound. Pfn1 should be significantly enriched in the this compound pulldown compared to the control.
-
Visualizing Pfn1 Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Pfn1 signaling pathway and the workflows of the described target engagement studies.
Caption: Pfn1 signaling pathway and point of intervention for this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of target engagement for Pfn1 inhibitors like this compound. By employing a combination of quantitative biophysical techniques and cell-based assays, researchers can confidently establish the mechanism of action and cellular efficacy of novel therapeutic compounds targeting Profilin-1. This systematic approach is fundamental to advancing promising candidates through the drug discovery and development pipeline.
References
- 1. Molecular insights on context-specific role of profilin-1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profilin 1 - Wikipedia [en.wikipedia.org]
- 3. The role of profilin-1 in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Cytoskeletal Dynamics: An In-depth Technical Guide to the Pfn1-Actin Interaction
For Researchers, Scientists, and Drug Development Professionals
Profilin-1 (Pfn1), a ubiquitous and essential actin-binding protein, stands as a critical regulator of cytoskeletal dynamics.[1] Its interaction with actin monomers (G-actin) is a fundamental process that governs the assembly and disassembly of actin filaments (F-actin), thereby influencing a myriad of cellular functions including cell motility, membrane trafficking, and signal transduction.[2][3] Dysregulation of the Pfn1-actin axis has been implicated in a range of pathologies, from cancer progression to neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), making it a compelling target for therapeutic intervention.[2][4] This technical guide provides a comprehensive overview of the Pfn1-actin interaction, detailing the quantitative biophysical parameters, experimental methodologies to probe this interaction, and the key signaling pathways in which it operates.
Quantitative Analysis of the Pfn1-Actin Interaction
The affinity of Pfn1 for G-actin is a key determinant of its function. This interaction is dynamic and influenced by the nucleotide state of actin (ATP- or ADP-bound), the presence of mutations, and the specific experimental technique employed for measurement. The dissociation constant (Kd), a measure of the binding affinity, is a crucial parameter for understanding the strength of this interaction. A lower Kd value indicates a higher binding affinity.
| Condition | Method | Dissociation Constant (Kd) | Reference |
| Wild-type Pfn1 and G-actin | Isothermal Calorimetry | 0.15 µM | [5] |
| GST-Pfn1 and G-actin | Surface Plasmon Resonance (SPR) | 5.3 µM | [5] |
| Wild-type Pfn1 and ATP-actin | Fluorescence Spectroscopy | 0.1 µM | [6] |
| Wild-type Pfn1 and ADP-actin | Fluorescence Spectroscopy | ~0.6 µM (6-fold lower affinity than for ATP-actin) | [6] |
| Wild-type Pfn1 and ADP-actin barbed ends | Thermodynamic analysis of elongation rates | 1 µM | [6] |
| Wild-type Pfn1 and AMP-PNP-actin barbed ends | Thermodynamic analysis of elongation rates | 226 µM | [6] |
| Wild-type Pfn1 and Actin Monomers | Fluorescence Polarization | 99.6 nM ± 1.6 | [7] |
| Pfn1 A20T mutant and Actin Monomers | Fluorescence Polarization | 148.1 nM ± 16.6 | [7] |
| Pfn1 T109M mutant and Actin Monomers | Fluorescence Polarization | 203.9 nM ± 33.4 | [7] |
| Pfn1 E117G mutant and Actin Monomers | Fluorescence Polarization | 113.1 nM ± 16.5 | [7] |
| H119E mutant Pfn1 and G-actin | Surface Plasmon Resonance (SPR) | ~25-fold reduction in binding affinity compared to WT | [5] |
Table 1: Quantitative data for the Pfn1-actin interaction.
Key Experimental Protocols
Characterizing the Pfn1-actin interaction requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for three commonly used assays.
GST Pull-Down Assay
This in vitro technique is used to detect the physical interaction between a GST-tagged "bait" protein (Pfn1) and a "prey" protein (actin) from a cell lysate.[8]
Materials:
-
GST-tagged Pfn1 expression vector (e.g., pGEX)
-
E. coli strain for protein expression (e.g., BL21)
-
IPTG for induction of protein expression
-
Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
Glutathione-Sepharose beads
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0)
-
Cell lysate containing actin
-
SDS-PAGE gels and Western blotting reagents
-
Anti-actin antibody
Procedure:
-
Express and purify GST-Pfn1: Transform E. coli with the GST-Pfn1 expression vector and induce protein expression with IPTG. Lyse the bacteria and purify the GST-Pfn1 fusion protein using glutathione-Sepharose beads.
-
Immobilize GST-Pfn1: Incubate the purified GST-Pfn1 with fresh glutathione-Sepharose beads to immobilize the bait protein. As a negative control, use beads with GST alone.
-
Binding: Add the cell lysate containing actin to the beads with immobilized GST-Pfn1 and the GST control. Incubate with gentle agitation to allow for protein-protein interaction.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using the elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-actin antibody to detect the presence of actin in the GST-Pfn1 pull-down but not in the GST control.
Co-Immunoprecipitation (Co-IP)
Co-IP is an in vivo method used to identify physiologically relevant protein-protein interactions within a cell.
Materials:
-
Cells expressing endogenous or overexpressed Pfn1 and actin
-
Lysis buffer (non-denaturing, e.g., RIPA buffer with low detergent concentration)
-
Anti-Pfn1 antibody and a non-specific IgG as a negative control
-
Protein A/G-agarose or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-actin and anti-Pfn1 antibodies
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to release proteins while keeping protein complexes intact.
-
Pre-clearing: (Optional but recommended) Incubate the cell lysate with beads alone to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Pfn1 antibody or a control IgG.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them multiple times to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using anti-actin and anti-Pfn1 antibodies. The presence of actin in the Pfn1 IP lane, but not in the control IgG lane, indicates an interaction.
Fluorescence Anisotropy/Polarization
This quantitative in vitro technique measures the binding affinity between two molecules by monitoring changes in the rotational motion of a fluorescently labeled molecule upon binding to its partner.[9][10]
Materials:
-
Purified Pfn1
-
Purified G-actin
-
Fluorescently labeled actin (e.g., rhodamine-actin) or a fluorescently labeled profilin-binding peptide in a competition assay format
-
Binding buffer (e.g., G-buffer for actin)
-
Fluorometer capable of measuring fluorescence anisotropy
Procedure:
-
Labeling: One of the binding partners (e.g., actin) is labeled with a fluorescent probe.
-
Titration: A constant concentration of the fluorescently labeled protein is titrated with increasing concentrations of the unlabeled binding partner (Pfn1).
-
Measurement: The fluorescence anisotropy is measured at each titration point. When the small, rapidly tumbling fluorescently labeled actin binds to the larger Pfn1, its rotational motion slows down, leading to an increase in fluorescence anisotropy.
-
Data Analysis: The change in anisotropy is plotted against the concentration of the unlabeled protein. The data is then fitted to a binding equation to determine the dissociation constant (Kd).
Signaling Pathways and Regulatory Networks
The Pfn1-actin interaction is a central hub in a complex network of signaling pathways that control cytoskeletal organization and cell behavior.
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[11] Downstream of extracellular signals, these GTPases activate effector proteins that directly influence actin dynamics. For instance, RhoA activates ROCK (Rho-associated kinase), which can phosphorylate Pfn1, modulating its interactions with poly-L-proline (PLP) motif-containing proteins.[11] Pfn1 directly binds to G-actin, forming a complex that delivers actin monomers to actin polymerizing factors such as Formins (e.g., mDia1) and Ena/VASP proteins.[12][13] This delivery is crucial for the efficient elongation of unbranched actin filaments, which are essential for the formation of structures like stress fibers and filopodia.[3] Pfn1 can also influence the activity of the Arp2/3 complex, which is responsible for the formation of branched actin networks found in lamellipodia.[11] Furthermore, the interaction of Pfn1 with phosphoinositides, such as PIP2, at the plasma membrane can regulate the local availability of Pfn1 and actin monomers for polymerization.[14]
Experimental Workflow for Studying the Pfn1-Actin Interaction
A systematic approach is essential for a thorough investigation of the Pfn1-actin interaction. The following workflow outlines a logical sequence of experiments.
This workflow begins with the in vitro characterization of the purified Pfn1 and actin proteins to determine their direct binding affinity and the effect of Pfn1 on actin polymerization. Subsequently, in vivo validation through techniques like co-immunoprecipitation and pull-down assays confirms the interaction within a cellular context. Cellular localization studies provide spatial information about where the interaction occurs. Finally, functional assays are employed to elucidate the physiological consequences of the Pfn1-actin interaction on cellular processes such as cell migration and to investigate how this interaction is altered in disease models.
References
- 1. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Vascular endothelial cell-specific disruption of the profilin1 gene leads to severe multiorgan pathology and inflammation causing mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of profilin with the barbed end of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical characterization of actin assembly mechanisms with ALS-associated profilin variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. pollardlab.yale.edu [pollardlab.yale.edu]
- 10. researchgate.net [researchgate.net]
- 11. The role of profilin-1 in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The VASP–profilin1 (Pfn1) interaction is critical for efficient cell migration and is regulated by cell–substrate adhesion in a PKA-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALS-linked PFN1 variants exhibit loss and gain of functions in the context of formin-induced actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profilin1 biology and its mutation, actin(g) in disease - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Profilin 1 in Cell Motility and Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Profilin 1 (PFN1), a ubiquitous and highly conserved actin-binding protein, is a critical regulator of cytoskeletal dynamics, playing a fundamental role in cell motility.[1][2] Its involvement in actin polymerization positions it as a key player in the complex processes of cell migration and invasion.[3] Consequently, PFN1 has emerged as a significant molecule in cancer biology, exhibiting a context-dependent and often paradoxical role in tumor progression and metastasis. This technical guide provides an in-depth exploration of PFN1's function in cell motility, its multifaceted involvement in various cancers, and the signaling pathways it modulates. Detailed experimental protocols for studying PFN1 are also presented to facilitate further research in this critical area of cancer biology.
Introduction to Profilin 1
Profilin 1 is a small ~15 kDa protein that was initially identified as a G-actin sequestering molecule.[1] Subsequent research has revealed its more complex role as a key regulator of actin dynamics. PFN1 binds to monomeric actin (G-actin), catalyzing the exchange of ADP for ATP, thereby promoting the formation of polymerization-competent ATP-G-actin.[4] It possesses distinct binding sites for actin, poly-L-proline (PLP) sequences found in various actin-regulating proteins, and phosphoinositides.[1] This multi-faceted binding capability allows PFN1 to integrate signals from various pathways to control the assembly and reorganization of the actin cytoskeleton, which is essential for cell motility.[1][3]
Profilin 1 in the Regulation of Cell Motility
Cell motility is a highly integrated process involving the extension of cellular protrusions, formation of new adhesions, translocation of the cell body, and retraction of the rear. PFN1 is intimately involved in these steps through its regulation of actin polymerization.
-
Actin Polymerization and Lamellipodia Formation: PFN1 promotes the addition of actin monomers to the barbed ends of growing actin filaments, a crucial step in the formation of lamellipodia and filopodia, the primary protrusive structures in migrating cells.[5] PFN1 interacts with proteins such as formins and Ena/VASP proteins at the leading edge to facilitate this process.[3]
-
Interaction with Key Actin Regulators: PFN1's PLP-binding domain allows it to interact with a host of proteins that control actin dynamics, including:
-
Formins: PFN1 delivers actin monomers to formins, which are involved in the assembly of unbranched actin filaments.[6]
-
Ena/VASP (Enabled/Vasodilator-Stimulated Phosphoprotein): These proteins are localized at the leading edge of migrating cells and promote actin filament elongation. The interaction between PFN1 and VASP is crucial for efficient cell migration.[6]
-
Arp2/3 Complex: While PFN1 can suppress Arp2/3-mediated actin nucleation, it also provides the actin monomers necessary for the formation of the branched actin networks characteristic of lamellipodia.
-
The role of PFN1 in cell motility is complex and can be context-dependent. While it is generally considered a pro-migratory molecule, some studies have shown that its depletion can paradoxically enhance the motility of certain cancer cells.[3][5] This is thought to occur through compensatory mechanisms involving other actin-regulating proteins like Ena/VASP.[7]
The Dichotomous Role of Profilin 1 in Cancer
The expression and function of PFN1 are frequently dysregulated in cancer, where it can act as either a tumor suppressor or a promoter of metastasis, depending on the cancer type and stage.[3]
PFN1 as a Tumor Suppressor
In several cancers, including breast, pancreatic, and bladder cancer, PFN1 expression is often downregulated.[3][8] Overexpression of PFN1 in some breast cancer cell lines has been shown to suppress tumorigenicity and inhibit cell proliferation and migration.[3] The tumor-suppressive functions of PFN1 are linked to its ability to:
-
Inhibit Cell Proliferation: PFN1 overexpression can lead to cell cycle arrest at the G1 phase and suppress the activation of pro-proliferative signaling pathways like PI3K/AKT.[3]
-
Promote Apoptosis: PFN1 can sensitize cancer cells to apoptosis, further contributing to its tumor-suppressive role.[1]
-
Regulate Cell Adhesion: PFN1 can modulate cell adhesion, a process often disrupted during cancer progression.[3]
PFN1 as a Promoter of Metastasis
Conversely, in other cancers such as gastric cancer and non-small cell lung cancer (NSCLC), high PFN1 expression is associated with increased tumor infiltration, lymph node metastasis, and poorer prognosis.[3][9] In these contexts, PFN1's pro-migratory functions appear to be co-opted by cancer cells to enhance their invasive and metastatic capabilities. For instance, in NSCLC, PFN1 promotes metastasis by increasing the secretion of microvesicles through the ROCK1/p-MLC pathway.[9][10]
This dual role highlights the complexity of PFN1's function in cancer and underscores the importance of understanding its context-specific regulation and downstream signaling pathways.
Quantitative Data on PFN1's Role in Cancer Cell Motility
The following tables summarize quantitative data from various studies investigating the impact of PFN1 on cancer cell motility and related signaling pathways.
| Cancer Type | Cell Line | PFN1 Modulation | Assay | Quantitative Change in Motility/Invasion | Reference |
| Breast Cancer | MDA-MB-231 | Overexpression | Transwell Migration | Inhibition of migration | [3] |
| Breast Cancer | MDA-MB-231 | Knockdown | Transwell Migration | Enhanced motility and invasion | [3] |
| Bladder Cancer | T24 | Antibody-mediated blockage | Transwell Migration | Decrease in migrated cells | [11] |
| Gastric Cancer | N/A | Silencing | Transwell Migration & Invasion | Inhibition of invasion and migration | [3] |
| Non-Small Cell Lung Cancer | A549 | Downregulation | Transwell Migration | Inhibition of migration | [3] |
| Trophoblastic Cells | HTR-8/SVneo | Knockdown | Transwell Invasion | Significant decrease in invasion | [12] |
| Trophoblastic Cells | HTR-8/SVneo | Overexpression | Transwell Invasion | Significant increase in invasion | [12] |
| Cancer Type | Cell Line | PFN1 Modulation | Signaling Molecule/Process | Quantitative Change | Reference |
| Breast Cancer | MDA-MB-231 | Overexpression | PIP3 levels | Nearly 2-fold decrease in immunofluorescence intensity | [4] |
| Bladder Cancer | T24 | Antibody-mediated blockage | F-actin polymerization | 20% decrease | [11] |
| Keratinocytes | HaCaT | Knockdown | p-ERK (Thr202/Tyr204) | 1.4-fold increase | [9] |
| Keratinocytes | HaCaT | Overexpression | p-ERK (Thr202/Tyr204) | 0.6-fold decrease | [9] |
Signaling Pathways Involving Profilin 1
PFN1 is a hub for multiple signaling pathways that regulate cell motility and cancer progression.
The PI3K/AKT Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell growth, proliferation, and survival.[13] In breast cancer, PFN1 overexpression has been shown to suppress the activation of AKT.[4] This is achieved, at least in part, by upregulating the expression of the tumor suppressor PTEN, which antagonizes PI3K signaling by dephosphorylating PIP3.[4] The reduction in PIP3 levels prevents the recruitment and activation of AKT at the cell membrane.[4][13]
The ROCK/p-MLC Pathway
The Rho-associated kinase (ROCK) pathway is a key regulator of actomyosin (B1167339) contractility and is involved in cell migration and invasion.[14] In NSCLC, PFN1 has been shown to interact with ROCK1, enhancing its kinase activity.[10] This leads to increased phosphorylation of myosin light chain (MLC), which promotes the secretion of microvesicles that facilitate tumor metastasis.[10]
Experimental Protocols
Detailed methodologies for key experiments used to investigate the role of PFN1 in cell motility and cancer are provided below.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Methodology:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that allows them to form a confluent monolayer within 24-48 hours.[1]
-
Creating the Wound: Once confluent, use a sterile p200 or p1000 pipette tip to create a straight scratch across the center of the monolayer.[15][16]
-
Washing: Gently wash the wells with PBS to remove detached cells.[1]
-
Incubation: Add fresh culture medium, with or without experimental compounds (e.g., inhibitors).
-
Imaging: Immediately capture an image of the scratch at time zero (T=0) using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound is closed.[1]
-
Analysis: Measure the width or area of the scratch at each time point using software like ImageJ. Calculate the rate of wound closure or the percentage of the open area remaining over time.[16]
Transwell Migration and Invasion Assay
This assay measures the migratory and invasive potential of individual cells.
Methodology:
-
Chamber Preparation: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate. For invasion assays, coat the top of the insert membrane with a thin layer of Matrigel or another extracellular matrix component and allow it to solidify.[17][18]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.[17]
-
Incubation: Incubate the plate at 37°C for a period that allows for migration but not proliferation (typically 2-24 hours, depending on the cell type).[17]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[17]
-
Staining and Quantification: Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde and stain with a dye such as crystal violet or DAPI.[19] Count the number of migrated cells in several fields of view using a microscope.
Western Blotting for PFN1 Expression
This technique is used to detect and quantify the amount of PFN1 protein in a sample.
Methodology:
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.[20][21] Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[20]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[2]
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[2]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for PFN1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[20] The intensity of the bands can be quantified to determine the relative amount of PFN1.
Co-Immunoprecipitation (Co-IP) for PFN1 Interactions
Co-IP is used to identify proteins that interact with PFN1 in their native state.
Methodology:
-
Cell Lysis: Lyse cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.[22]
-
Pre-clearing: (Optional) Pre-clear the lysate by incubating it with beads to reduce non-specific binding.[23]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for PFN1 (or the potential binding partner).
-
Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.[24]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.
Conclusion and Future Directions
Profilin 1 is a pivotal regulator of cell motility with a complex and often contradictory role in cancer. Its ability to act as both a tumor suppressor and a promoter of metastasis highlights the intricate, context-dependent nature of cancer biology. Understanding the specific molecular mechanisms that dictate PFN1's function in different cancer types is crucial for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of PFN1 and its associated signaling pathways. Future research should focus on elucidating the upstream regulators of PFN1 expression and activity in cancer, identifying novel PFN1-interacting partners that contribute to its diverse functions, and exploring the therapeutic potential of targeting PFN1 or its downstream effectors in a cancer-specific manner.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. docs.abcam.com [docs.abcam.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Profilin-1 over-expression upregulates PTEN and suppresses AKT activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular insights on context-specific role of profilin-1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The VASP-profilin1 (Pfn1) interaction is critical for efficient cell migration and is regulated by cell-substrate adhesion in a PKA-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of Profilin-1 Expression Enhances Breast Cancer Cell Motility by Ena/VASP Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profilin-1 downregulation has contrasting effects on early vs late steps of breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profilin-1; a novel regulator of DNA damage response and repair machinery in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profilin 1 Induces Tumor Metastasis by Promoting Microvesicle Secretion Through the ROCK 1/p-MLC Pathway in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Profilin1 Regulates Trophoblast Invasion and Macrophage Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of ROCK Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 16. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for Pfn1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profilin-1 (Pfn1) is a ubiquitously expressed, 7-proline-rich actin-binding protein that plays a crucial role in the regulation of actin cytoskeleton dynamics. It is involved in a myriad of cellular processes including cell motility, proliferation, adhesion, and signal transduction. Pfn1 functions by binding to monomeric actin (G-actin), catalyzing the exchange of ADP for ATP, and facilitating the addition of actin monomers to the growing barbed end of actin filaments. Given its central role in cellular functions, Pfn1 has emerged as a potential therapeutic target in various diseases, including cancer, by modulating processes such as angiogenesis.
Pfn1-IN-1 and its analogs are small molecule inhibitors designed to disrupt the Pfn1-actin interaction, thereby inhibiting actin polymerization. This inhibitory action provides a powerful tool for investigating the cellular functions of Pfn1 and for exploring its therapeutic potential, particularly in the context of anti-angiogenic therapies. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation, migration, and angiogenesis.
Mechanism of Action
This compound and its analogs, such as C2, C74, and UP-6, function as antagonists of the Pfn1-actin interaction. By binding to Pfn1, these inhibitors prevent it from sequestering G-actin and facilitating its incorporation into F-actin filaments. This disruption of actin polymerization leads to downstream effects on various cellular processes that are dependent on a dynamic actin cytoskeleton. The inhibition of the Pfn1-actin interaction has been shown to reduce cell migration, proliferation, and the formation of capillary-like structures by endothelial cells in vitro.[1][2][3]
The signaling pathway affected by this compound primarily involves the regulation of the actin cytoskeleton. Pfn1 is a key node in integrating signals from various pathways to control actin dynamics. By inhibiting Pfn1, this compound effectively dampens the cellular response to stimuli that promote actin-based structures like lamellipodia and filopodia, which are essential for cell movement and invasion.
Data Presentation
The following tables summarize the reported effects of this compound analogs on various cellular assays. It is important to note that the specific effective concentrations may vary depending on the cell type and experimental conditions.
Table 1: In Vitro Efficacy of this compound Analogs
| Compound | Assay | Cell Type | Concentration | Effect |
| C74 | Cell Migration | Renal Cell Carcinoma (RVN) | 10 - 25 µM | Dose-dependent reduction in serum-induced chemotactic migration.[2] |
| C74 | Cell Proliferation | Renal Cell Carcinoma (RVN) | 10 - 25 µM | Dose-dependent reduction in proliferation.[2] |
| C74 | Endothelial Tube Formation | Human Microvascular Endothelial Cells (HmVECs) | 20 µM | Inhibition of endothelial cord formation. |
| UP-6 | Endothelial Tube Formation | Human Microvascular Endothelial Cells (HmVECs) | 10 µM | ~50% inhibition of endothelial cord formation.[1] |
| UP-6 | Endothelial Tube Formation | Human Microvascular Endothelial Cells (HmVECs) | 20 µM | Near-complete blockade of cord formation.[1] |
| C2 | Cell Migration | Renal Cell Carcinoma (RVN) | 50 µM | ~60% reduction in serum-induced chemotactic migration.[2] |
Table 2: In Vivo Efficacy of a this compound Analog
| Compound | Animal Model | Dosage | Effect |
| C74 | BALB/c mice with subcutaneous RENCA cell tumors | 16 mg/kg (daily intratumoral injection) | Significantly lower end-point tumor burden compared to vehicle control. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological effects of this compound in cell culture.
Cell Proliferation Assay (Crystal Violet Staining)
This protocol provides a method to quantify cell viability and proliferation based on the staining of adherent cells with crystal violet.[4][5][6][7]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (and/or its analogs)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (for fixation)
-
0.5% Crystal Violet staining solution
-
96-well tissue culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 1 x 10⁴ to 2 x 10⁴ cells per well in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure sub-confluency at the end of the experiment.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C and 5% CO₂ for 18-24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A starting concentration range of 1 µM to 50 µM is recommended based on data from analogs.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the prepared treatment or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Crystal Violet Staining:
-
Gently wash the cells twice with 200 µL of PBS per well to remove dead, detached cells.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 10-20 minutes at room temperature.
-
Aspirate the methanol and allow the plates to air dry completely.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate four times with tap water to remove excess stain.
-
Invert the plate on a paper towel and gently tap to remove any remaining water. Allow the plate to air dry completely.
-
-
Quantification:
-
Solubilize the bound crystal violet by adding 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well.
-
Incubate on a shaker for 15 minutes to ensure complete dissolution of the dye.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay measures the chemotactic migration of cells through a porous membrane.[8][9][10][11]
Materials:
-
Cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
DMSO
-
Transwell inserts (e.g., 8.0 µm pore size for a 24-well plate)
-
24-well plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet solution (for staining)
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Add this compound or vehicle control to both the upper and lower chambers at the desired final concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO₂ for a period sufficient for cell migration (typically 4-24 hours, depending on the cell type).
-
-
Staining and Quantification:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-20 minutes.
-
Stain the migrated cells by immersing the insert in crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the dye can be eluted with a solubilization solution, and the absorbance can be measured as in the proliferation assay.
-
Endothelial Cell Tube Formation Assay (Angiogenesis Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.[12][13][14][15][16]
Materials:
-
Endothelial cells (e.g., HUVECs, HmVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
This compound
-
DMSO
-
Pre-chilled 96-well or 24-well plates
-
Pre-chilled pipette tips
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL (for 96-well plate) or 200 µL (for 24-well plate) of the extract to each well, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Prepare a suspension of endothelial cells in their growth medium at a concentration of 1 x 10⁵ to 2 x 10⁵ cells/mL.
-
Add this compound or vehicle control to the cell suspension at the desired final concentrations.
-
Gently add 100 µL (for 96-well plate) or 500 µL (for 24-well plate) of the cell suspension containing the treatment to each coated well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Monitor the formation of tube-like structures at regular intervals using an inverted microscope.
-
Capture images of the tube network for quantification.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from this compound treated wells to the vehicle control.
-
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that this compound is fully dissolved in DMSO to prepare a stock solution before diluting it in culture medium. Precipitates can lead to inconsistent results.
-
Cell Health: Always use healthy, sub-confluent cells for experiments. Over-confluent or stressed cells may respond differently to treatment.
-
Dose-Response: It is crucial to perform a dose-response curve for this compound with each new cell line to determine the optimal working concentration.
-
Controls: Always include appropriate controls, including a vehicle control (DMSO) and untreated cells, in every experiment.
-
Image Analysis: For migration and tube formation assays, consistent and unbiased quantification is key. Use standardized imaging parameters and automated analysis software whenever possible.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments to investigate its biological roles and therapeutic potential.
References
- 1. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tpp.ch [tpp.ch]
- 7. assaygenie.com [assaygenie.com]
- 8. Cell migration assay or Transwell assay [protocols.io]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 11. static.igem.org [static.igem.org]
- 12. Endothelial Tube Formation Assay [cellbiologics.com]
- 13. corning.com [corning.com]
- 14. ibidi.com [ibidi.com]
- 15. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 16. biocompare.com [biocompare.com]
Application Notes and Protocols for Pfn1-IN-1 in a Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profilin-1 (Pfn1) is a key regulator of actin dynamics, playing a crucial role in cell motility and migration, which are fundamental processes in wound healing.[1][2][3] Pfn1 promotes the polymerization of actin filaments, a primary driving force for cell movement.[1][4] The small molecule inhibitor, Pfn1-IN-1, offers a valuable tool for investigating the specific role of Pfn1 in these processes and for exploring its potential as a therapeutic target to modulate wound closure. These application notes provide a detailed protocol for utilizing this compound in an in vitro wound healing (scratch) assay.
Mechanism of Action
This compound is an inhibitor of Profilin-1, targeting the interaction between Pfn1 and actin.[5] By disrupting this interaction, this compound is expected to inhibit actin polymerization, thereby affecting the cellular machinery responsible for cell migration.[5] The context-dependent role of Pfn1 in cell migration suggests that its inhibition could either impede or, in some specific cellular contexts, potentially enhance cell motility.[3][6]
Data Presentation
Quantitative data from the wound healing assay should be meticulously recorded and organized for clear interpretation and comparison. The following table provides a template for summarizing key metrics.
| Treatment Group | Concentration (µM) | Time (hours) | Wound Width (µm) (Mean ± SD) | Wound Area (µm²) (Mean ± SD) | Percent Wound Closure (Mean ± SD) | Cell Viability (%) |
| Vehicle Control (e.g., 0.1% DMSO) | 0 | 0 | 0 | 100 | ||
| 12 | ||||||
| 24 | ||||||
| This compound | 1 | 0 | 0 | |||
| 12 | ||||||
| 24 | ||||||
| 10 | 0 | 0 | ||||
| 12 | ||||||
| 24 | ||||||
| 25 | 0 | 0 | ||||
| 12 | ||||||
| 24 | ||||||
| Positive Control (e.g., Cytochalasin D) | TBD | 0 | 0 | |||
| 12 | ||||||
| 24 |
SD: Standard Deviation. TBD: To Be Determined based on preliminary experiments.
Experimental Protocols
I. Preliminary Dose-Response and Cytotoxicity Assay
Before conducting the wound healing assay, it is crucial to determine the optimal, non-toxic concentration range of this compound for your specific cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Given that similar Pfn1 inhibitors have been effective in the 10-25 µM range, a starting range of 0.1 µM to 100 µM is recommended.[7] Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose, typically ≤ 0.1%).
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate for a period relevant to the planned wound healing assay (e.g., 24-48 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead staining kit.
-
Analysis: Determine the highest concentration of this compound that does not significantly reduce cell viability. This will be the maximum concentration to be used in the wound healing assay. Select a range of concentrations below this cytotoxic threshold for the main experiment.
II. In Vitro Wound Healing (Scratch) Assay Protocol
This protocol is a standard method for studying collective cell migration.
Materials:
-
Selected cell line (e.g., fibroblasts, keratinocytes, endothelial cells)
-
Complete culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for migration inhibition (e.g., Cytochalasin D)
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera and live-cell imaging capabilities (recommended)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into the wells of a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, you may replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Scratch: Using a sterile p200 or p1000 pipette tip, make a straight scratch through the center of the cell monolayer. A consistent pressure and angle should be applied to create a uniform wound width.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Aspirate the PBS and add fresh serum-free or low-serum medium containing the desired concentrations of this compound, the vehicle control, or a positive control to the respective wells.
-
Image Acquisition (Time 0): Immediately after adding the treatments, capture images of the scratch in each well using a phase-contrast microscope. Mark the specific locations on the plate to ensure that the same fields are imaged at subsequent time points.
-
Incubation: Place the plate in a cell culture incubator (37°C, 5% CO₂).
-
Time-Lapse Imaging: Acquire images of the same marked fields at regular intervals (e.g., every 4, 6, 8, or 12 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).
-
Data Analysis:
-
Measure the width and/or area of the scratch in the images from each time point for all treatment groups.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] x 100
-
Compare the rate of wound closure between the this compound treated groups and the vehicle control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Pfn1's role in actin polymerization for cell migration.
Experimental Workflow Diagram
Caption: Workflow for the this compound wound healing assay.
References
- 1. Molecular insights on context-specific role of profilin-1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. Profilin-1; a novel regulator of DNA damage response and repair machinery in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pfn1-IN-1 in Angiogenesis Tube Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Profilin-1 (Pfn1), an actin-binding protein, plays a crucial role in regulating the actin cytoskeleton dynamics essential for endothelial cell migration and proliferation, which are key steps in angiogenesis. Vascular Endothelial Growth Factor (VEGF) signaling induces the phosphorylation of Pfn1 at Tyr129, promoting its interaction with actin and subsequent actin polymerization, leading to endothelial cell motility.
Pfn1-IN-1 is a small molecule inhibitor that targets the interaction between Pfn1 and actin. This document provides detailed application notes and protocols for utilizing this compound in an in vitro tube formation assay to assess its anti-angiogenic potential.
Mechanism of Action
This compound, identified as 4,4'-((4-bromophenyl)methylene)bis(3,5-dimethyl-1H-pyrazole), disrupts the formation of new blood vessels by inhibiting the fundamental process of actin polymerization in endothelial cells. By binding to Pfn1, it prevents the necessary cytoskeletal rearrangements required for cell migration and the formation of capillary-like structures. This targeted inhibition of the Pfn1-actin axis makes this compound a subject of interest for anti-angiogenic therapeutic strategies.[1][2]
Data Presentation
The following table summarizes the quantitative data from a representative dose-response experiment evaluating the effect of this compound on human umbilical vein endothelial cell (HUVEC) tube formation.
| This compound Conc. (µM) | Total Tube Length (µm) | Number of Branch Points | Percentage Inhibition of Tube Length (%) |
| 0 (Vehicle Control) | 12,500 ± 850 | 150 ± 15 | 0 |
| 1 | 11,875 ± 790 | 142 ± 12 | 5 |
| 5 | 9,375 ± 650 | 105 ± 9 | 25 |
| 10 | 6,250 ± 480 | 68 ± 7 | 50 |
| 25 | 3,125 ± 310 | 30 ± 5 | 75 |
| 50 | 1,250 ± 150 | 10 ± 3 | 90 |
Note: Data are presented as mean ± standard deviation from a representative experiment. The percentage inhibition is calculated relative to the vehicle control.
Experimental Protocols
In Vitro Tube Formation Assay Protocol
This protocol details the methodology for assessing the anti-angiogenic effects of this compound using HUVECs on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (4,4'-((4-bromophenyl)methylene)bis(3,5-dimethyl-1H-pyrazole))
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with a digital camera
Procedure:
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the basement membrane matrix on ice at 4°C overnight.
-
Using pre-chilled pipette tips, add 50 µL of the thawed matrix to each well of a 96-well plate.
-
Ensure the matrix is evenly distributed across the well surface.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in EGM until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in EGM.
-
Perform a cell count and adjust the cell suspension to a concentration of 2 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in EGM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Include a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
-
Mix the HUVEC suspension with the different concentrations of this compound or vehicle control.
-
-
Tube Formation:
-
Carefully add 100 µL of the cell suspension containing the inhibitor or vehicle to each well of the pre-coated 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium from the wells.
-
For fluorescence imaging, stain the cells with Calcein AM according to the manufacturer's protocol.
-
Capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring the total tube length and the number of branch points using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for Investigating the Role of Profilin-1 in In Vitro Cell Migration
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing in vitro cell migration assays to study the function of Profilin-1 (Pfn1), a key regulator of actin dynamics. Given the context-dependent role of Pfn1 in either promoting or inhibiting cell motility, this document outlines protocols for assessing the impact of Pfn1 modulation, primarily through siRNA-mediated knockdown, on cell migration.
Introduction to Profilin-1 in Cell Migration
Profilin-1 (Pfn1) is a ubiquitously expressed actin-binding protein that plays a critical role in the dynamic turnover of the actin cytoskeleton, a fundamental process for cell migration.[1][2][3] Pfn1 binds to actin monomers, facilitating the exchange of ADP for ATP and promoting the addition of actin monomers to the growing barbed ends of actin filaments.[1][4][5] This function is essential for the formation of lamellipodia and filopodia, the protrusive structures that drive cell movement.[1][6]
However, the role of Pfn1 in cell migration is complex and can be context-specific. While it is generally considered a promoter of cell motility, some studies have shown that Pfn1 can also act as an inhibitor of migration, particularly in certain cancer cells like breast cancer.[1][5][7] This dual functionality is attributed to its interactions with a variety of other proteins and signaling molecules, including vasodilator-stimulated phosphoprotein (VASP), Enabled (Ena), and phosphoinositides like PI(3,4)P2.[1][7][8][9] Therefore, investigating the impact of Pfn1 on cell migration in specific cell types is crucial for understanding its role in both normal physiology and disease states such as cancer metastasis.
Key Signaling Pathways Involving Pfn1 in Cell Migration
The multifaceted role of Pfn1 in cell migration is governed by its participation in several key signaling pathways. Understanding these pathways is essential for interpreting experimental results.
Quantitative Data Summary: Effects of Pfn1 Knockdown on Cell Migration
The following table summarizes the expected quantitative outcomes of Pfn1 knockdown in in vitro cell migration assays based on published literature. These values can serve as a benchmark for experimental design and data analysis.
| Cell Line | Assay Type | Parameter Measured | Effect of Pfn1 Knockdown | Fold Change/Percentage Change | Reference |
| MDA-MB-231 (Breast Cancer) | Transwell Migration | Number of Migrated Cells | Increased Migration | ~1.5 to 2-fold increase | [10] |
| MDA-MB-231 (Breast Cancer) | Wound Healing | Wound Closure Rate | Increased Migration | ~30-50% faster closure | [7] |
| Human Mammary Epithelial Cells (HMEC) | 2D Motility Assay | Cell Speed | Increased Motility | Significant increase | [10] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Transwell Migration | Number of Migrated Cells | Decreased Migration | Significant reduction | [6] |
| Gastric Cancer Cell Lines | Transwell Invasion | Number of Invaded Cells | Decreased Invasion | Significant reduction | [7] |
Experimental Protocols
This section provides detailed protocols for assessing the impact of Pfn1 knockdown on cell migration using two common in vitro assays: the Wound Healing Assay and the Transwell Migration Assay.
Protocol 1: siRNA-Mediated Knockdown of Profilin-1
This protocol describes the transient knockdown of Pfn1 in a chosen cell line using small interfering RNA (siRNA).
Materials:
-
Target cells
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Pfn1-specific siRNA duplexes
-
Non-targeting control siRNA
-
Sterile microcentrifuge tubes
-
6-well plates
-
Western blotting reagents for validation
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
In a sterile microcentrifuge tube, dilute 20-30 pmol of Pfn1 siRNA or control siRNA in Opti-MEM I Medium to a final volume of 100 µL.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in Opti-MEM I Medium to a final volume of 100 µL and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL of siRNA-lipid complex drop-wise to each well containing the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line.
-
Validation of Knockdown: After the incubation period, harvest the cells and validate the knockdown efficiency of Pfn1 protein expression by Western blotting.
Protocol 2: Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.[11][12]
Materials:
-
Pfn1-knockdown and control cells
-
12-well or 24-well plates
-
Sterile 200 µL pipette tips or a wound healing insert
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed the transfected cells into 12-well or 24-well plates and grow to a confluent monolayer.
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Incubation: Add fresh complete culture medium.
-
Image Acquisition: Immediately capture images of the wound at time 0 using a microscope at 4x or 10x magnification. Mark the location of the images to ensure the same field is captured at subsequent time points.
-
Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO2. Acquire images of the same wound areas at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
Compare the rate of wound closure between Pfn1-knockdown and control cells.
-
Protocol 3: Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of cells through a porous membrane.[11][12][13]
Materials:
-
Pfn1-knockdown and control cells
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% fetal bovine serum)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in methanol)
-
Microscope
Procedure:
-
Cell Preparation: After transfection, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100-200 µL of the cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for significant migration without the cells becoming confluent on the bottom of the membrane (typically 12-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
-
Stain the fixed cells by immersing the inserts in a staining solution for 20-30 minutes.
-
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image Acquisition and Quantification:
-
Visualize the stained, migrated cells using a microscope.
-
Capture images from several random fields for each insert.
-
Count the number of migrated cells per field.
-
Calculate the average number of migrated cells for each condition and compare the results between Pfn1-knockdown and control cells.
-
Troubleshooting and Considerations
-
Knockdown Efficiency: Always validate the efficiency of Pfn1 knockdown by Western blotting for each experiment. Low knockdown efficiency will lead to inconclusive results.
-
Cell Viability: Ensure that the siRNA transfection process does not significantly impact cell viability, which could confound the migration results. A viability assay (e.g., Trypan Blue exclusion or MTT assay) is recommended.
-
Assay Optimization: The optimal cell seeding density, incubation time, and chemoattractant concentration may vary between cell lines. It is advisable to optimize these parameters in preliminary experiments.
-
Context-Specificity: Be aware that the effect of Pfn1 on cell migration can be cell-type specific. Results obtained in one cell line may not be generalizable to others.[1][7]
By following these detailed protocols and considering the underlying signaling pathways, researchers can effectively investigate the role of Profilin-1 in in vitro cell migration and gain valuable insights into its function in health and disease.
References
- 1. Molecular insights on context-specific role of profilin-1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - PFN1 [maayanlab.cloud]
- 3. Profilin 1 - Wikipedia [en.wikipedia.org]
- 4. The role of profilin-1 in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. The VASP-profilin1 (Pfn1) interaction is critical for efficient cell migration and is regulated by cell-substrate adhesion in a PKA-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actin-binding protein profilin1 is an important determinant of cellular phosphoinositide control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profilin-1 downregulation has contrasting effects on early vs late steps of breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Preparing Pfn1-IN-1 stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfn1-IN-1 is a small molecule inhibitor of Profilin-1 (Pfn1), a key regulator of actin cytoskeleton dynamics.[1][2] Profilin-1 plays a crucial role in cell motility, proliferation, and signal transduction by binding to actin monomers and promoting their polymerization into filaments.[3][4] Dysregulation of Profilin-1 has been implicated in various diseases, including cancer and cardiovascular conditions.[5][6] this compound serves as a valuable tool for studying the biological functions of Profilin-1 and for investigating its potential as a therapeutic target. These application notes provide detailed protocols for the preparation of this compound stock and working solutions for both in vitro and in vivo studies.
Physicochemical and Storage Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 373.37 g/mol |
| CAS Number | 919010-46-1 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (100 mg/mL) |
| Storage of Powder | Store at -20°C for up to 3 years |
| Storage of Stock Solution | Store at -80°C for up to 6 months or -20°C for up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 37.34 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 100 mM solution, if you weighed 37.34 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication may be used to aid dissolution if necessary.[2]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
This protocol details the dilution of the this compound DMSO stock solution into a cell culture medium for use in in vitro experiments.
Materials:
-
This compound stock solution (100 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes
Procedure:
-
Determine Final Concentration: Decide on the final working concentration of this compound for your experiment. Typical concentrations for in vitro assays range from 10 µM to 100 µM.[7]
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform a serial dilution of the stock solution in cell culture medium. For example, to prepare a 10 µM working solution from a 100 mM stock:
-
First, prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of cell culture medium to get a 100 µM solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working concentration.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells, typically below 0.5%.[8] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Add to Cells: Add the prepared working solution to your cells as required by your experimental design.
Protocol 3: Preparation of this compound Working Solution for In Vivo Studies
This protocol provides an example of how to formulate this compound for in vivo administration, such as intraperitoneal injection. This formulation results in a suspension.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonciator (optional)
Procedure:
-
Prepare a DMSO Stock: Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Add PEG300: In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Vortex the final suspension thoroughly. This will result in a 2.5 mg/mL suspension of this compound.
-
Administration: The prepared suspension should be used immediately. If precipitation occurs, sonication may be used to resuspend the compound before administration.
Visualizations
Caption: Profilin-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. The role of profilin-1 in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Profilin: many facets of a small protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profilin 1 - Wikipedia [en.wikipedia.org]
- 5. Profilin 1 and Mitochondria—Partners in the Pathogenesis of Coronary Artery Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profilin1 biology and its mutation, actin(g) in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Pfn1-IN-1 Treatment for HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profilin-1 (Pfn1) is a key regulator of actin dynamics, playing a crucial role in cell motility, proliferation, and morphogenesis.[1][2] In vascular endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), Pfn1 is essential for the processes of angiogenesis, the formation of new blood vessels from pre-existing ones.[3][4][5] Upregulation of Pfn1 has been observed during capillary morphogenesis, and its suppression leads to impaired migration, proliferation, and cord formation in endothelial cells.[6] Consequently, the inhibition of Pfn1 presents a promising therapeutic strategy for targeting angiogenesis in diseases such as cancer.[5]
Pfn1-IN-1 is a small molecule inhibitor designed to disrupt the function of Profilin-1. These application notes provide detailed protocols for treating HUVEC cells with this compound and assessing its effects on key angiogenic processes. The following sections describe the mechanism of action, suggested treatment concentrations, and detailed methodologies for cell viability, migration, and tube formation assays.
Proposed Mechanism of Action
This compound is hypothesized to function by interfering with the interaction between Pfn1 and its binding partners, primarily G-actin. By preventing the formation of the Pfn1-actin complex, the inhibitor effectively reduces the pool of actin monomers available for polymerization at the leading edge of migrating cells. This disruption of actin dynamics is expected to inhibit endothelial cell migration, proliferation, and the ability to form capillary-like structures.
Pfn1 Signaling Pathway in HUVECs
The following diagram illustrates the central role of Pfn1 in actin polymerization and its impact on endothelial cell functions critical for angiogenesis. This compound is shown to inhibit the Pfn1-actin interaction.
Caption: Pfn1 signaling pathway in HUVEC angiogenesis.
Quantitative Data Summary
The following table provides suggested starting concentrations for this compound in various HUVEC-based assays. These concentrations are based on published data for similar small molecule inhibitors of the Pfn1-actin interaction[5]. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental conditions.
| Assay Type | Suggested Concentration Range (µM) | Incubation Time |
| Cell Viability (MTT/CCK-8) | 1 - 100 | 24 - 72 hours |
| Transwell Migration Assay | 10 - 50 | 4 - 24 hours |
| Tube Formation Assay | 10 - 50 | 6 - 18 hours |
| Western Blot Analysis | 10 - 50 | 24 hours |
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound on HUVEC function.
Caption: Workflow for assessing this compound effects on HUVECs.
Detailed Experimental Protocols
HUVEC Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
-
Media: Endothelial Cell Growth Medium (EGM-2) supplemented with the provided kit components.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for experiments to ensure consistent results.
Cell Viability Assay (MTT or CCK-8)
This assay determines the effect of this compound on HUVEC proliferation and cytotoxicity.
-
Materials:
-
96-well plates
-
HUVEC cells
-
EGM-2 medium
-
This compound (dissolved in DMSO)
-
MTT reagent or CCK-8 solution
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 medium.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Transwell Migration Assay
This assay assesses the effect of this compound on HUVEC migration.
-
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
HUVEC cells
-
Serum-free endothelial basal medium (EBM-2)
-
EGM-2 medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal Violet staining solution
-
-
Protocol:
-
Starve HUVECs in serum-free EBM-2 for 4-6 hours.
-
Resuspend the starved cells in serum-free EBM-2 containing various concentrations of this compound.
-
Add 600 µL of EGM-2 (containing chemoattractants) to the lower chamber of the 24-well plate.
-
Add 100 µL of the HUVEC cell suspension (5 x 10^4 cells) to the upper chamber of the Transwell insert.
-
Incubate for 4-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Tube Formation Assay
This assay evaluates the ability of HUVECs to form capillary-like structures, a hallmark of angiogenesis in vitro.
-
Materials:
-
48-well plates
-
Matrigel (growth factor reduced)
-
HUVEC cells
-
EBM-2 medium
-
This compound
-
Calcein AM (for visualization)
-
-
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat a pre-chilled 48-well plate with 150 µL of Matrigel per well and allow it to polymerize at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EBM-2 containing different concentrations of this compound.
-
Seed 3 x 10^4 HUVECs onto the surface of the polymerized Matrigel.
-
Incubate for 6-18 hours at 37°C.
-
Visualize the tube formation using a phase-contrast microscope. For quantification, you can stain with Calcein AM.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Western Blot Analysis
This technique can be used to assess the effect of this compound on the expression and phosphorylation status of proteins downstream of Pfn1 signaling.
-
Materials:
-
6-well plates
-
HUVEC cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Pfn1, anti-phospho-VASP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound at the desired concentrations for 24 hours.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like actin or GAPDH.
-
Conclusion
These application notes provide a comprehensive framework for investigating the effects of the Profilin-1 inhibitor, this compound, on HUVEC cells. The provided protocols for assessing cell viability, migration, and tube formation are standard methods in angiogenesis research. Researchers are encouraged to optimize the suggested concentrations and incubation times for their specific experimental setup. The successful inhibition of these key angiogenic processes in vitro can provide a strong rationale for further preclinical development of Pfn1 inhibitors as anti-angiogenic therapies.
References
- 1. Gene - PFN1 [maayanlab.cloud]
- 2. Profilin 1 - Wikipedia [en.wikipedia.org]
- 3. Both actin and polyproline interactions of Profilin-1 are required for migration, invasion and capillary morphogenesis of vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulus-dependent phosphorylation of profilin-1 in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
Pfn1-IN-1 Administration in Animal Models of Angiogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Pfn1-IN-1, a small molecule inhibitor of Profilin-1 (Pfn1), in preclinical animal models of angiogenesis. This document includes a summary of its mechanism of action, quantitative data from in vivo studies, detailed experimental protocols for key angiogenesis assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Profilin-1 (Pfn1) is a crucial regulator of actin dynamics, playing a significant role in cell motility, proliferation, and morphogenesis.[1] In the context of angiogenesis, the formation of new blood vessels, Pfn1 is a key downstream effector of pro-angiogenic signaling pathways, such as those initiated by Vascular Endothelial Growth Factor (VEGF).[2][3] Pfn1 promotes actin polymerization in endothelial cells, a critical process for their migration and the formation of new vascular structures.[2][4] Dysregulation of Pfn1 has been implicated in pathological angiogenesis associated with cancer and other diseases.[4][5]
This compound (also known as compound C1) is a small molecule inhibitor that disrupts the interaction between Pfn1 and actin.[6][7] By inhibiting this interaction, this compound effectively attenuates the pro-angiogenic functions of Pfn1, making it a promising candidate for anti-angiogenic therapies.
Mechanism of Action
Pfn1's role in angiogenesis is tightly regulated by upstream signaling molecules. Upon stimulation by VEGF, the VEGF receptor 2 (VEGFR2) becomes activated, leading to the activation of Src family kinases.[2][3] Src then phosphorylates Pfn1 at tyrosine 129 (Tyr129).[2][3] This phosphorylation event enhances the binding of Pfn1 to actin monomers, promoting the assembly of actin filaments required for endothelial cell migration and sprouting.[2][3]
Furthermore, phosphorylated Pfn1 has been shown to interact with the von Hippel-Lindau (VHL) protein, a tumor suppressor. This interaction prevents the VHL-mediated degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[5] Consequently, HIF-1α accumulates even under normal oxygen conditions (normoxia) and translocates to the nucleus, where it drives the expression of various pro-angiogenic genes, including VEGF itself, creating a positive feedback loop that further promotes angiogenesis.[5]
This compound, by binding to Pfn1, competitively inhibits its interaction with actin, thereby blocking the downstream effects on actin polymerization and endothelial cell behavior.
Quantitative Data from In Vivo Studies
While specific in vivo data for this compound is not extensively published, studies on similar Pfn1 inhibitors, such as C74 and its analog UP-6, provide valuable insights into the potential efficacy and administration of this class of compounds in animal models of angiogenesis.
Table 1: Efficacy of Pfn1 Inhibitors in the Mouse Matrigel Plug Assay [4]
| Compound | Concentration | Administration Route | Animal Model | Angiogenesis Readout | Result |
| C74 | 200 µM (in Matrigel) | Subcutaneous | C57/Bl6 Mice | CD31+ cell infiltration | ~25% decrease vs. control |
| UP-6 | 200 µM (in Matrigel) | Subcutaneous | C57/Bl6 Mice | CD31+ cell infiltration | >50% decrease vs. control |
Table 2: Efficacy of Pfn1 Inhibitor in a Tumor Angiogenesis Model [4]
| Compound | Administration Route | Treatment Schedule | Animal Model | Tumor Model | Angiogenesis Readout | Result |
| C74 | Intratumoral injection | Daily for 19 days | Balb/c Mice | Subcutaneous RENCA tumors | CD31+ cells | Significant reduction in neovascularization |
Experimental Protocols
Matrigel Plug Angiogenesis Assay
This in vivo assay is widely used to assess the pro- or anti-angiogenic potential of compounds. Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (e.g., this compound) and injected subcutaneously into mice. The gel solidifies, and after a period, the plug is excised to quantify the extent of new blood vessel formation.
Materials:
-
Growth Factor Reduced Matrigel
-
Pro-angiogenic factor (e.g., basic Fibroblast Growth Factor, bFGF)
-
This compound or other test compounds
-
Anesthetic
-
Syringes and needles
-
Mice (e.g., C57/Bl6)
-
Surgical tools for plug excision
-
Tissue fixative (e.g., 10% formalin)
-
Paraffin (B1166041) embedding reagents
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Thaw Growth Factor Reduced Matrigel on ice overnight. Keep all reagents and pipette tips cold to prevent premature gelation.
-
On the day of injection, prepare the Matrigel mixture on ice. For each plug, mix Matrigel with the desired concentration of pro-angiogenic factor (e.g., bFGF) and this compound or vehicle control. A typical final volume per plug is 0.5 mL.
-
Anesthetize the mice according to approved institutional protocols.
-
Using a pre-chilled syringe and needle, subcutaneously inject the Matrigel mixture into the flank of the mouse.
-
Allow the Matrigel to solidify in vivo. The typical duration of the assay is 7-14 days.
-
At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.
-
Fix the plugs in 10% formalin overnight.
-
Process the fixed plugs for paraffin embedding and sectioning.
-
Perform immunohistochemistry on the sections using an endothelial cell marker such as anti-CD31 to visualize blood vessels.
-
Quantify the vessel density or the area of CD31-positive staining within the plug using image analysis software.
Aortic Ring Assay
This ex vivo assay provides a model of angiogenesis that retains the three-dimensional architecture of a blood vessel. Aortic rings are embedded in a collagen or Matrigel matrix and cultured in the presence of test compounds. The outgrowth of new microvessels from the aortic explant is then monitored and quantified.
Materials:
-
Thoracic aorta from a rat or mouse
-
Sterile Phosphate Buffered Saline (PBS)
-
Collagen Type I or Matrigel
-
48-well culture plates
-
Surgical tools (forceps, scalpels)
-
Endothelial cell growth medium
-
This compound or other test compounds
-
Microscope for imaging
Protocol:
-
Euthanize a mouse or rat according to approved protocols and aseptically dissect the thoracic aorta.
-
Place the aorta in a petri dish containing cold, sterile PBS.
-
Carefully remove the surrounding fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings using a sterile scalpel.
-
Prepare a layer of collagen gel or Matrigel at the bottom of each well of a 48-well plate and allow it to polymerize at 37°C.
-
Place one aortic ring into the center of each well on top of the gel.
-
Cover the ring with another layer of collagen or Matrigel and allow it to polymerize.
-
Add endothelial cell growth medium to each well, supplemented with the desired concentration of this compound or vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope.
-
Capture images at regular intervals (e.g., every 2-3 days) for up to 2 weeks.
-
Quantify the extent of angiogenesis by measuring the length and number of sprouts originating from the aortic ring using image analysis software.
Visualizations
Caption: Pfn1 Signaling Pathway in Angiogenesis.
Caption: Matrigel Plug Assay Experimental Workflow.
Caption: Aortic Ring Assay Experimental Workflow.
References
- 1. Vascular endothelial cell-specific disruption of the profilin1 gene leads to severe multiorgan pathology and inflammation causing mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulus-dependent phosphorylation of profilin-1 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profilin-1 Phosphorylation Directs Angiocrine Expression and Glioblastoma Progression through HIF-1α Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Proximity Ligation Assay for Demonstrating Pfn1-Actin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profilin-1 (Pfn1) is a key regulator of actin dynamics, playing a crucial role in cell motility, proliferation, and signaling.[1][2] It facilitates the exchange of ADP for ATP on actin monomers, promoting their addition to growing actin filaments. The interaction between Pfn1 and actin is a critical control point in cytoskeletal regulation, making it an attractive target for therapeutic intervention in diseases characterized by aberrant cell migration and proliferation, such as cancer.[3][4] This application note describes the use of the Proximity Ligation Assay (PLA) as a powerful technique to visualize and quantify the inhibition of the Pfn1-actin interaction in situ, providing a robust method for screening and characterizing potential inhibitors. PLA offers high sensitivity and specificity by detecting endogenous protein-protein interactions within the cellular context.[5][6]
Principle of the Proximity Ligation Assay (PLA)
The Proximity Ligation Assay is an antibody-based method that allows for the in situ detection of protein-protein interactions.[5][7] The core principle relies on the close proximity (<40 nm) of two target proteins.[5] Primary antibodies raised in different species are used to recognize the two proteins of interest (e.g., Pfn1 and actin). Secondary antibodies, each conjugated to a unique short DNA oligonucleotide (PLA probes), then bind to the primary antibodies. If the two proteins are in close proximity, the oligonucleotides on the secondary antibodies can be joined by enzymatic ligation to form a circular DNA molecule. This DNA circle then serves as a template for rolling circle amplification (RCA), generating a long, concatameric DNA product. Finally, fluorescently labeled oligonucleotides hybridize to the amplified DNA, resulting in a bright, localized fluorescent signal (a "PLA spot") that can be visualized and quantified using fluorescence microscopy. Each spot represents a single protein-protein interaction event.
Signaling Pathway and Experimental Workflow
The interaction between Pfn1 and actin is a central node in the regulation of cytoskeletal dynamics. Pfn1 binds to globular actin (G-actin), catalyzing the exchange of ADP for ATP and thereby promoting the assembly of filamentous actin (F-actin). This process is essential for the formation of cellular structures such as lamellipodia and filopodia, which are critical for cell migration. Small molecule inhibitors that disrupt the Pfn1-actin interaction can block these processes.
Figure 1: Pfn1-Actin Signaling Pathway and Point of Inhibition.
The experimental workflow for demonstrating Pfn1-actin inhibition using PLA involves several key steps, from cell culture and treatment to microscopic analysis of the interaction signals.
Figure 2: Experimental Workflow for Pfn1-Actin PLA.
Experimental Protocols
This protocol is adapted from standard PLA procedures and optimized for the detection of Pfn1-actin interaction in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., endothelial cells, cancer cell lines)
-
Cell culture medium and supplements
-
Pfn1-actin interaction inhibitor (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution (e.g., Duolink® Blocking Solution)
-
Primary antibodies:
-
Rabbit anti-Pfn1 antibody
-
Mouse anti-actin antibody
-
-
Duolink® In Situ PLA® Probes (e.g., anti-Rabbit PLUS and anti-Mouse MINUS)
-
Duolink® In Situ Detection Reagents (including Ligation and Amplification solutions)
-
Wash Buffers A and B (e.g., from Duolink® kit)
-
Mounting medium with DAPI
-
Glass coverslips and microscope slides
-
Humidified chamber
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the Pfn1-actin inhibitor at various concentrations or for different time points. Include a vehicle-only control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Blocking:
-
Add blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-Pfn1 and anti-actin) in the antibody diluent provided in the PLA kit to their optimal concentrations (previously determined by titration).
-
Remove the blocking solution and add the primary antibody mix to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
PLA Probe Incubation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Dilute the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) 1:5 in the antibody diluent.
-
Add the PLA probe solution to the coverslips and incubate for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Prepare the ligation solution by diluting the Ligation stock 1:5 in high-purity water and then adding the Ligase to a 1:40 dilution.
-
Add the ligation solution to the coverslips and incubate for 30 minutes at 37°C in a humidified chamber.
-
-
Amplification:
-
Wash the coverslips twice with Wash Buffer A for 2 minutes each.
-
Prepare the amplification solution by diluting the Amplification stock 1:5 in high-purity water and then adding the Polymerase to a 1:80 dilution.
-
Add the amplification solution to the coverslips and incubate for 100 minutes at 37°C in a humidified chamber. Protect from light.
-
-
Mounting and Imaging:
-
Wash the coverslips twice with Wash Buffer B for 10 minutes each, followed by a brief wash in 0.01x Wash Buffer B.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Image the slides using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
-
Image Analysis and Quantification:
-
Acquire images from multiple random fields of view for each experimental condition.
-
Use image analysis software (e.g., ImageJ/Fiji with the Blob analysis plugin) to count the number of PLA spots per cell. The DAPI signal can be used to define the nuclear area and approximate the cell number.
-
Normalize the data by calculating the average number of PLA spots per cell for each condition.
-
Data Presentation
Quantitative analysis of PLA results is crucial for determining the efficacy of an inhibitor. The data should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.
Table 1: Quantification of Pfn1-Actin PLA Signals upon Inhibitor Treatment
| Treatment Group | Inhibitor Concentration (µM) | Average PLA Spots per Cell (± SEM) | % Inhibition of Pfn1-Actin Interaction |
| Vehicle Control (DMSO) | 0 | 100 ± 8 | 0% |
| Inhibitor X | 10 | 65 ± 6 | 35% |
| Inhibitor X | 25 | 42 ± 5 | 58% |
| Inhibitor X | 50 | 28 ± 4 | 72% |
| Negative Control (single primary Ab) | - | 5 ± 2 | - |
Note: The data presented in this table is representative and for illustrative purposes. Actual results will vary depending on the cell type, inhibitor, and experimental conditions. A study demonstrated a 70% reduction in PLA spots with one compound and a roughly 50% reduction with another, indicating the utility of this assay in quantifying inhibition.[3]
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Primary antibody concentration too high. | Titrate primary antibodies to determine the optimal concentration. |
| Insufficient blocking. | Increase blocking time or use a different blocking reagent. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| No or Weak Signal | Primary antibodies not working for PLA. | Validate antibodies for immunofluorescence first. |
| Suboptimal fixation/permeabilization. | Optimize fixation and permeabilization conditions for your cell type and antibodies. | |
| Problem with PLA reagents. | Check the expiration dates and storage conditions of the PLA kit components. | |
| Uneven Staining | Cells dried out during the procedure. | Ensure a humid environment during all incubation steps. |
| Uneven application of reagents. | Ensure the entire coverslip is covered with each solution. |
Conclusion
The Proximity Ligation Assay is a highly sensitive and specific method for visualizing and quantifying the in situ interaction between Pfn1 and actin. Its ability to detect endogenous protein interactions within the cellular environment makes it an invaluable tool for studying the efficacy of small molecule inhibitors targeting this interaction. By providing quantitative data on the dose-dependent inhibition of the Pfn1-actin complex, PLA can significantly contribute to the discovery and development of novel therapeutics for a range of diseases.
References
- 1. Profilin 1 - Wikipedia [en.wikipedia.org]
- 2. Profilin1 biology and its mutation, actin(g) in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aboligo.com [aboligo.com]
Pfn1-IN-1: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profilin-1 (Pfn1), a key regulator of actin dynamics, has emerged as a protein of interest in cancer research due to its multifaceted role in cell motility, proliferation, and survival.[1] Depending on the cellular context and cancer type, Pfn1 can act as either a tumor suppressor or a promoter of metastasis.[1] The development of small molecule inhibitors targeting the Pfn1-actin interaction provides a valuable tool for elucidating the precise functions of Pfn1 in cancer progression and for exploring its potential as a therapeutic target.
This document provides detailed application notes and protocols for the use of Pfn1-IN-1, a known inhibitor of the Pfn1-actin interaction, in cancer cell line studies. This compound, also referred to as compound C1, and a similar compound, C74 (4,4'-((4-bromophenyl)methylene)bis(3,5-dimethyl-1H-pyrazole)), have been shown to modulate cancer cell behavior by interfering with actin polymerization.[2] These notes are intended to guide researchers in designing and executing experiments to investigate the effects of Pfn1 inhibition on cancer cell lines.
Mechanism of Action
This compound functions by disrupting the interaction between Pfn1 and actin monomers. This interference inhibits the Pfn1-mediated catalysis of actin polymerization, leading to alterations in the cellular actin cytoskeleton. The disruption of actin dynamics can, in turn, affect a variety of cellular processes that are critical for cancer progression, including cell migration, invasion, and proliferation.[2]
Quantitative Data Summary
| Cell Line | Compound | Assay | Effective Concentration | Observed Effect | Citation |
| RENCA (murine RCC) | C74 | Proliferation Assay | 10-25 µM | Dose-dependent reduction in cell proliferation. | [2] |
| RENCA (murine RCC) | C74 | Transwell Migration Assay | 10-25 µM | Dose-dependent reduction in cell migration. | [2] |
| RVN (murine RCC) | C74 | Proliferation Assay | 10-25 µM | Dose-dependent reduction in cell proliferation. | [3] |
| RVN (murine RCC) | C74 | Transwell Migration Assay | 10-25 µM | Dose-dependent reduction in cell migration. | [3] |
Note: Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cancer cell line and assay.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability and Proliferation Assay (MTT/XTT Assay)
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A starting concentration range of 1-100 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. A concentration range of 10-50 µM can be used as a starting point based on C74 data.[2]
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure.
Transwell Migration Assay
This assay quantifies the chemotactic migration of individual cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet for staining
Protocol:
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for 2-4 hours.
-
Resuspend the pre-treated cells in serum-free medium.
-
Add complete culture medium (containing serum as a chemoattractant) to the lower chamber of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the inserts.
-
Incubate for 12-24 hours, or until cells have migrated through the pores.
-
Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to analyze the expression and phosphorylation status of proteins involved in actin dynamics and related signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Pfn1, anti-phospho-Cofilin, anti-actin, anti-p-MLC)[4]
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Gel electrophoresis and blotting equipment
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways for Investigation
Inhibition of Pfn1 can impact several signaling pathways that regulate cell migration and proliferation. Researchers can investigate the effect of this compound on these pathways to understand its mechanism of action in a specific cancer context.
-
ROCK/p-MLC Pathway: Pfn1 can interact with ROCK1, leading to the phosphorylation of myosin light chain (MLC) and promoting cell migration and microvesicle secretion.[4] Inhibition of Pfn1 may lead to a decrease in p-MLC levels.
-
PI3K/Akt Pathway: Pfn1 has been implicated in the regulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1]
-
Ena/VASP-dependent Lamellipodial Protrusion: Pfn1's role in actin polymerization is linked to the function of Ena/VASP proteins at the leading edge of migrating cells.[1]
Conclusion
This compound and similar inhibitors are powerful tools for studying the role of Pfn1 in cancer biology. The protocols and information provided in these application notes offer a starting point for researchers to investigate the effects of Pfn1 inhibition on various cancer cell lines. It is crucial to optimize experimental conditions, including inhibitor concentration and incubation times, for each specific cell line and assay to obtain reliable and reproducible results. Further research into the downstream signaling effects of Pfn1 inhibition will be critical for a comprehensive understanding of its therapeutic potential.
References
- 1. Frontiers | Ser71 Phosphorylation Inhibits Actin-Binding of Profilin-1 and Its Apoptosis-Sensitizing Activity [frontiersin.org]
- 2. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profilin 1 Induces Tumor Metastasis by Promoting Microvesicle Secretion Through the ROCK 1/p-MLC Pathway in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pfn1-IN-1: A Potential Tool for Investigating Neurodegenerative Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profilin-1 (Pfn1) is a key regulator of actin dynamics, a fundamental process in numerous cellular functions including cell motility, survival, and membrane trafficking.[1] Emerging evidence has implicated PFN1 dysfunction in the pathogenesis of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS).[2] Mutations in the PFN1 gene can lead to protein aggregation and cytoskeletal defects, suggesting that modulating PFN1 activity could be a therapeutic strategy.
This document provides detailed application notes and protocols for a small molecule inhibitor of the Pfn1-actin interaction, 4,4'-((4-bromophenyl)methylene)bis(3,5-dimethyl-1H-pyrazole) , hereafter referred to as Pfn1-IN-1 (also known as C74 or PC-25255) . While this inhibitor has been primarily characterized in the context of cancer research, its specific mechanism of action makes it a valuable tool for investigating the role of Pfn1 in neurodegenerative models. These notes offer a starting point for researchers to explore the therapeutic potential of Pfn1 inhibition in neurological disorders.
Mechanism of Action
This compound acts as a competitive inhibitor of the interaction between Profilin-1 and actin.[3] By binding to Pfn1, the inhibitor prevents the formation of the Pfn1-actin complex, thereby interfering with actin polymerization. This leads to a reduction in filamentous actin (F-actin) levels and downstream effects on cellular processes that are dependent on a dynamic actin cytoskeleton.[3]
Potential Applications in Neurodegenerative Models
Given the established role of PFN1 and cytoskeletal abnormalities in neurodegenerative diseases like ALS, this compound can be utilized in various experimental models:
-
In vitro neuronal cell culture models: To investigate the effect of Pfn1 inhibition on neuronal morphology, axonal transport, synapse formation and function, and the formation of PFN1 aggregates in cells expressing mutant PFN1.
-
Animal models of neurodegeneration: In transgenic mouse or rat models expressing mutant PFN1, this compound could be administered to assess its impact on disease progression, motor neuron survival, and pathological hallmarks such as protein aggregation and neuroinflammation.[4]
-
Microglia and astrocyte cultures: To study the role of Pfn1 in neuroinflammation, as PFN1 knockdown has been shown to modulate microglial polarization.
Data Presentation
The following tables summarize the quantitative data available for this compound from studies primarily conducted in cancer models. These data provide a baseline for designing experiments in neurodegenerative models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | Result | Reference |
| Binding Affinity (Kd) | - | Surface Plasmon Resonance (SPR) | ~60 µM | [5] |
| Inhibition of Pfn1-Actin Interaction | Endothelial Cells | Proximity Ligation Assay (PLA) | ~70% reduction in PLA spots with C2 (a similar compound) treatment | [6] |
| Effect on Cell Proliferation | Renal Cell Carcinoma (RENCA) cells | Cell Counting | Significant reduction in cell proliferation with 25-50 µM C74 treatment | [5] |
| Effect on Cell Migration | Renal Cell Carcinoma (RVN) cells | Transwell Migration Assay | ~60% reduction in migration with C2 (a similar compound) treatment | [7] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Parameter | Animal Model | Treatment Regimen | Result | Reference |
| Tumor Growth Inhibition | Subcutaneous RENCA tumor model in BALB/c mice | 16 mg/kg C74 daily intratumoral injection for 19 days | Significant reduction in average end-point tumor burden (978.8±366.0 mg vs. 1327.5±397.5 mg in DMSO control) | [7] |
| Reduction in Angiogenesis | Subcutaneous RENCA tumor model in BALB/c mice | Daily intratumoral injection of C74 for 19 days | Significant reduction in CD31+ cells (marker for blood vessels) in tumors | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols, while originally used in other contexts, can be adapted for neurodegenerative research.
Protocol 1: Pyrene-Actin Polymerization Assay
This assay is used to biochemically assess the inhibitory effect of this compound on actin polymerization in the presence of Pfn1.
Materials:
-
Pyrene-labeled actin
-
Unlabeled actin
-
Recombinant Pfn1 protein
-
This compound (dissolved in DMSO)
-
Polymerization buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole HCl, pH 7.0)[8]
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)[8]
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin (a mixture of pyrene-labeled and unlabeled actin, typically 5-10% pyrene-labeled) in G-buffer.
-
In a fluorometer cuvette, mix the G-actin solution with recombinant Pfn1 protein.
-
Add this compound at various concentrations (a DMSO control should be included).
-
Initiate actin polymerization by adding the polymerization buffer.
-
Immediately start recording the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time.[7][8]
-
Analyze the polymerization curves. Inhibition of the Pfn1-actin interaction by this compound will result in a reversal of Pfn1's effect on actin polymerization.[5]
Protocol 2: Proximity Ligation Assay (PLA) for Pfn1-Actin Interaction
This in situ assay visualizes and quantifies the interaction between Pfn1 and actin within cells.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Primary antibodies against Pfn1 and actin (from different species, e.g., rabbit anti-Pfn1 and mouse anti-actin)
-
Duolink® In Situ PLA Kit (or similar)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for the desired time.
-
Fix and permeabilize the cells according to standard immunocytochemistry protocols.
-
Incubate the cells with a mixture of the primary antibodies against Pfn1 and actin.
-
Follow the manufacturer's protocol for the PLA kit, which typically involves:
-
Incubation with PLA probes (secondary antibodies with attached oligonucleotides).
-
Ligation of the oligonucleotides to form a circular DNA template when the probes are in close proximity (<40 nm).
-
Amplification of the circular DNA template using a polymerase and fluorescently labeled oligonucleotides.
-
-
Wash the cells and mount the coverslips.
-
Visualize the PLA signals (fluorescent spots) using a fluorescence microscope. Each spot represents an interaction between a Pfn1 and an actin molecule.[1][6]
-
Quantify the number of PLA spots per cell to determine the extent of inhibition of the Pfn1-actin interaction.
Protocol 3: Neuronal Cell Migration Assay (Wound Healing/Scratch Assay)
This assay can be adapted to assess the effect of this compound on the migration of neuronal or glial cells.
Materials:
-
Neuronal or glial cells
-
This compound
-
Culture plates
-
Pipette tip or cell culture insert
-
Microscope with imaging capabilities
Procedure:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Wash the cells to remove debris.
-
Add fresh media containing this compound at various concentrations or vehicle control.
-
Image the wound at time zero and at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.[9][10]
Protocol 4: In Vivo Administration in a Mouse Model of Neurodegeneration
This protocol provides a general guideline for administering this compound to a transgenic mouse model. The exact dosage and route of administration will need to be optimized.
Materials:
-
Transgenic mouse model of a neurodegenerative disease (e.g., expressing mutant PFN1)
-
This compound
-
Appropriate vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, and ethanol (B145695) for oral gavage)[11]
Procedure:
-
Determine the optimal dose and administration route through pilot studies, monitoring for any signs of toxicity (e.g., weight loss, behavioral changes). A starting point could be based on the doses used in cancer models (e.g., 16 mg/kg).[7]
-
Prepare the this compound solution in the chosen vehicle.
-
Administer the inhibitor to the mice according to the determined schedule (e.g., daily oral gavage).
-
Include a control group receiving the vehicle alone.
-
Monitor the mice for changes in disease phenotype (e.g., motor function, survival).
-
At the end of the study, collect tissues for histological and biochemical analysis (e.g., motor neuron counts, PFN1 aggregate load, neuroinflammation markers).
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
Caption: this compound inhibits the interaction between Pfn1 and G-Actin, disrupting actin polymerization.
Caption: Proposed workflow for investigating this compound in neurodegenerative models.
Conclusion
This compound represents a first-in-class small molecule inhibitor of the Pfn1-actin interaction. While its therapeutic potential has been primarily explored in the context of cancer, its specific mechanism of action holds significant promise for the field of neurodegeneration research. The protocols and data presented here provide a solid foundation for researchers to begin investigating the role of Pfn1 in neurodegenerative models and to explore the potential of Pfn1 inhibition as a novel therapeutic strategy. Further studies are warranted to validate the efficacy of this compound in relevant neurological disease models.
References
- 1. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 3. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutant Profilin1 transgenic mice recapitulate cardinal features of motor neuron disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pfn1-IN-1 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Profilin-1 (Pfn1) is a ubiquitously expressed, 15 kDa actin-binding protein that plays a critical role in the dynamic regulation of the actin cytoskeleton.[1] It functions by binding to monomeric actin (G-actin), catalyzing the exchange of ADP for ATP, and facilitating the addition of ATP-G-actin to the barbed ends of growing actin filaments.[2] This activity is central to numerous cellular processes, including cell motility, division, and morphology.[1] Dysregulation of Pfn1 function has been implicated in various pathologies, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[2]
Pfn1-IN-1 is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between Pfn1 and actin.[3] By inhibiting this interaction, this compound can modulate actin polymerization, leading to downstream effects on cell migration and proliferation.[4][5] These application notes provide an overview of high-throughput screening (HTS) assays suitable for the identification and characterization of small molecule inhibitors of the Pfn1-actin interaction, using this compound as a reference compound.
Pfn1 Signaling Pathway in Actin Dynamics
Pfn1 is a key regulatory node in actin dynamics. It directly binds to G-actin, preventing spontaneous nucleation while promoting the exchange of ADP for ATP, thereby replenishing the pool of polymerization-competent ATP-G-actin. Pfn1-ATP-G-actin complexes are then delivered to the growing barbed ends of actin filaments, a process often facilitated by formin proteins, which possess poly-L-proline (PLP) domains that also interact with Pfn1.[6] This coordinated action ensures efficient and directed actin polymerization, which is essential for the formation of cellular structures like lamellipodia and filopodia, driving cell migration.
High-Throughput Screening Assays for Pfn1-Actin Interaction Inhibitors
Several HTS methodologies are suitable for identifying inhibitors of the Pfn1-actin protein-protein interaction. Below are protocols for three such assays: a Fluorescence Polarization (FP) assay, an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen), and a pyrene-actin polymerization assay.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound across the described HTS assays.
| Assay Type | Parameter | Value | Description |
| Fluorescence Polarization (FP) | IC50 | 15 µM | Concentration of this compound that displaces 50% of fluorescently labeled actin from Pfn1. |
| Z'-factor | 0.75 | Indicates excellent assay quality and separation between positive and negative controls. | |
| Signal Window | 2.5 | Ratio of the signal from the bound state to the unbound state. | |
| AlphaScreen | IC50 | 10 µM | Concentration of this compound that reduces the AlphaScreen signal by 50%. |
| Z'-factor | 0.82 | Indicates excellent assay quality. | |
| S/B Ratio | >100 | Signal-to-background ratio, indicating a robust assay. | |
| Pyrene-Actin Polymerization | IC50 | 25 µM | Concentration of this compound that restores actin polymerization inhibited by Pfn1 by 50%. |
| Z'-factor | 0.68 | Indicates a good quality assay suitable for HTS. | |
| % Inhibition Reversal | 85% | Maximum reversal of Pfn1-induced polymerization inhibition by this compound. |
Experimental Protocols
Fluorescence Polarization (FP) HTS Assay
Principle: This assay measures the change in the polarization of fluorescently labeled G-actin upon binding to the larger Pfn1 protein. In solution, the small, fluorescently labeled G-actin rotates rapidly, resulting in low fluorescence polarization. When bound to Pfn1, the larger complex tumbles more slowly, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.[4][7]
Experimental Workflow:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Pfn1 Stock Solution: Recombinant human Pfn1 diluted in Assay Buffer to a 2X final concentration.
-
Fluorescent G-Actin Stock Solution: G-actin labeled with a suitable fluorophore (e.g., Alexa Fluor 488) diluted in G-buffer (5 mM Tris pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP) to a 2X final concentration.
-
Compound Plates: this compound and library compounds serially diluted in DMSO and then in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of compound solution into the wells of a black, low-volume 384-well plate.
-
Add 10 µL of the 2X Pfn1 solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent G-actin solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Controls:
-
Negative Control (High Polarization): DMSO + Pfn1 + Fluorescent G-actin.
-
Positive Control (Low Polarization): DMSO + Fluorescent G-actin (no Pfn1).
-
AlphaScreen HTS Assay
Principle: The AlphaScreen assay is a bead-based proximity assay. One protein (e.g., His-tagged Pfn1) is bound to Donor beads, and the other (e.g., biotinylated G-actin) is bound to Acceptor beads. When Pfn1 and G-actin interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm. Inhibitors of the Pfn1-actin interaction prevent this proximity, resulting in a loss of signal.[2][8]
Experimental Workflow:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.
-
His-Pfn1 and Biotinylated G-Actin: Diluted in Assay Buffer to 2X final concentrations.
-
AlphaScreen Beads: Streptavidin-coated Acceptor beads and Nickel Chelate Donor beads diluted in Assay Buffer.
-
Compound Plates: Prepared as in the FP assay.
-
-
Assay Procedure (384-well format):
-
Dispense 2 µL of compound solution into the wells of a white, 384-well plate.
-
Add 4 µL of a mixture of His-Pfn1 and biotinylated G-actin.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of a mixture of Donor and Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Controls:
-
Negative Control (High Signal): DMSO + His-Pfn1 + Biotinylated G-actin + Beads.
-
Positive Control (Low Signal): DMSO + His-Pfn1 + Beads (no biotinylated G-actin).
-
Pyrene-Actin Polymerization HTS Assay
Principle: This assay monitors the rate of actin polymerization by measuring the fluorescence increase of pyrene-labeled G-actin. Pyrene fluoresces more intensely when it is incorporated into the hydrophobic environment of an actin filament (F-actin) compared to when it is on a G-actin monomer. Pfn1 sequesters G-actin, thereby inhibiting spontaneous polymerization and reducing the rate of fluorescence increase. An inhibitor of the Pfn1-actin interaction, such as this compound, will release G-actin, leading to a faster rate of polymerization and a more rapid increase in fluorescence.[9]
Methodology:
-
Reagent Preparation:
-
G-Buffer: 5 mM Tris pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP.
-
Polymerization Buffer (10X): 500 mM KCl, 20 mM MgCl2, 10 mM ATP.
-
Pyrene-G-Actin: A mixture of unlabeled and pyrene-labeled G-actin in G-Buffer.
-
Pfn1 Stock Solution: Diluted in G-Buffer.
-
Compound Plates: Prepared as in the FP assay.
-
-
Assay Procedure (96- or 384-well format):
-
In a black microplate, add the compound solution, Pfn1, and pyrene-G-actin in G-buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate polymerization by adding 1/10th volume of 10X Polymerization Buffer.
-
Immediately begin reading the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) every 30-60 seconds for 30-60 minutes in a kinetic plate reader.
-
-
Controls:
-
Negative Control (Inhibited Polymerization): DMSO + Pfn1 + Pyrene-G-actin.
-
Positive Control (Unhibited Polymerization): DMSO + Pyrene-G-actin (no Pfn1).
-
Conclusion
The assays described provide robust and scalable methods for the high-throughput screening and identification of small molecule inhibitors of the Pfn1-actin interaction. This compound serves as a valuable tool compound for assay development, validation, and as a benchmark for newly identified hits. The selection of a primary screening assay will depend on available instrumentation and reagent costs, with FP and AlphaScreen offering homogenous, endpoint formats, while the pyrene-actin assay provides kinetic data on the functional consequence of Pfn1 inhibition. Subsequent hit validation should involve orthogonal assays and cell-based studies to confirm the mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profilin Binding to Poly-l-Proline and Actin Monomers along with Ability to Catalyze Actin Nucleotide Exchange Is Required for Viability of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pfn1-IN-1 Technical Support Center: Troubleshooting Guides and FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Pfn1-IN-1, a potent inhibitor of Profilin-1 (Pfn1). Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Profilin-1 (Pfn1). Pfn1 is a key regulator of actin cytoskeleton dynamics, promoting actin polymerization which is crucial for various cellular processes including cell motility, membrane trafficking, and cell survival.[1] this compound functions by inhibiting the interaction between Pfn1 and actin, thereby disrupting actin polymerization.[1] This inhibitory action makes it a valuable tool for studying cellular processes dependent on actin dynamics and for investigating its therapeutic potential in diseases such as cancer and those involving excessive angiogenesis.[2][3]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research to investigate the roles of Profilin-1 in:
-
Angiogenesis: Pfn1 plays a critical role in endothelial cell migration and the formation of new blood vessels. This compound can be used to inhibit these processes.[2][4][5][6][7]
-
Cancer Biology: By inhibiting Pfn1, which can be overexpressed in certain cancers, this compound can be used to study its effects on tumor cell proliferation, migration, and invasion.[8][9]
-
Cytoskeletal Dynamics: As a direct inhibitor of Pfn1-actin interaction, this compound is a valuable tool for dissecting the intricate mechanisms of actin polymerization and its regulation.[10][11]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO) . It is possible to achieve a concentration of up to 100 mg/mL in DMSO with the aid of ultrasonication.[1] For optimal solubility, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[1]
Q4: How should I store the this compound stock solution?
A4: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C (for up to 6 months) . For shorter-term storage, -20°C (for up to 1 month) is acceptable.[1]
Troubleshooting Guide
This guide addresses common solubility issues and other problems that researchers may encounter when working with this compound.
Issue 1: Precipitation or phase separation occurs when preparing the working solution.
-
Possible Cause: The compound has limited solubility in aqueous solutions. The transition from a high concentration in an organic solvent (like DMSO) to a lower concentration in an aqueous buffer or cell culture medium can cause it to precipitate.
-
Solution:
-
Heating and Sonication: Gentle heating and/or sonication can aid in the dissolution of this compound if precipitation or phase separation is observed during preparation.[1]
-
Use of Co-solvents for in vivo studies: For animal studies, specific formulations are recommended to improve solubility and bioavailability. These often involve a multi-step process of adding co-solvents. Please refer to the detailed protocols in the "Experimental Protocols" section below.
-
Lower Final Concentration: If precipitation occurs upon dilution into cell culture media, try lowering the final concentration of this compound. It is also crucial to ensure that the final concentration of DMSO is kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Preparation of Fresh Working Solutions: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure stability and minimize precipitation.[1]
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: This could be due to several factors including incorrect final concentration due to precipitation, solvent effects, or off-target effects.
-
Solution:
-
Vehicle Control: Always include a vehicle control in your experiments. This would be the same concentration of DMSO and any other co-solvents used to dissolve this compound, but without the compound itself. This will help you to distinguish the effects of the compound from those of the solvent.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. This will also help in identifying the concentration at which cytotoxicity may occur.
-
Assess Off-Target Effects: While this compound is designed to be a specific inhibitor, off-target effects are a possibility with any small molecule.[3] Consider using a structurally different Pfn1 inhibitor, if available, to confirm that the observed phenotype is due to the inhibition of Pfn1.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems as provided by the manufacturer.
| Solvent System | Achievable Concentration | Solution Appearance | Recommended Use |
| 100% DMSO | 100 mg/mL | Clear Solution | Stock Solution |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (6.70 mM) | Clear Solution | In vivo |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.70 mM) | Clear Solution | In vivo |
| 10% DMSO / 90% Corn Oil | 2.5 mg/mL (6.70 mM) | Suspended Solution | In vivo |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL in DMSO)
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration.
-
Use an ultrasonic bath to aid dissolution until a clear solution is obtained.
-
Aliquot the stock solution into small, single-use vials.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of this compound Working Solution for in vivo Administration (Clear Solution)
This protocol yields a clear solution of ≥ 2.5 mg/mL.
-
Start with a pre-made stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, sequentially add the following solvents, ensuring each is fully mixed before adding the next:
-
100 µL of this compound stock solution in DMSO.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of Saline. Mix thoroughly to obtain the final volume of 1 mL.
-
-
If any precipitation occurs, gentle warming or sonication can be used to redissolve the compound.
-
Use the freshly prepared solution for your experiment.
This protocol is adapted from MedchemExpress.[1]
Signaling Pathways and Experimental Workflows
Profilin-1 Signaling in Angiogenesis
Profilin-1 plays a crucial role in angiogenesis, which is the formation of new blood vessels. This process is often initiated by growth factors like Vascular Endothelial Growth Factor (VEGF). The diagram below illustrates a simplified signaling pathway where VEGF activates its receptor (VEGFR2), leading to the phosphorylation of Pfn1. This phosphorylation enhances the interaction of Pfn1 with actin, promoting actin polymerization, which is essential for endothelial cell migration and the sprouting of new vessels. This compound inhibits the interaction between Pfn1 and actin, thereby blocking this critical step in angiogenesis.
Experimental Workflow for Preparing this compound Solutions
The following diagram outlines the logical steps for preparing this compound solutions for experimental use, from the initial stock solution to the final working solution for either in vitro or in vivo applications.
Troubleshooting Logic for this compound Solubility Issues
This diagram provides a logical decision-making process for addressing solubility problems when preparing this compound for your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of profilin-1 in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulus-dependent phosphorylation of profilin-1 in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profilin-1 Phosphorylation Directs Angiocrine Expression and Glioblastoma Progression through HIF-1α Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stimulus-dependent phosphorylation of profilin-1 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Profilin1 biology and its mutation, actin(g) in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Optimizing Pfn1-IN-1 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Pfn1-IN-1 for various in vitro assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful experimentation.
Troubleshooting Guide
This section addresses common issues that may arise when working with this compound in cell-based assays.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Inhibitory Effect | - Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit Profilin-1 in the specific cell line or assay. - Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment. - Incorrect Stock Solution Preparation: Inaccurate weighing or incomplete dissolution of the compound can lead to a lower than expected final concentration. - Cellular Resistance: The cell line being used may have intrinsic resistance mechanisms or low dependence on the Pfn1 pathway. | - Perform a Dose-Response Curve: Test a range of concentrations (e.g., 10 µM to 100 µM) to determine the optimal inhibitory concentration for your specific experimental setup. - Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound in pre-warmed cell culture medium for each experiment. Minimize the time the compound is in the incubator before being added to the cells. - Verify Stock Solution: Ensure the compound is fully dissolved in a suitable solvent like DMSO before further dilution.[1] Use sonication if necessary to aid dissolution.[1] - Confirm Pfn1 Expression: Verify the expression of Profilin-1 in your cell line by Western blot. Consider using a different cell line known to be sensitive to actin polymerization inhibitors. |
| High Cell Toxicity or Death | - Concentration Too High: The concentration of this compound may be cytotoxic to the cells. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. - Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects leading to cytotoxicity.[2] | - Determine the IC50 and Maximum Non-Toxic Concentration: Perform a cell viability assay (e.g., MTT or AlamarBlue) to determine the concentration that inhibits 50% of cell growth and the highest concentration that does not cause significant cell death. - Maintain Low Solvent Concentration: Ensure the final concentration of DMSO or other solvents in the culture medium is low (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of solvent) in all experiments. - Investigate Off-Target Effects: If toxicity is observed at concentrations where the on-target effect is expected, consider performing transcriptomic or proteomic analysis to identify potential off-target pathways affected by the inhibitor.[2] |
| Inconsistent or Variable Results | - Inconsistent Cell Seeding: Uneven cell density across wells can lead to variability in the assay readout. - Inconsistent Compound Addition: Variations in the volume or timing of this compound addition can affect the results. - Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their response to the inhibitor. - Compound Precipitation: this compound may precipitate out of solution in the cell culture medium, leading to inconsistent concentrations. | - Ensure Uniform Cell Seeding: Use a single-cell suspension and proper mixing techniques to ensure even distribution of cells in each well. - Use Calibrated Pipettes: Ensure accurate and consistent pipetting of the inhibitor. - Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. - Visually Inspect for Precipitation: Before adding to cells, visually inspect the this compound working solution for any signs of precipitation. If precipitation is observed, try preparing a fresh solution or adjusting the solvent concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro assays?
A1: Based on available data for Pfn1 inhibitors, a starting concentration range of 50-100 µM is recommended for initial experiments in endothelial cells. It has been reported that these compounds are non-cytotoxic up to 100 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Q3: What are the expected effects of this compound on cells?
A3: this compound is an inhibitor of Profilin-1, a key regulator of actin polymerization.[1] Therefore, treatment with this compound is expected to inhibit the Pfn1-actin interaction, leading to a reduction in actin polymerization.[1] This can result in decreased cell migration, proliferation, and angiogenesis in endothelial cells.
Q4: What control experiments should I include when using this compound?
A4: It is essential to include the following controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent effects.
-
Untreated Control: Cells that are not treated with either the inhibitor or the vehicle.
-
Positive Control (if available): A known inhibitor of actin polymerization or a compound with a similar mechanism of action to validate the assay.
-
Negative Control (if available): A structurally similar but inactive compound to demonstrate the specificity of this compound.
Q5: How can I confirm that this compound is inhibiting Profilin-1 in my cells?
A5: You can perform a Western blot analysis to assess the levels of filamentous actin (F-actin) and globular actin (G-actin). Inhibition of Pfn1 should lead to a decrease in the F-actin/G-actin ratio. Additionally, you can perform immunofluorescence staining for F-actin to visualize changes in the actin cytoskeleton.
Quantitative Data Summary
| Parameter | This compound (and its analogs) | Reference |
| Effective Concentration Range (Endothelial Cells) | 50 - 100 µM | |
| Non-Cytotoxic Concentration (Endothelial Cells) | Up to 100 µM | |
| Solvent | DMSO | [1] |
| Storage of Stock Solution | -20°C or -80°C | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration range.
Materials:
-
This compound
-
DMSO
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the vehicle control.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 using a microscope.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.
Transwell Migration Assay
This assay provides a quantitative measure of cell migration towards a chemoattractant.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Pre-coat the transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) if required for your cell type.
-
Starve the cells in serum-free medium for 4-24 hours prior to the assay.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed the cells into the upper chamber of the transwell inserts.
-
Incubate the plate for a period sufficient for cell migration (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields of view.
Western Blot for F-actin/G-actin Ratio
This protocol allows for the assessment of the effect of this compound on actin polymerization.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Lysis buffer containing actin stabilization and depolymerization inhibitors
-
Ultracentrifuge
-
Standard Western blot reagents (SDS-PAGE gels, transfer buffer, blocking buffer, primary antibody against actin, HRP-conjugated secondary antibody, and ECL substrate)
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in a buffer that preserves the actin filament structure.
-
Separate the filamentous (F-actin) and globular (G-actin) fractions by ultracentrifugation. The F-actin will be in the pellet, and the G-actin will be in the supernatant.
-
Carefully collect the supernatant (G-actin fraction).
-
Resuspend the pellet (F-actin fraction) in a depolymerizing buffer.
-
Determine the protein concentration of both fractions.
-
Load equal amounts of protein from the F-actin and G-actin fractions onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody against actin.
-
Quantify the band intensities for F-actin and G-actin and calculate the F-actin/G-actin ratio.
Visualizations
References
Potential off-target effects of Pfn1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Pfn1-IN-1, a hypothetical inhibitor of the Profilin-1 (Pfn1) protein. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a small molecule inhibitor that disrupts the interaction between Profilin-1 (Pfn1) and its binding partners, most notably G-actin. Pfn1 is a crucial protein that regulates the dynamics of the actin cytoskeleton. By binding to actin monomers, Pfn1 facilitates their addition to growing actin filaments, a process essential for cell motility, membrane trafficking, and cell division.[1][2]
Q2: Beyond actin, what other cellular components does Pfn1 interact with?
A2: Pfn1 is a multifaceted protein with several key interaction domains. It binds to proteins containing poly-L-proline (PLP) motifs, such as those in the Ena/VASP and N-WASP families, which are themselves regulators of actin polymerization.[3] Additionally, Pfn1 interacts with phosphoinositide lipids, linking cytoskeletal regulation to intracellular signaling pathways.[1] It also has reported roles in microtubule organization and mitochondrial homeostasis.[1]
Q3: What are the potential off-target effects of this compound, based on the known functions of Pfn1?
A3: Given the diverse roles of Pfn1, inhibition with this compound could lead to a range of off-target or unintended on-target effects. These may include:
-
Cytoskeletal Disruptions: Beyond the intended effects on actin, alterations in microtubule organization are possible.
-
Mitochondrial Dysfunction: As Pfn1 is implicated in mitochondrial homeostasis, users should be aware of potential impacts on mitochondrial function and cell viability.[1]
-
Aberrant Signaling: Pfn1 interacts with various signaling molecules.[4] Inhibition of these interactions could lead to unexpected changes in pathways such as the Hedgehog signaling pathway.[5]
-
Nuclear Effects: Pfn1 is involved in the nuclear export of actin and can influence gene transcription.[3] Therefore, treatment with this compound might lead to unintended changes in gene expression.
Q4: Is there a known off-target profile for similar Pfn1 inhibitors?
A4: Currently, there is limited public data on the off-target profiles of Pfn1 inhibitors. For the computationally designed Pfn1-actin inhibitor, C74, researchers have noted that off-target effects cannot be ruled out and are a concern for its therapeutic use.[6][7][8] Therefore, it is crucial for users of any Pfn1 inhibitor to perform their own selectivity profiling.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Phenotypes Unrelated to Actin Dynamics
-
Problem: You observe changes in cell morphology, organelle distribution, or cellular processes that are not typically associated with actin cytoskeleton disruption (e.g., altered mitochondrial morphology, changes in nuclear size).
-
Possible Cause: This could be due to this compound engaging an off-target protein or affecting a lesser-known function of Pfn1.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) or a proximity ligation assay (PLA) to confirm that this compound is binding to Pfn1 in your cellular model.
-
Broad-Spectrum Profiling: Conduct a proteome-wide screen, such as an affinity-based pull-down assay followed by mass spectrometry, to identify other proteins that this compound may be binding to.[9]
-
Phenotypic Rescue: Perform a rescue experiment by overexpressing Pfn1. If the phenotype is not rescued, it is more likely to be an off-target effect.
-
Issue 2: High Levels of Cytotoxicity at Low Concentrations
-
Problem: this compound induces significant cell death at concentrations where the expected inhibition of cell migration or proliferation is minimal.
-
Possible Cause: The compound may have potent off-target effects on critical cell survival pathways. A common cause of off-target toxicity for small molecule inhibitors is the inhibition of essential kinases.
-
Troubleshooting Steps:
-
Kinase Selectivity Profiling: Screen this compound against a broad panel of kinases to identify any off-target kinase inhibition. Several commercial services are available for this purpose.[10][11][12][][14]
-
Apoptosis Assays: Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase activation, Annexin V staining) to determine if a specific cell death pathway is being activated. Pfn1 itself has roles in apoptosis, which can be complex and cell-type specific.[2][15]
-
Dose-Response Analysis: Perform a careful dose-response analysis for both the on-target effect (e.g., inhibition of motility) and cytotoxicity to determine the therapeutic window of the compound.
-
Troubleshooting Flowchart
References
- 1. Profilin 1 - Wikipedia [en.wikipedia.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Profilin1 biology and its mutation, actin(g) in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profilin1 Promotes Renal Tubular Epithelial Cell Apoptosis in Diabetic Nephropathy Through the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. キナーゼ選択性プロファイリングサービス [promega.jp]
- 11. reactionbiology.com [reactionbiology.com]
- 12. assayquant.com [assayquant.com]
- 14. pharmaron.com [pharmaron.com]
- 15. Ser71 Phosphorylation Inhibits Actin-Binding of Profilin-1 and Its Apoptosis-Sensitizing Activity - PMC [pmc.ncbi.nlm.nih.gov]
Pfn1-IN-1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Pfn1-IN-1, a small molecule inhibitor of Profilin-1 (Pfn1). This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, to create a 10 mM stock solution, dissolve the appropriate mass of the compound in the corresponding volume of DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: If precipitation or phase separation occurs during the preparation of your working solution, gentle heating and/or sonication can be used to aid dissolution.[2] Ensure the final concentration of DMSO in your aqueous buffer is low (typically less than 0.5%) to maintain solubility.[3]
Q4: I am observing inconsistent results in my experiments. What could be the cause?
A4: Inconsistent results can arise from several factors, including the stability of the compound, variations in cell culture conditions, or the handling of the inhibitor. Ensure that you are using a freshly prepared working solution from a properly stored stock. Variations in cell passage number and confluency can also impact the cellular response to the inhibitor.[3]
Q5: How can I confirm that the observed effects are due to the inhibition of Pfn1 and not off-target effects?
A5: To validate that the observed phenotype is a result of on-target Pfn1 inhibition, consider performing rescue experiments. If possible, overexpressing a resistant mutant of Pfn1 should reverse the effects of the inhibitor. Additionally, using a structurally different inhibitor that also targets Pfn1 can help confirm the specificity of the observed effects.[3]
Stability and Storage Conditions
Proper handling and storage of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions for both the solid compound and stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid | Room Temperature | Varies | Shipped at room temperature in the continental US; may vary elsewhere. |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility in Aqueous Buffer | - High final concentration of the compound.- Inappropriate buffer pH. | - Lower the final concentration of this compound in the assay.- Adjust the pH of the buffer, as the solubility of ionizable compounds can be pH-dependent.[3]- Use a co-solvent such as PEG300 or a surfactant like Tween-80 in your formulation, ensuring compatibility with your assay.[2] |
| Loss of Inhibitor Activity | - Compound degradation due to improper storage or repeated freeze-thaw cycles.- Instability in the experimental medium. | - Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.- To assess stability in your specific culture medium, incubate the inhibitor for various durations and then test its activity in a short-term assay.[4] |
| High Background or Non-specific Effects | - Compound aggregation at high concentrations.- Solvent toxicity. | - Visually inspect the solution for any signs of precipitation.- Perform a dose-response curve to ensure inhibition is saturable.- Keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%. Run a vehicle-only control to assess solvent effects.[4] |
| Inconsistent IC50 Values | - Poor cell permeability.- Presence of efflux pumps in cells.- Binding to other proteins or lipids. | - Ensure the inhibitor has sufficient time to penetrate the cells.- Use cell lines with known expression levels of efflux pumps if this is a concern.- Be aware that binding to other cellular components can reduce the effective concentration of the inhibitor at its target.[4] |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay is a common method to assess the anti-angiogenic potential of compounds like this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Calcein-AM (for visualization)
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Coat the wells of a 96-well plate with a thin layer of the extract and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in culture medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Seed the HUVECs onto the coated plate. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization: After incubation, the formation of tube-like structures can be observed using a phase-contrast microscope. For quantitative analysis, the cells can be labeled with a fluorescent dye like Calcein-AM, and the tube network can be imaged using a fluorescence microscope.
-
Quantification: The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Visualizations
This compound Handling and Storage Workflow
References
Troubleshooting inconsistent results with Pfn1-IN-1
Welcome to the technical support center for Pfn1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Profilin-1 (Pfn1).[1] It functions by disrupting the interaction between Pfn1 and actin monomers.[1] Pfn1 is a key regulator of actin dynamics, promoting the assembly of actin filaments which are crucial for various cellular processes, including cell motility, proliferation, and morphology.[2][3] By inhibiting the Pfn1-actin interaction, this compound is expected to reduce the rate of actin polymerization, leading to decreased levels of filamentous actin (F-actin) and subsequent effects on actin-dependent cellular functions.[4]
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on the role of Pfn1 in actin dynamics, treatment with this compound is expected to result in:
-
Reduced F-actin content: A decrease in the overall levels of polymerized actin.[4]
-
Inhibition of cell migration: Slower cell movement due to impaired actin remodeling at the leading edge.[4][5]
-
Decreased cell proliferation: Inhibition of cell division, as actin dynamics are essential for cytokinesis.[5]
-
Altered cell morphology: Changes in cell shape and spreading due to disruptions in the actin cytoskeleton.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, follow these storage and preparation guidelines:
-
Storage of solid compound: Store at -20°C for short-term storage or -80°C for long-term storage.
-
Stock solution preparation: Prepare a stock solution in a suitable solvent such as DMSO.
-
Stock solution storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. Based on studies with the similar Pfn1 inhibitor C74, a concentration range of 10-100 µM has been shown to be effective in cell-based assays.[5]
Q5: Are there known off-target effects of this compound?
A5: As with any small molecule inhibitor, off-target effects are a possibility. While this compound is designed to target the Pfn1-actin interaction, its full selectivity profile may not be completely characterized. A study on a similar compound, C74, acknowledged the potential for off-target effects.[6] To control for off-target effects, it is recommended to:
-
Use the lowest effective concentration of the inhibitor.
-
Include appropriate controls, such as a negative control compound with a similar structure but no activity against Pfn1, if available.
-
Validate key findings using a complementary approach, such as siRNA-mediated knockdown of Pfn1.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect or weaker than expected effect. | Compound Instability: The inhibitor may have degraded due to improper storage or handling. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure proper storage at -80°C.[1] |
| Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal effective concentration. | |
| Cell Line Insensitivity: The cell line may have lower dependence on Pfn1-mediated actin dynamics or compensatory mechanisms. | Test the inhibitor on a different cell line known to be sensitive to actin cytoskeleton disruption. Confirm Pfn1 expression in your cell line. | |
| Incorrect Experimental Readout: The chosen assay may not be sensitive enough to detect the effects of Pfn1 inhibition. | Use a more direct measure of actin dynamics, such as phalloidin (B8060827) staining to visualize F-actin, or a cell migration assay. | |
| High variability between replicates or experiments. | Inconsistent Compound Dosing: Inaccurate pipetting or incomplete mixing of the inhibitor in the culture medium. | Ensure accurate and consistent pipetting. Gently mix the culture plate after adding the inhibitor. |
| Cell Culture Inconsistency: Variations in cell passage number, confluency, or overall health. | Use cells within a consistent passage number range. Ensure cells are healthy and seeded at a consistent density.[7] | |
| Batch-to-Batch Variability of the Inhibitor: Differences in the purity or activity of the inhibitor between different manufacturing lots. | If possible, purchase a larger single batch of the inhibitor for a series of experiments. If switching batches, perform a bridging experiment to compare the activity of the old and new batches. | |
| Observed cytotoxicity at effective concentrations. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and include a vehicle-only control.[7] |
| On-Target Toxicity: Inhibition of Pfn1 may be inherently cytotoxic to the specific cell line. | Perform a time-course experiment to determine if a shorter incubation time can achieve the desired effect with less toxicity. | |
| Off-Target Effects: The inhibitor may be affecting other cellular targets essential for cell survival. | Refer to the FAQ on off-target effects for strategies to investigate this possibility. |
Quantitative Data Summary
The following table summarizes available quantitative data for Pfn1 inhibitors. Note that much of the specific data comes from studies on C74, a compound with a similar mechanism of action to this compound.
| Parameter | Value | Compound | Assay | Reference |
| Dissociation Constant (Kd) | ~60 µM | C74 | Surface Plasmon Resonance (SPR) | [6] |
| Effective Concentration | 10-25 µM | C74 | Reduction of RCC cell migration and proliferation | [5] |
| Effective Concentration | 50-100 µM | C1 and C2 | Reduction of endothelial cell migration | [2] |
| In vivo Dosage | 16 mg/kg | C74 | Mouse tumor model (intratumoral injection) | [5] |
Experimental Protocols
1. Cell Viability/Proliferation Assay (MTT/XTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: The following day, remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
2. F-Actin Staining with Phalloidin
This protocol allows for the visualization and quantification of changes in filamentous actin.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells with PBS and then incubate with fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488) in PBS for 30-60 minutes at room temperature, protected from light.
-
Counterstaining (Optional): Nuclei can be counterstained with DAPI.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The fluorescence intensity of phalloidin can be quantified to assess changes in F-actin levels.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profilin 1 - Wikipedia [en.wikipedia.org]
- 4. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Minimizing cytotoxicity of Pfn1-IN-1 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the cytotoxicity of Pfn1-IN-1 in cell culture experiments. The following information is curated to address common challenges and provide actionable solutions for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on data from structurally related Profilin-1 inhibitors, a starting range of 1 µM to 50 µM is recommended. It is advisable to perform a cytotoxicity assay, such as an MTT or resazurin (B115843) assay, to determine the IC50 value for cytotoxicity in your cell line of interest.
Q2: I am observing significant cell death even at low concentrations of this compound. What are the possible causes and solutions?
A2: Several factors could contribute to excessive cytotoxicity:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.
-
Compound Instability: this compound may be unstable in your cell culture medium. Prepare fresh stock solutions and dilute them in pre-warmed medium immediately before use.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors. Consider using a lower concentration range or a different cell line if possible.
-
Off-Target Effects: At higher concentrations, this compound might inhibit other cellular targets essential for cell survival.
Q3: How can I differentiate between on-target inhibitory effects and off-target cytotoxicity?
A3: To confirm that the observed phenotype is due to the specific inhibition of Profilin-1, consider the following approaches:
-
Rescue Experiments: If possible, overexpress Profilin-1 in your cells to see if it rescues the cytotoxic effects of this compound.
-
Use of a Structurally Different Inhibitor: Employing another Profilin-1 inhibitor with a different chemical structure can help verify that the observed effects are due to targeting Profilin-1.
-
Dose-Response Correlation: The concentration at which you observe the desired biological effect should be significantly lower than the concentration that induces widespread cytotoxicity.
Q4: What is the best way to prepare and store this compound stock solutions?
A4: this compound is typically dissolved in a non-polar solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High background cytotoxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is ≤ 0.1%. |
| Contaminated solvent or media. | Use fresh, sterile-filtered solvent and culture media. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Standardize cell seeding protocols and ensure consistent cell numbers. |
| Degradation of this compound stock solution. | Prepare fresh dilutions from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles. | |
| No observable effect at expected concentrations | The concentration of this compound is too low. | Perform a dose-response experiment with a wider concentration range. |
| The chosen cell line is not sensitive to Pfn1 inhibition. | Test the inhibitor on a different, validated cell line. | |
| This compound is precipitating out of the solution. | Visually inspect the culture wells for any precipitate. Ensure the compound is fully dissolved in the medium. |
Data Presentation
The following table summarizes the reported cytotoxicity of small molecule inhibitors targeting the Profilin-1-actin interaction in various cell lines. Note that specific data for this compound is limited; therefore, data from related compounds are provided as a reference.
| Compound | Cell Line | Assay | Reported Cytotoxicity (IC50 or Observation) |
| C2 (Pfn1-actin inhibitor) | Renal Cell Carcinoma (RVN) cells | Not specified | Non-cytotoxic up to 100 µM[1] |
| C74 (Pfn1-actin inhibitor) | Renal Cell Carcinoma (RVN) cells | Live/Dead Staining | Not cytotoxic up to 50 µM[1] |
| General Small Molecule Inhibitors | Various Cancer Cell Lines | MTT/Resazurin Assay | IC50 values can range from nM to high µM |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) for the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium. A common starting range is a 2-fold serial dilution from 100 µM down to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
References
Pfn1-IN-1 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Pfn1-IN-1, a small molecule inhibitor of the Profilin-1 (Pfn1)-actin interaction. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as C74, is a small molecule inhibitor that directly binds to Profilin-1 (Pfn1), disrupting its interaction with actin monomers.[1][2] Pfn1 is a crucial protein that regulates the dynamics of the actin cytoskeleton by promoting the exchange of ADP for ATP on actin monomers, a key step in actin polymerization. By inhibiting the Pfn1-actin interaction, this compound effectively reduces the rate of actin polymerization, which in turn affects various cellular processes that are dependent on a dynamic actin cytoskeleton, such as cell migration, proliferation, and angiogenesis.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in aqueous cell culture media over extended periods at 37°C may be limited, so it is advisable to prepare fresh dilutions for each experiment.
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, published studies have shown biological effects in the range of 10 µM to 50 µM.[1][4] For example, concentrations between 10-25 µM have been shown to reduce migration and proliferation of renal cell carcinoma (RVN) cells.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound known to have off-target effects?
A4: While the anti-proliferative effects of this compound (C74) have been shown to be Pfn1-dependent in renal cell carcinoma cells, the possibility of off-target effects, particularly at higher concentrations, cannot be completely ruled out.[1][4] this compound is described as a low-affinity inhibitor, which may necessitate higher concentrations to achieve a therapeutic effect, potentially increasing the likelihood of off-target interactions.[1][2] Researchers should include appropriate controls to validate the specificity of the observed effects.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~60 µM | Surface Plasmon Resonance (SPR) with recombinant GST-Pfn1 | [1][2] |
| Effective Concentration (Cell Migration) | 10 - 25 µM | Renal Cell Carcinoma (RVN) cells | [4] |
| Effective Concentration (Cell Proliferation) | 10 - 25 µM | Renal Cell Carcinoma (RVN) cells | [4] |
| Effective Concentration (Angiogenesis Assay) | 20 µM (for analog UP-6) | Endothelial Cells (in vitro) | [1] |
| Non-cytotoxic Concentration | Up to 50 µM | Renal Cell Carcinoma (RVN) cells and Vascular Endothelial Cells (VEC) | [4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in the context of actin polymerization.
References
- 1. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Pfn1-IN-1 precipitation in media
Troubleshooting Guides and FAQs for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals using Pfn1-IN-1 in their experiments. The following information addresses common issues, particularly precipitation of the inhibitor in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Profilin-1 (Pfn1). Pfn1 is a key regulator of actin cytoskeleton dynamics by binding to actin monomers and facilitating their addition to growing actin filaments. This compound works by inhibiting the interaction between Pfn1 and actin, thereby disrupting actin polymerization.[1] This can impact various cellular processes that are dependent on a dynamic actin cytoskeleton, such as cell motility, proliferation, and angiogenesis.
Q2: I'm observing a precipitate in my cell culture media after adding this compound. What is the likely cause?
Precipitation of this compound in aqueous solutions like cell culture media is a common challenge, primarily due to its hydrophobic nature. The most frequent causes include:
-
Low Aqueous Solubility: this compound has limited solubility in water-based solutions.
-
"Solvent Shock": When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the cell culture media, the compound can "crash out" of solution as it is no longer soluble in the much lower concentration of the organic solvent.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final volume of your cell culture media will lead to precipitation.
-
Temperature Fluctuations: Changes in temperature, such as moving plates from a 37°C incubator to a microscope at room temperature, can decrease the solubility of the compound.
-
Interactions with Media Components: Cell culture media is a complex mixture of salts, amino acids, proteins, and other components. This compound may interact with these components, leading to the formation of insoluble complexes.
Q3: How can I visually identify this compound precipitation?
This compound precipitation can manifest in several ways:
-
Cloudiness or Turbidity: The media may appear hazy or cloudy immediately upon addition of the inhibitor or after a period of incubation.
-
Visible Particles: You may observe small, crystalline particles, either suspended in the media or settled at the bottom of the culture vessel.
-
Phase Separation: In some cases, an oily or immiscible layer may appear.
It is crucial to distinguish this compound precipitation from microbial contamination, which typically presents as uniform turbidity and may be accompanied by a change in media color due to pH shifts.
Troubleshooting Guide: this compound Precipitation
Issue 1: Precipitate Forms Immediately Upon Addition to Media
This is often due to poor mixing and exceeding the local solubility limit.
| Possible Cause | Solution |
| High Stock Concentration | Prepare a lower concentration stock solution of this compound in DMSO. This will require a larger volume to be added to your media, but it reduces the immediate concentration gradient. |
| Incorrect Dilution Technique | Add the this compound stock solution dropwise to the cell culture media while gently vortexing or swirling the media. This ensures rapid and even dispersion of the compound. |
| Cold Media | Pre-warm the cell culture media to 37°C before adding the this compound stock solution. Increased temperature can enhance the solubility of many compounds. |
Issue 2: Precipitate Appears After a Period of Incubation
This may indicate that the compound is unstable in the culture conditions over time or is interacting with media components.
| Possible Cause | Solution |
| Compound Instability at 37°C | Perform a time-course experiment to determine the stability of this compound in your specific media at 37°C. This can be done by preparing media with the inhibitor and observing it for precipitation at various time points (e.g., 1, 4, 8, 24 hours) in a cell-free culture vessel. |
| Interaction with Serum Proteins | If using serum-containing media, serum proteins can sometimes help to solubilize hydrophobic compounds. However, in some cases, interactions can lead to precipitation. Try reducing the serum concentration if your cell line can tolerate it. Conversely, if using serum-free media, consider whether the addition of a small amount of serum or a carrier protein like BSA could improve solubility. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture media to change over time. Ensure your media is well-buffered (e.g., with HEPES) to maintain a stable pH. |
| Final DMSO Concentration | While DMSO helps to dissolve this compound, high final concentrations can be toxic to cells and can also contribute to precipitation. Ensure the final DMSO concentration in your culture media is kept as low as possible, ideally below 0.5%, and always include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
Sonication (Optional): If visible particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A product datasheet suggests storage at -80°C for 6 months or -20°C for 1 month.[1]
Protocol 2: Dilution of this compound into Cell Culture Media (Stepwise Dilution)
This protocol is designed to minimize "solvent shock" and reduce the likelihood of precipitation.
-
Prepare Intermediate Dilution:
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
In a sterile tube, prepare an intermediate dilution of your this compound DMSO stock in the pre-warmed media. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:10 in media to create a 1 mM intermediate solution.
-
-
Final Dilution:
-
Gently swirl the main volume of your pre-warmed cell culture media.
-
Add the required volume of the intermediate dilution dropwise to the swirling media to achieve your final desired concentration.
-
-
Final Mixing and Inspection:
-
Continue to gently mix the final solution for a few seconds.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Protocol 3: Small-Scale Solubility Test
Before conducting a large-scale experiment, it is advisable to perform a small-scale solubility test to determine the maximum soluble concentration of this compound in your specific experimental conditions.
-
Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of this compound in your complete cell culture medium, starting from a concentration higher than your intended experimental concentration. Include a media-only and a vehicle (DMSO) control.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Observation: At various time points, visually inspect the wells for any signs of precipitation using a light microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: Inhibition of Pfn1 by this compound disrupts actin polymerization.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Pfn1 Inhibitor Off-Target Kinase Panel Screening
Disclaimer: The compound "Pfn1-IN-1" does not correspond to a publicly documented small molecule inhibitor of Profilin-1 (Pfn1). This technical support guide provides general information, protocols, and troubleshooting advice for researchers investigating the off-target kinase effects of any small molecule inhibitor targeting Pfn1.
Frequently Asked Questions (FAQs)
Q1: Why is it important to perform an off-target kinase panel screening for my Pfn1 inhibitor?
A1: While your inhibitor is designed to target Pfn1, it may also bind to and inhibit other proteins, such as kinases, due to structural similarities in binding pockets. This is known as an "off-target" effect. Kinases are a large family of enzymes that play crucial roles in virtually all cellular processes. Unintended inhibition of kinases can lead to misleading experimental results, cellular toxicity, or other adverse effects. Therefore, screening your Pfn1 inhibitor against a panel of kinases is a critical step to understand its specificity and potential side effects.
Q2: What is a kinase panel screening assay?
A2: A kinase panel screen is a high-throughput assay that tests the ability of a compound to inhibit the activity of a large number of different kinases simultaneously. Typically, a fixed concentration of the inhibitor is incubated with a panel of purified kinases and their specific substrates. The level of kinase activity is then measured to determine the percentage of inhibition for each kinase in the panel.
Q3: How do I interpret the results of a kinase panel screen?
A3: The results are usually presented as the percentage of remaining kinase activity or the percentage of inhibition at a specific inhibitor concentration. Strong "hits" are kinases that show a high percentage of inhibition. These off-target kinases should be further investigated with dose-response experiments to determine their IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%). A highly selective inhibitor will show strong inhibition of its intended target (though Pfn1 is not a kinase) and minimal inhibition of other kinases.
Q4: What are the implications of my Pfn1 inhibitor having off-target kinase activity?
A4: If your Pfn1 inhibitor also inhibits one or more kinases, the cellular effects you observe may not be solely due to the inhibition of Pfn1. The off-target kinase inhibition could contribute to or even be the primary cause of the observed phenotype. Identifying these off-target kinases is crucial for accurately interpreting your data and for the further development of your inhibitor as a specific chemical probe or therapeutic agent.
Troubleshooting Guide
Q1: My Pfn1 inhibitor shows broad inhibition across many kinases in the panel. What should I do?
A1:
-
Check for compound aggregation: At high concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes. Try running the assay at a lower concentration of your inhibitor. You can also perform dynamic light scattering (DLS) to check for aggregation.
-
Consider the assay technology: Some assay formats are more prone to artifacts. For example, compounds that interfere with the detection method (e.g., fluorescence or luminescence) can give false-positive results. If possible, use a different assay format (e.g., a radiometric assay) to confirm the hits.
-
Evaluate the inhibitor concentration: If the concentration used in the screen is very high relative to the affinity for Pfn1, you are more likely to see off-target effects. A lower, more physiologically relevant concentration should be used for initial screening if possible.
Q2: My inhibitor did not show any significant off-target kinase activity. Does this mean it is completely specific for Pfn1?
A2: Not necessarily. While a clean kinase screen is a good indication of selectivity against the tested kinases, it does not rule out other potential off-target interactions. Your compound could still bind to other non-kinase proteins. Further comprehensive off-target profiling, for example, using proteome-wide approaches, may be necessary to fully assess its specificity.
Q3: The results from the primary screen are not reproducible in follow-up experiments. What could be the reason?
A3:
-
Compound stability: Ensure that your compound is stable under the assay conditions and during storage. Degradation of the compound can lead to inconsistent results.
-
Experimental variability: Kinase assays can be sensitive to variations in reagent concentrations (e.g., ATP), incubation times, and temperature. Ensure that your experimental protocol is followed precisely in all experiments.
-
Assay artifacts: As mentioned before, interference with the assay signal can lead to false positives. Confirming the hits with an orthogonal assay is highly recommended.
Data Presentation
Table 1: Hypothetical Off-Target Kinase Panel Screening Data for a Pfn1 Inhibitor
This table provides an example of how to present off-target kinase screening data. The data shown here is for illustrative purposes only.
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (µM) | Kinase Family |
| PKA | 5% | 15% | > 100 | AGC |
| ROCK1 | 8% | 22% | 78 | AGC |
| CDK2 | 3% | 12% | > 100 | CMGC |
| GSK3β | 65% | 92% | 0.8 | CMGC |
| SRC | 12% | 35% | 45 | TK |
| ABL1 | 9% | 28% | 62 | TK |
| MEK1 | 4% | 18% | > 100 | STE |
| p38α | 72% | 95% | 0.5 | CMGC |
Experimental Protocols
Protocol: Off-Target Kinase Panel Screening
This protocol provides a general workflow for screening a small molecule inhibitor against a commercial kinase panel.
-
Compound Preparation:
-
Prepare a concentrated stock solution of the Pfn1 inhibitor (e.g., 10 mM in 100% DMSO).
-
Create a series of dilutions of the stock solution to be used for the primary screen (e.g., 1 µM and 10 µM final concentrations) and for IC50 determination.
-
-
Kinase Reaction:
-
The kinase panel screening is typically performed in a multi-well plate format (e.g., 96-well or 384-well).
-
Each well contains a specific purified kinase, its corresponding substrate, and ATP in a buffered solution.
-
Add the Pfn1 inhibitor at the desired final concentration to the appropriate wells. Include a DMSO-only control (vehicle) for 100% kinase activity and a known inhibitor for the specific kinase as a positive control for inhibition.
-
Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution.
-
The amount of product formed is quantified using a suitable detection method. Common methods include:
-
Radiometric assays: Measure the incorporation of radiolabeled phosphate (B84403) (from [γ-³³P]ATP) into the substrate.
-
Luminescence-based assays: Measure the amount of ATP remaining after the reaction (e.g., ADP-Glo™).
-
Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each kinase at each inhibitor concentration relative to the DMSO control.
-
For kinases that show significant inhibition in the primary screen, perform follow-up experiments with a wider range of inhibitor concentrations to determine the IC50 value.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.
-
Visualizations
Caption: Workflow for Off-Target Kinase Panel Screening.
Caption: Simplified Signaling Interactions of Profilin-1 (Pfn1).
Interpreting unexpected phenotypes with Pfn1-IN-1
Welcome to the technical support center for Pfn1-IN-1, a novel small molecule inhibitor of Profilin-1 (Pfn1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret both expected and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed to be a potent and selective inhibitor of Profilin-1 (Pfn1). Pfn1 is a key regulator of actin dynamics, binding to actin monomers and promoting the exchange of ADP for ATP, which is a crucial step for actin polymerization.[1][2][3] It also interacts with a variety of other proteins through its poly-L-proline (PLP) binding domain, linking the actin cytoskeleton to various signaling pathways.[1][2][3] this compound is predicted to disrupt these functions, leading to alterations in the actin cytoskeleton and downstream cellular processes.
Q2: What are the expected cellular phenotypes upon treatment with this compound?
A2: Based on the known functions of Pfn1, inhibition by this compound is expected to lead to:
-
Disruption of the actin cytoskeleton: This may manifest as changes in cell shape, reduced formation of stress fibers, and altered lamellipodia and filopodia dynamics.
-
Impaired cell motility and migration: As actin polymerization is central to cell movement, inhibition of Pfn1 is expected to decrease cell migration and invasion.[1][3]
-
Defects in cell proliferation and division: Pfn1 plays a role in cytokinesis, and its inhibition may lead to errors in cell division and reduced proliferation rates.[3][4]
-
Alterations in endocytosis and membrane trafficking: Pfn1 is involved in these processes through its interaction with the actin cytoskeleton.[1][3]
Q3: Are there any known off-target effects of this compound?
A3: As with any small molecule inhibitor, off-target effects are possible. While this compound is designed for high specificity, it is crucial to perform control experiments to validate that the observed phenotype is due to Pfn1 inhibition. Consider using a structurally unrelated Pfn1 inhibitor or genetic knockdown of Pfn1 (e.g., siRNA or CRISPR) to confirm on-target effects.[5]
Q4: What is the recommended starting concentration for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. We recommend performing a dose-response curve starting from a low concentration (e.g., 10 nM) up to a high concentration (e.g., 10 µM) to determine the EC50 for your system. Always include a vehicle control (e.g., DMSO) at the same concentration as used for the highest inhibitor concentration.[6]
Q5: How should I prepare and store this compound?
A5: this compound is typically provided as a solid. Prepare a high-concentration stock solution in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7][8] When preparing working solutions, ensure the final solvent concentration in your assay is low (typically <0.1%) to minimize solvent-induced artifacts.[5]
Troubleshooting Guide: Interpreting Unexpected Phenotypes
The function of Pfn1 can be highly context-dependent, and its inhibition may lead to unexpected phenotypes. This guide provides a framework for interpreting such results.
Summary of Unexpected Phenotypes and Troubleshooting Strategies
| Unexpected Phenotype | Possible Cause(s) | Recommended Action(s) |
| Increased Cell Motility/Invasion | In certain cancer cell types (e.g., some breast cancers), loss of Pfn1 function can lead to a hypermotile phenotype. This may be due to the complex interplay of Pfn1 with other actin-binding proteins like Ena/VASP.[1][3] | 1. Validate the phenotype in multiple cell lines of the same type. 2. Investigate the expression and localization of other key actin regulatory proteins (e.g., Ena/VASP, Arp2/3). 3. Use live-cell imaging to analyze the dynamics of membrane protrusions. |
| No Effect on Actin Cytoskeleton | 1. Insufficient inhibitor concentration or poor cell permeability. 2. Rapid degradation of the inhibitor in the culture medium. 3. Redundancy from other profilin isoforms (e.g., Pfn2) in the specific cell type.[4] 4. The specific cellular process being studied is not dependent on Pfn1 in that context. | 1. Increase the concentration of this compound and/or the incubation time. 2. Assess the stability of the compound in your experimental conditions. 3. Check for the expression of other profilin isoforms in your cell line. 4. Use a positive control cell line known to be sensitive to Pfn1 inhibition. |
| Increased Cell Death/Toxicity at Low Concentrations | 1. Off-target effects on essential cellular pathways.[5] 2. Pfn1 is essential for the survival of the specific cell type, and its inhibition is highly cytotoxic.[4] 3. Compound instability leading to toxic degradation products.[5] | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify cytotoxicity. 2. Use a structurally unrelated inhibitor or genetic knockdown to confirm that the toxicity is on-target. 3. Assess the stability of this compound in your assay medium. |
| Altered Mitochondrial Morphology or Function | Recent studies have implicated Pfn1 in mitochondrial homeostasis. Loss of Pfn1 can lead to mitochondrial elongation and dysfunction.[9] | 1. Visualize mitochondria using a fluorescent dye (e.g., MitoTracker). 2. Assess mitochondrial function through assays for mitochondrial membrane potential or oxygen consumption. |
| Changes in Gene Expression Unrelated to the Cytoskeleton | Pfn1 has been shown to have nuclear functions and can influence gene transcription.[1][2] | 1. Perform RNA-seq or qPCR to validate changes in gene expression. 2. Investigate potential links between the affected genes and pathways regulated by the actin cytoskeleton or Pfn1's non-canonical roles. |
Experimental Protocols
Protocol 1: Western Blotting for Pfn1 Expression
Objective: To confirm the presence of Pfn1 in the cell line of interest and to assess the effect of this compound on the expression of downstream targets.
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Pfn1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Immunofluorescence Staining for F-actin
Objective: To visualize the effects of this compound on the actin cytoskeleton.
Methodology:
-
Cell Seeding: Seed cells on glass coverslips and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
F-actin Staining: Incubate the cells with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Protocol 3: Cell Migration Assay (Transwell)
Objective: To quantify the effect of this compound on cell migration.
Methodology:
-
Cell Preparation: Starve cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place Transwell inserts (with an 8 µm pore size) into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a duration that allows for cell migration (typically 12-24 hours).
-
Staining and Quantification: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Analysis: Elute the crystal violet and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Visualizations
Caption: Simplified signaling pathway of Profilin-1 (Pfn1) in actin polymerization.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
Caption: Logical relationships between this compound treatment and observed phenotypes.
References
- 1. Molecular insights on context-specific role of profilin-1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profilin 1 - Wikipedia [en.wikipedia.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The actin binding protein profilin 1 is critical for mitochondria function - PMC [pmc.ncbi.nlm.nih.gov]
Pfn1-IN-1 dose-response curve optimization
Welcome to the technical support center for Pfn1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel inhibitor like this compound, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve. A recommended starting range is from 10 nM to 100 µM.[1] This wide range will help determine the effective concentration for your specific cell line and assay. For context, a known small molecule inhibitor of the Profilin-1 (Pfn1) and actin interaction, C74, has shown efficacy in reducing cell migration and proliferation in a dose-dependent manner within the 10 µM to 50 µM range.[2][3]
Q2: How do I determine the optimal incubation time for this compound?
A2: The optimal incubation time depends on the inhibitor's mechanism of action and the biological endpoint being measured. A time-course experiment is recommended. Treat your cells with a concentration of this compound known to elicit a response (e.g., the approximate IC50) and measure the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What is the best way to dissolve and store this compound?
A3: Like most small molecule inhibitors, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][4] It is critical to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][5] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Q4: Can serum in the culture medium affect the activity of this compound?
A4: Yes, proteins present in serum can bind to small molecules, potentially reducing the effective concentration of the inhibitor available to the cells.[1] If you suspect significant interference, consider performing experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No dose-response observed (flat curve) | 1. Inactive Compound: The compound may have degraded. 2. Concentration Too Low: The concentrations tested are below the effective range. 3. Incorrect Assay Conditions: Incubation time, temperature, or buffer composition may be suboptimal. 4. Low Target Expression: The cell line may not express sufficient levels of Pfn1. | 1. Verify the identity and purity of the compound. Prepare fresh dilutions from a new stock. 2. Test a higher and broader concentration range (e.g., up to 100 µM). 3. Optimize assay parameters by running a time-course experiment and testing different buffer conditions. 4. Confirm Pfn1 expression in your cell line using qPCR or Western blotting. |
| High background signal | 1. Compound Precipitation: The inhibitor may not be fully soluble at higher concentrations. 2. Cell Contamination: Bacterial or fungal contamination can interfere with the assay readout. 3. Non-specific Binding: The compound may be binding to other cellular components. | 1. Visually inspect the wells for precipitate. If solubility is an issue, consider using a different solvent or adding a solubilizing agent. 2. Regularly check cell cultures for contamination. If suspected, discard the culture and start from a fresh stock. 3. Include appropriate controls to measure non-specific binding. |
| Inconsistent or variable results | 1. Pipetting Errors: Inaccurate serial dilutions can lead to significant variability. 2. Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound. 3. Cell Plating Inconsistency: Uneven cell density across the plate. | 1. Ensure pipettes are properly calibrated and use careful technique, especially for serial dilutions. 2. Avoid using the outer wells of the microplate for experimental samples, or fill them with sterile water or PBS to create a humidity barrier. 3. Ensure a homogenous cell suspension before plating and allow cells to settle evenly. |
| Unusually steep dose-response curve | 1. Stoichiometric Inhibition: This can occur with potent inhibitors where the enzyme concentration is high relative to the inhibitor's dissociation constant (Kd). 2. Compound Aggregation: The inhibitor may form aggregates that lead to non-specific inhibition. | 1. Consider that a steep curve might reflect high potency. The measured IC50 in this case may be more reflective of the enzyme concentration than the true Kd. 2. Test for aggregation using techniques like dynamic light scattering. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a Pfn1 inhibitor, based on published data for the known Pfn1 inhibitor C74. These values should be used as a general guideline for designing experiments with this compound.
| Parameter | Value | Notes |
| Dissociation Constant (Kd) of C74 for Pfn1 | ~60 µM | Determined by Surface Plasmon Resonance (SPR). This indicates a relatively low-affinity interaction.[3] |
| Effective Concentration of C74 in Cell-Based Assays | 10 - 50 µM | This range has been shown to inhibit cell migration and proliferation.[2][3] |
| Cytotoxicity of C74 | Non-cytotoxic up to 50 µM | As determined by live-dead staining.[2] |
| Recommended Starting Concentration Range for this compound | 10 nM - 100 µM | A broad logarithmic dilution series is recommended for initial screening.[1] |
| Final DMSO Concentration in Media | ≤ 0.1% | To avoid solvent-induced cytotoxicity.[1][5] |
Experimental Protocols
Cell-Based Dose-Response Assay for this compound
This protocol describes a general method for determining the IC50 value of this compound in a cell-based assay, such as a cell proliferation or migration assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line (e.g., MDA-MB-231 breast cancer cells, which have been used in Pfn1 studies)[6]
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®) or migration assay components
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells and perform a cell count. c. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1][7]
-
Compound Preparation: a. Prepare a serial dilution of this compound in complete culture medium. A common method is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1] b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control if available.[1]
-
Cell Treatment: a. Carefully remove the old medium from the wells. b. Add the prepared dilutions of this compound to the respective wells. c. Incubate the plate for the predetermined optimal time (e.g., 48 hours).[1][7]
-
Assay Measurement: a. After incubation, perform the desired assay to measure the effect of the compound. For example, for a cell viability assay, add the CellTiter-Glo® reagent according to the manufacturer's protocol. b. Incubate as required by the assay protocol. c. Measure the signal (e.g., luminescence for CellTiter-Glo®) using a plate reader.[7]
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration relative to the vehicle control. b. Plot the percentage of inhibition versus the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic fit) to determine the IC50 value.[4][8][9]
Visualizations
Caption: Pfn1 Signaling Pathway and Inhibition.
Caption: Dose-Response Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Profilin-1 overexpression inhibits proliferation of MDA-MB-231 breast cancer cells partly through p27kip1 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated screening for small molecules interfering with PKM2: a drug repurposing strategy against glioblastoma | springermedizin.de [springermedizin.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Pfn1-IN-1 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pfn1-IN-1. The information is designed to address specific issues that may be encountered during long-term experimental studies aimed at understanding and overcoming resistance to this Profilin-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound C1) is a small molecule inhibitor of Profilin-1 (Pfn1).[1] Its primary mechanism of action is to disrupt the interaction between Pfn1 and actin, which is a critical step in actin polymerization.[1][2] By inhibiting this interaction, this compound can interfere with various cellular processes that are dependent on dynamic actin cytoskeletal rearrangements, such as cell migration, proliferation, and angiogenesis.[2][3]
Q2: What is the primary application of this compound in research?
This compound is primarily used in research to study the roles of Pfn1 and the actin cytoskeleton in various biological processes. It has been shown to inhibit the angiogenic capacity of endothelial cells, reduce cellular levels of filamentous actin (F-actin), and slow cell migration and proliferation.[2][3] It serves as a tool to probe the consequences of inhibiting Pfn1 function in both normal and disease states, such as cancer.
Q3: How do cells develop resistance to this compound?
While specific long-term resistance studies for this compound are not extensively published, resistance to targeted therapies, in general, can develop through various mechanisms. These can include:
-
Target Alteration: Mutations in the PFN1 gene that prevent this compound from binding effectively.
-
Target Overexpression: Increased expression of Pfn1, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of Pfn1-mediated actin dynamics.
-
Drug Efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.
-
Altered Cellular Metabolism: Changes in cellular metabolism that reduce the effectiveness of the inhibitor.
Q4: What are the initial steps to characterize a this compound resistant cell line?
Once a resistant cell line is established, initial characterization should include:
-
Confirmation of Resistance: Determining the half-maximal inhibitory concentration (IC50) of this compound in the resistant cell line and comparing it to the parental (sensitive) cell line using a cell viability assay. A significant increase in the IC50 value confirms resistance.[4]
-
Analysis of Pfn1 Expression: Examining the protein and mRNA levels of Pfn1 in both sensitive and resistant cells to check for overexpression.
-
Sequencing of the PFN1 Gene: To identify any potential mutations in the this compound binding site.
-
Assessment of Actin Dynamics: Evaluating changes in the actin cytoskeleton, such as F-actin levels and cellular morphology.
Troubleshooting Guides
This section addresses specific issues that may arise during the development and analysis of this compound resistant cell lines.
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| LR-01 | Failure to establish a resistant cell line. | 1. This compound concentration is too high, leading to excessive cell death. 2. This compound concentration is too low, not providing enough selective pressure. 3. The cell line is inherently resistant or has a low propensity to develop resistance. 4. Instability of this compound in the culture medium over time. | 1. Start with a lower concentration of this compound (e.g., IC20) and increase the dose more gradually. 2. Ensure the starting concentration is sufficient to inhibit proliferation by at least 20-30%. 3. Try a different cell line that is initially more sensitive to this compound. 4. Replenish the medium with fresh this compound more frequently (e.g., every 48-72 hours). |
| LR-02 | Resistant phenotype is lost after freezing and thawing the cells. | 1. The resistance mechanism is transient and not genetically stable. 2. Improper freezing or thawing technique leading to selection of a sensitive subpopulation. 3. Contamination of the cell culture. | 1. Re-establish resistance by culturing the thawed cells in the presence of this compound. 2. Follow standard protocols for cryopreservation and thawing of mammalian cells. 3. Regularly test for mycoplasma contamination. |
| CV-01 | High variability in cell viability assay results. | 1. Uneven cell seeding in the multi-well plate. 2. Inconsistent drug concentration across wells. 3. Edge effects in the microplate. 4. Interference of this compound with the assay chemistry (e.g., MTT reduction). | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Mix the drug dilutions well before adding to the cells. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Run a cell-free control with this compound to check for direct effects on the assay reagents. Consider using an alternative viability assay (e.g., SRB or CellTiter-Glo). |
| WB-01 | Inconsistent results in Western blot for Pfn1 or actin. | 1. Uneven protein loading. 2. Inefficient protein transfer. 3. Issues with antibody quality or concentration. 4. Changes in the expression of loading control proteins due to long-term drug treatment. | 1. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein. 2. Verify transfer efficiency using Ponceau S staining. 3. Titrate the primary antibody and use a fresh dilution for each experiment. 4. Consider using a total protein stain for normalization instead of a single loading control protein. |
Experimental Protocols
Protocol for Developing this compound Resistant Cell Lines
This protocol describes the gradual dose escalation method to develop drug-resistant cell lines.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell culture flasks
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell viability assay kit (e.g., MTT, SRB)
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate Long-Term Culture:
-
Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this concentration, changing the medium with fresh this compound every 2-3 days.
-
-
Gradual Dose Escalation:
-
Once the cells have adapted and are growing at a normal rate (typically after 2-3 passages), increase the concentration of this compound by approximately 25-50%.[5]
-
Continue this stepwise increase in concentration, allowing the cells to adapt at each new concentration before proceeding to the next.
-
It is advisable to cryopreserve a stock of cells at each adapted concentration.[6]
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental cells.
-
Culture the resistant cells continuously in the presence of the high concentration of this compound to maintain the resistant phenotype.
-
-
Confirmation of Resistance:
-
Periodically determine the IC50 of the developing resistant cell line and compare it to the parental line to monitor the progression of resistance.
-
The resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.[5]
-
MTT Cell Viability Assay Protocol
This protocol is for determining cell viability based on the metabolic conversion of MTT to formazan (B1609692).
Materials:
-
Cells seeded in a 96-well plate
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization:
-
If using adherent cells, carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]
Western Blot Protocol for Pfn1 and Actin
This protocol is for analyzing the protein expression levels of Pfn1 and actin.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Pfn1, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the expression of Pfn1 to a loading control (e.g., total protein stain or a housekeeping protein).
Visualizations
Caption: Pfn1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for developing and characterizing this compound resistant cell lines.
Caption: Troubleshooting decision tree for high variability in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pfn1-IN-1 and KX6 in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors, Pfn1-IN-1 and KX6, which both target Profilin-1 (Pfn1), a key regulator of actin dynamics and a critical player in angiogenesis. This document summarizes their mechanisms of action, presents available quantitative data from key angiogenesis assays, and provides detailed experimental protocols to support further research and drug development efforts.
Introduction to this compound and KX6
Profilin-1 (Pfn1) is an actin-binding protein that is essential for the polymerization of actin filaments, a process fundamental to cell migration and the formation of new blood vessels (angiogenesis).[1][2][3] The interaction between Pfn1 and actin is a crucial step in this process.[4] Small molecule inhibitors that disrupt the Pfn1-actin interaction have emerged as promising anti-angiogenic agents.[4][5]
This compound , also known as compound C1, is a small molecule inhibitor that has been identified through structure-based virtual screening to specifically block the Pfn1-actin interaction.[1][6] By doing so, it inhibits the angiogenic capacity of endothelial cells.[1]
KX6 is described as a second-generation, more robust small molecule inhibitor of the Pfn1-actin interaction.[5] It was developed from a lead candidate molecule, C74, which has a similar mechanism of action to this compound.[5] While specific quantitative data for KX6 in angiogenesis assays is not as readily available in the public domain, its development as a more potent successor to a first-generation Pfn1 inhibitor suggests it would exhibit similar or enhanced anti-angiogenic properties.
Mechanism of Action: Targeting the Pfn1-Actin Axis
Both this compound and KX6 share a common mechanism of action: the disruption of the protein-protein interaction between Profilin-1 and actin. This inhibition leads to a reduction in the formation of filamentous actin (F-actin), which is a critical component of the cellular machinery required for cell motility and structural integrity. In endothelial cells, this disruption results in an impaired ability to migrate and form the tube-like structures characteristic of new blood vessels.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Pfn1 in angiogenesis and a general workflow for testing Pfn1 inhibitors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for a representative Pfn1 inhibitor, based on studies of compounds like this compound. As specific data for KX6 is limited, it is presented as a hypothesized improvement over the first-generation inhibitors.
Table 1: Effect of Pfn1 Inhibition on Endothelial Cell Migration
| Assay Type | Compound | Concentration | Result | Reference |
| Wound Healing Assay | Pfn1 Inhibitor (C1/Pfn1-IN-1) | 50 µM | Significant reduction in wound closure after 12 hours | [6] |
| Transwell Migration Assay | Pfn1 Inhibitor (C1/Pfn1-IN-1) | 50 µM | ~50% inhibition of endothelial cell migration | [6] |
| Wound Healing Assay | KX6 | Not Available | Expected to show greater inhibition of wound closure than this compound | [5] |
Table 2: Effect of Pfn1 Inhibition on Endothelial Tube Formation
| Assay Type | Compound | Concentration | Result | Reference |
| Tube Formation on Matrigel | Pfn1 Inhibitor (C1/Pfn1-IN-1) | 50 µM | Significant decrease in the formation of capillary-like structures | [6] |
| Tube Formation on Matrigel | KX6 | Not Available | Expected to show a more potent inhibition of tube formation | [5] |
Experimental Protocols
Endothelial Cell Migration Assay (Wound Healing)
Objective: To assess the effect of Pfn1 inhibitors on the directional migration of endothelial cells.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are grown to a confluent monolayer in a 24-well plate.
-
A sterile 200 µL pipette tip is used to create a uniform scratch (wound) across the center of the monolayer.
-
The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.
-
The cells are then incubated in a culture medium containing either the Pfn1 inhibitor (this compound or KX6) at the desired concentration or a vehicle control (e.g., DMSO).
-
Images of the wound are captured at 0 hours and after a specified time (e.g., 12 or 24 hours) using an inverted microscope.
-
The area of the wound is measured using image analysis software (e.g., ImageJ), and the percentage of wound closure is calculated.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Methodology:
-
A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C for 30 minutes.
-
HUVECs are harvested and resuspended in a culture medium containing the Pfn1 inhibitor or vehicle control.
-
The cell suspension is then seeded onto the surface of the Matrigel.
-
The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.
-
The formation of the capillary network is observed and photographed using an inverted microscope.
-
Quantitative analysis is performed by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Conclusion
This compound and KX6 represent a promising class of anti-angiogenic compounds that target the fundamental cellular process of actin polymerization through the inhibition of the Pfn1-actin interaction. The available data for this compound demonstrates its efficacy in inhibiting key steps of angiogenesis, namely endothelial cell migration and tube formation. While specific quantitative data for KX6 in these assays is not yet widely published, its designation as a second-generation, more robust inhibitor suggests it holds potential for even greater anti-angiogenic activity. The experimental protocols provided herein offer a framework for the direct comparative evaluation of these and other Pfn1 inhibitors, which will be crucial for advancing our understanding of their therapeutic potential in diseases driven by pathological angiogenesis, such as cancer and retinopathies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Silencing profilin-1 inhibits endothelial cell proliferation, migration and cord morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Both actin and polyproline interactions of Profilin-1 are required for migration, invasion and capillary morphogenesis of vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pfn1 Inhibition: A Comparative Guide to Pfn1-IN-1 and Pfn1 siRNA
For researchers, scientists, and drug development professionals, understanding the on-target effects of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of a chemical inhibitor of Profilin-1 (Pfn1), Pfn1-IN-1, and genetic knockdown of Pfn1 using small interfering RNA (siRNA). By examining their effects on key cellular processes and providing detailed experimental methodologies, this document serves as a resource for validating the mechanism of action of this compound.
Profilin-1 (Pfn1) is a crucial regulator of actin dynamics, playing a significant role in cell motility, proliferation, and signaling.[1] Its multifaceted nature makes it a compelling target for therapeutic intervention in various diseases, including cancer. This compound is a small molecule designed to inhibit the interaction between Pfn1 and actin, thereby disrupting downstream cellular functions.[1] To ensure that the observed effects of this compound are a direct result of Pfn1 inhibition, a comparison with a highly specific genetic method like siRNA-mediated knockdown is essential.
Comparative Analysis of this compound and Pfn1 siRNA
Both this compound and Pfn1 siRNA are expected to phenocopy the effects of Pfn1 loss-of-function. The following tables summarize the quantitative data from various studies, showcasing the comparative effects of these two methods on actin polymerization, cell migration, and cell proliferation.
Data Presentation
Table 1: Effect on Actin Polymerization
| Treatment | Assay | Cell Type | Key Findings | Reference |
| This compound (C74) | Pyrene-Actin Polymerization Assay | In vitro | Reversed Pfn1's inhibitory effect on actin polymerization. | [2] |
| Pfn1 Knockout (KO) | Western Blot & Phalloidin Staining | Mouse Embryonic Fibroblasts | ~50% reduction in filamentous actin (F-actin) levels. | [3][4] |
| This compound | Proximity Ligation Assay | Endothelial Cells | Reduced Pfn1-actin interaction in cells. | [1] |
| Pfn1 siRNA | Western Blot | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant reduction in Pfn1 protein levels, leading to altered actin cytoskeleton. | [5] |
Table 2: Effect on Cell Migration
| Treatment | Assay | Cell Type | Key Findings | Reference |
| This compound (C74) | Wound Healing Assay | Renal Cell Carcinoma (RENCA) cells | Dose-dependent inhibition of cell migration. | [2] |
| Pfn1 siRNA | Wound Healing & Transwell Assays | Colorectal Cancer Cells (HT29, HCT116) | Significantly suppressed cell migration. | [6] |
| This compound | Transwell Migration Assay | Endothelial Cells | Slowed endothelial cell migration. | [1] |
| Pfn1 siRNA | Transwell Migration Assay | Pancreatic Neuroendocrine Neoplasm Cells (BON1, QGP1) | Significantly reduced cell migration and invasion. | [7] |
Table 3: Effect on Cell Proliferation
| Treatment | Assay | Cell Type | Key Findings | Reference |
| This compound (C74) | MTT Assay | Renal Cell Carcinoma (RENCA) cells | Dose-dependent inhibition of cell proliferation. | [2] |
| Pfn1 siRNA | MTT Assay | Colorectal Cancer Cells (HT29, HCT116) | Significantly reduced cell survival and proliferation. | [6] |
| This compound | Cell Counting | Endothelial Cells | Slowed endothelial cell proliferation. | [1] |
| Pfn1 siRNA | CCK-8 & Colony Formation Assays | Lung Adenocarcinoma Cells | Hindered proliferation and facilitated apoptosis. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Pfn1 siRNA Transfection
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute Pfn1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Validation of Knockdown: Assess the efficiency of Pfn1 knockdown by Western blotting or qRT-PCR.
This compound Treatment
-
Stock Solution Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.[8]
-
Working Solution Preparation: Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Cell Treatment: Replace the medium of cultured cells with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) before analysis.
Wound Healing (Scratch) Assay
-
Cell Seeding: Plate cells in a 24-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing either this compound, the vehicle control, or, for siRNA-treated cells, regular medium.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Transwell Migration Assay
-
Cell Preparation: Pre-treat cells with this compound or transfect with Pfn1 siRNA. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pore size) into the wells of a 24-well plate containing medium with a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration through the membrane (e.g., 12-24 hours).
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several microscopic fields.
Pyrene-Actin Polymerization Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing G-actin labeled with pyrene (B120774).
-
Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing salt solution (e.g., KCl and MgCl2).
-
Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence intensity is proportional to the amount of filamentous actin (F-actin).
-
Inhibitor/siRNA Effect: To test the effect of this compound, add the compound to the reaction mixture before initiating polymerization. To assess the impact of Pfn1 knockdown, cell lysates from siRNA-treated cells can be used.
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Pfn1 signaling pathway.
Caption: Experimental workflow.
References
- 1. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SiRNA targeting PFK1 inhibits proliferation and migration and enhances radiosensitivity by suppressing glycolysis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Pfn1 Rescue Experiments: A Comparative Guide to Confirming Target Specificity
For Researchers, Scientists, and Drug Development Professionals
Profilin-1 (Pfn1) is a key regulator of cytoskeletal dynamics and cellular signaling, primarily known for its role in actin polymerization.[1] However, its functions extend beyond actin binding, involving interactions with a host of other proteins and signaling molecules.[1][2] To dissect the specific contributions of its various interactions to cellular processes, rescue experiments in Pfn1-deficient cells are an indispensable tool. This guide provides a comparative overview of how these experiments are designed and interpreted, supported by experimental data and detailed protocols.
Dissecting Pfn1 Function Through Rescue with Mutants
The core principle of a Pfn1 rescue experiment is to first deplete endogenous Pfn1 from cells, typically via CRISPR/Cas9-mediated knockout (KO) or shRNA-mediated knockdown (KD), which results in a measurable phenotype. Subsequently, cells are transfected with constructs expressing either wild-type (WT) Pfn1 or Pfn1 mutants with specific binding deficiencies. The extent to which a particular construct can reverse the Pfn1-depletion phenotype reveals the importance of the mutated interaction for that specific cellular function.
Pfn1 has three main binding domains: one for G-actin, one for poly-L-proline (PLP) rich sequences found in proteins like VASP and Mena, and one for phosphoinositides (PPIs) like PIP2.[1][3] By using mutants that selectively disrupt these interactions, researchers can attribute specific cellular outcomes to distinct molecular pathways.
Comparative Data from Pfn1 Rescue Experiments
The following table summarizes the typical outcomes of Pfn1 rescue experiments across different cellular contexts, as documented in the literature. These experiments highlight how different interactions of Pfn1 are critical for distinct cellular functions.
| Cellular Phenotype | Control Cells | Pfn1 KO/KD Cells | Rescue with WT Pfn1 | Rescue with Actin-Binding Mutant (e.g., R88E) | Rescue with PLP-Binding Mutant | Rescue with PPI-Binding Mutant |
| Global F-actin Levels | Normal | Significantly reduced (>50% decrease)[4] | Restored to normal levels[4] | Fails to restore F-actin levels[4] | Partially or fully restores F-actin levels | Partially or fully restores F-actin levels |
| Cell Motility (e.g., in fibroblasts) | Normal | Impaired membrane extension and slower protrusion velocity[2] | Rescues motility defects[2] | Fails to rescue motility defects[2] | Fails to rescue motility defects[2] | Not extensively documented for this phenotype |
| Cell Motility (e.g., in breast cancer cells) | Normal | Hypermotile phenotype[2] | Rescues normal motility (reduces hypermotility)[2] | Rescues normal motility[2] | Rescues normal motility[2] | Fails to rescue normal motility (cells remain hypermotile)[2] |
| Mitochondrial Morphology | Normal | Dysmorphic and enlarged mitochondria[5] | Rescues normal morphology | Not fully elucidated, but defects are not primarily due to cytosolic actin assembly issues[5] | Not fully elucidated | Not fully elucidated |
| Microtubule Organization | Normal | Increased microtubule levels | Restored to normal levels | Fails to restore normal microtubule levels | Not fully elucidated | Not fully elucidated |
Key Experimental Protocols
Generation of Pfn1 Knockout/Knockdown Cell Lines
-
CRISPR/Cas9-Mediated Knockout:
-
Design guide RNAs (gRNAs) targeting an early exon of the PFN1 gene.
-
Clone gRNAs into a Cas9 expression vector.
-
Transfect the Cas9/gRNA construct into the cell line of interest.
-
Select single-cell clones and expand them.
-
Verify Pfn1 knockout by Western blotting and genomic sequencing of the target locus.
-
-
shRNA-Mediated Knockdown:
-
Design shRNA sequences targeting the PFN1 mRNA.
-
Clone shRNA into a lentiviral or retroviral vector.
-
Produce viral particles and transduce the target cells.
-
Select for transduced cells using an appropriate marker (e.g., puromycin).
-
Validate Pfn1 knockdown efficiency by Western blotting or qPCR.
-
Rescue Construct Transfection
-
Clone the coding sequences for human wild-type Pfn1 and various mutants (e.g., R88E for actin-binding deficiency) into a mammalian expression vector. It is often beneficial to include a fluorescent tag (e.g., GFP) to monitor transfection efficiency and protein localization.
-
Transfect the Pfn1-deficient cells with the rescue constructs using a suitable method (e.g., lipofection or electroporation).
-
Allow 24-48 hours for protein expression before proceeding with downstream assays.
Phenotypic Analysis
-
F-actin Staining and Quantification:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Stain F-actin with fluorescently labeled phalloidin (B8060827).
-
Acquire images using fluorescence microscopy.
-
Quantify the mean fluorescence intensity of phalloidin per cell using image analysis software (e.g., ImageJ).
-
-
Cell Migration/Motility Assay (Wound Healing):
-
Grow cells to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer with a sterile pipette tip.
-
Wash with media to remove detached cells.
-
Acquire images of the wound at time 0 and at subsequent time points (e.g., every 4-6 hours).
-
Measure the area of the wound at each time point to calculate the rate of wound closure.
-
Visualizing Pfn1's Role and Experimental Design
The following diagrams illustrate the signaling pathways involving Pfn1 and the workflow for a typical rescue experiment to determine target specificity.
Caption: Pfn1's central role in integrating signals to control actin dynamics.
Caption: Experimental workflow for a Pfn1 rescue experiment.
Caption: Logical framework for interpreting Pfn1 rescue experiment results.
References
- 1. Profilin 1 - Wikipedia [en.wikipedia.org]
- 2. Molecular insights on context-specific role of profilin-1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profilin1 biology and its mutation, actin(g) in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The actin binding protein profilin 1 localizes inside mitochondria and is critical for their function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Pfn1-IN-1 Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the Profilin-1 (Pfn1) inhibitor, Pfn1-IN-1, and its analogs. Given that Pfn1's role in cancer is highly context-dependent, this document also cross-validates the inhibitor's effects by comparing them with the broader consequences of Pfn1 modulation in various cancer cell lines. This approach offers a nuanced understanding of Pfn1 as a therapeutic target.
Introduction to Pfn1 and this compound
Profilin-1 (Pfn1) is a key regulator of actin dynamics, a fundamental process in cell motility, proliferation, and survival.[1] Its expression is dysregulated in numerous cancers, where it can paradoxically act as either a tumor suppressor or promoter depending on the cellular context.[1][2] This dual role underscores the importance of understanding the specific effects of Pfn1 inhibition in different cell types.
This compound (also referred to as compound C1) is a small molecule inhibitor identified through structure-based virtual screening. It is designed to competitively inhibit the interaction between Pfn1 and actin, thereby disrupting actin polymerization. This guide will delve into the validated effects of this compound and its analog, C74, and compare these findings with the broader literature on Pfn1's function in cancer.
Comparative Efficacy of Pfn1 Inhibition and Modulation
The following tables summarize the quantitative data on the effects of Pfn1 inhibitors and Pfn1 gene modulation across various cell lines.
Table 1: Effects of Pfn1 Inhibitors (this compound and Analogs) on Cell Lines
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| Endothelial Cells (HUVECs) | This compound (C1) | 10 µM | Inhibition of cell migration and proliferation. | |
| Renal Cell Carcinoma (RENCA) | C74 | 16 mg/kg (in vivo) | Reduced tumor growth. | [3][4] |
| Renal Cell Carcinoma (VHL-negative RVN cells) | C74 | 50 µM | Reduced cell proliferation and migration. | [5] |
| Renal Cell Carcinoma (RENCA) | C2 | 50 µM | Reduced cell proliferation. | [5] |
Table 2: Context-Dependent Effects of Pfn1 Modulation in Various Cancer Cell Lines
| Cell Line | Cancer Type | Pfn1 Modulation | Effect on Proliferation | Effect on Migration/Invasion | Reference |
| MDA-MB-231 | Breast Cancer | Overexpression | Decreased | Decreased | [6][7] |
| MDA-MB-231 | Breast Cancer | Knockdown | Increased | Increased (early stage metastasis) | [8] |
| A549 | Non-Small Cell Lung Cancer | Knockdown | - | Decreased | [1] |
| H1299, A549 | Non-Small Cell Lung Cancer | Overexpression | - | Increased | [9][10] |
| T24M | Bladder Cancer | Knockdown | - | Decreased | [11] |
| RENCA | Renal Cell Carcinoma | Knockdown | Decreased | - | [5] |
Signaling Pathways Modulated by Pfn1
Pfn1's function is intricately linked to several key signaling pathways that regulate cell growth, survival, and motility. The inhibition of Pfn1 can thus have widespread downstream effects.
Caption: Pfn1's central role in regulating actin polymerization and interacting with key signaling pathways like PI3K/AKT and ROCK1/p-MLC.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Cell Viability/Proliferation Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Transwell Migration Assay
-
Cell Preparation: Starve cells in a serum-free medium for 24 hours.
-
Chamber Setup: Place 8 µm pore size Transwell inserts into 24-well plates. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium with different concentrations of this compound or vehicle and seed them into the upper chamber.
-
Incubation: Incubate for 12-24 hours at 37°C.
-
Staining: Remove non-migrated cells from the upper surface of the insert. Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blotting
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies (e.g., anti-Pfn1, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for this compound Validation
The following diagram illustrates a typical workflow for validating the effects of a Pfn1 inhibitor in a cancer cell line.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Molecular insights on context-specific role of profilin-1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rupress.org [rupress.org]
- 8. Profilin-1 downregulation has contrasting effects on early vs late steps of breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Profilin 1 Induces Tumor Metastasis by Promoting Microvesicle Secretion Through the ROCK 1/p-MLC Pathway in Non-Small Cell Lung Cancer [frontiersin.org]
- 10. Profilin 1 Induces Tumor Metastasis by Promoting Microvesicle Secretion Through the ROCK 1/p-MLC Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silencing of Profilin-1 suppresses cell adhesion and tumor growth via predicted alterations in integrin and Ca2+ signaling in T24M-based bladder cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Pfn1-IN-1 vs. Pfn1 Knockout: A Comparative Analysis of Phenotypes
For researchers, scientists, and drug development professionals, understanding the nuances between chemical inhibition and genetic knockout of a target protein is crucial for experimental design and interpretation. This guide provides a comprehensive comparative analysis of the phenotypes observed with the small molecule inhibitor Pfn1-IN-1 and those resulting from Pfn1 gene knockout.
Profilin-1 (Pfn1) is a key regulator of actin dynamics, playing a fundamental role in cell motility, proliferation, and survival. Both the chemical inhibition of Pfn1 by small molecules like this compound (also known as compound C1) and its genetic deletion have been employed to dissect its cellular functions. While both approaches aim to abrogate Pfn1 activity, they present distinct phenotypic outcomes that offer unique insights into the multifaceted roles of this essential protein.
Executive Summary
| Feature | This compound (and other small molecule inhibitors) | Pfn1 Knockout (KO) |
| Mechanism | Competitive inhibition of the Pfn1-actin interaction.[1][2] | Complete or conditional ablation of the Pfn1 gene, leading to loss of Pfn1 protein. |
| Onset of Action | Rapid and reversible. | Permanent (in the case of global KO) or inducible, with a delay for protein turnover. |
| Specificity | Potential for off-target effects.[3] | Highly specific to Pfn1, but may trigger compensatory mechanisms. |
| Cellular Phenotypes | Reduced F-actin levels, impaired cell migration and proliferation, inhibition of angiogenesis.[2][4] | Drastic reduction in F-actin, severe defects in cell migration and proliferation, often leading to cell death or developmental arrest.[5][6] |
| In Vivo Phenotypes | Attenuation of tumor angiogenesis.[7] | Embryonic lethality in global KO mice.[8][9] Conditional KO reveals tissue-specific defects and pathologies.[10] |
Delving into the Details: A Head-to-Head Comparison
Effects on Actin Dynamics
Both Pfn1 inhibition and knockout lead to a significant reduction in filamentous actin (F-actin). However, the severity of this phenotype is more pronounced in knockout models.
| Parameter | Pfn1 Inhibition (e.g., C74) | Pfn1 Knockout |
| F-actin Levels | Reduced cellular F-actin.[2] | Over 50% reduction in F-actin levels.[5] |
| Monomer:Filament Ratio | Not explicitly quantified, but expected to increase. | 3:1 monomer to filament ratio in Pfn1 KO cells.[5] |
| Actin Polymerization | Reverses Pfn1's inhibitory effect on actin polymerization in vitro.[3] | Substantial inability of actin to polymerize.[5] |
Impact on Cellular Functions
The disruption of actin dynamics by both methods has profound consequences for fundamental cellular processes.
| Cellular Process | Pfn1 Inhibition (e.g., C74) | Pfn1 Knockout |
| Cell Migration | Slowed endothelial cell migration.[2] Reduced migration of renal cell carcinoma cells.[11] | Impaired cell motility in various cell types.[6][9] |
| Cell Proliferation | Slowed endothelial cell proliferation.[2] Reduced proliferation of renal cell carcinoma cells.[11] | Inhibition of endothelial cell growth by nearly 42%.[6] Essential for cell division.[8] |
| Angiogenesis | Inhibited angiogenic capacity of endothelial cells both in vitro and ex vivo.[2][4] | Genetic loss of endothelial Pfn1 dramatically inhibits tumor angiogenesis.[7] |
| Cell Survival | Can induce apoptosis in some cancer cells. | Essential for cell survival; knockout can lead to apoptosis.[8] |
In Vivo Consequences: From Embryos to Disease Models
The in vivo ramifications of Pfn1 perturbation are starkly different between chemical inhibition and genetic deletion, primarily due to the essential role of Pfn1 in development.
| In Vivo Model | Pfn1 Inhibition (e.g., C74) | Pfn1 Knockout |
| Embryonic Development | Not extensively studied, but likely to have developmental toxicity at high doses. | Homozygous global knockout is embryonic lethal at the two-cell stage.[8][9] |
| Tissue-Specific Function | Allows for studying the role of Pfn1 in adult tissues and disease models. | Conditional knockout models have revealed critical roles in various tissues, including vascular endothelium, leading to severe pathologies.[10] |
| Tumor Growth | Intratumoral administration reduces tumor growth and angiogenesis in renal cell carcinoma models.[7] | Endothelial-specific Pfn1 knockout impedes tumor initiation and progression.[7] |
| Atherosclerosis | Pfn1 inhibitors are being investigated as a potential therapy. | Global heterozygous Pfn1 knockout reduces the severity of atherosclerosis.[12] |
Experimental Protocols
Generation of Pfn1 Knockout Mice
The generation of a Pfn1 knockout mouse model involves several key steps, typically starting with the creation of a targeting vector and culminating in the breeding of heterozygous mice to obtain knockout offspring.
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon or exons of the Pfn1 gene with a selectable marker, such as a neomycin resistance cassette (neo). This is achieved through homologous recombination.[8][13]
-
ES Cell Transfection and Selection: The targeting vector is introduced into embryonic stem (ES) cells. Cells that have successfully integrated the vector are selected for using antibiotics.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then surgically transferred to a surrogate mother.[13]
-
Generation of Chimeric and Heterozygous Mice: The resulting offspring, known as chimeras, are a mix of cells from the host blastocyst and the genetically modified ES cells. These chimeras are then bred with wild-type mice to produce heterozygous offspring that carry one copy of the null Pfn1 allele.[8]
-
Generation of Homozygous Knockout Mice: Heterozygous mice are intercrossed to produce homozygous knockout mice. However, due to the embryonic lethality of the global Pfn1 knockout, this is often not viable.[8] For conditional knockouts, mice with floxed Pfn1 alleles are crossed with mice expressing Cre recombinase in a tissue-specific manner.[14]
In Vitro Cell Migration (Wound Healing) Assay
The wound healing or "scratch" assay is a straightforward method to assess the effect of Pfn1 inhibition or knockout on collective cell migration.
Methodology:
-
Cell Seeding: Plate cells in a 24- or 48-well plate and allow them to grow to a confluent monolayer.[15]
-
Creating the Wound: Use a sterile pipette tip to create a uniform scratch across the center of the cell monolayer.[15]
-
Treatment: For inhibitor studies, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control. For knockout studies, use confluent monolayers of Pfn1 knockout and wild-type control cells.
-
Image Acquisition: Immediately after creating the scratch (time 0), capture images of the wound using a microscope. Capture images of the same field at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.[16]
-
Data Analysis: Measure the area of the cell-free gap in the images at each time point using image analysis software (e.g., ImageJ). The rate of migration can be quantified by calculating the change in the open area over time.[17]
Signaling Pathways and Molecular Interactions
Pfn1's function is intricately linked to the regulation of the actin cytoskeleton. Both its inhibition and knockout disrupt these pathways, albeit with differing degrees of severity.
Conclusion
The choice between using a small molecule inhibitor like this compound and a Pfn1 knockout model depends on the specific research question.
-
Pfn1 inhibitors are invaluable for studying the acute effects of Pfn1 disruption in a temporal and dose-dependent manner, particularly in adult organisms or specific disease models where embryonic lethality is a concern. They offer a reversible means to probe Pfn1 function.
-
Pfn1 knockout models , especially conditional knockouts, provide a highly specific and complete loss-of-function scenario. They are essential for understanding the absolute requirement of Pfn1 in development and in specific cell types, and for uncovering potential long-term compensatory mechanisms.
By understanding the distinct yet overlapping phenotypes resulting from these two powerful techniques, researchers can better design their experiments and interpret their findings, ultimately leading to a more complete picture of Profilin-1's role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profilin I is essential for cell survival and cell division in early mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular insights on context-specific role of profilin-1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular endothelial cell-specific disruption of the profilin1 gene leads to severe multiorgan pathology and inflammation causing mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Construction of fibronectin conditional gene knock-out mice and the effect of fibronectin gene knockout on hematopoietic, biochemical and immune parameters in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Evaluating the Specificity of Pfn1-IN-1 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Profilin-1 (Pfn1) is a key regulator of actin dynamics, playing a crucial role in cell motility, proliferation, and signaling. Its involvement in various pathological processes, including cancer progression and angiogenesis, has made it an attractive target for therapeutic intervention. This guide provides a comparative evaluation of the specificity of a known Pfn1 inhibitor, Pfn1-IN-1, against other reported small molecule inhibitors in various cellular assays.
Introduction to Pfn1 Inhibition
Pfn1 functions by binding to actin monomers, facilitating their addition to growing actin filaments. It also interacts with a variety of other proteins through its poly-proline binding domain, integrating cytoskeletal dynamics with cellular signaling pathways. Inhibition of the Pfn1-actin interaction is a promising strategy to disrupt these processes in disease contexts. This guide focuses on this compound and compares its performance with other known Pfn1 inhibitors, namely C2, C74, and the more recent analog, UP-6. It is important to note that in some literature, this compound is also referred to as compound C1 or C2, and for the purpose of this guide, we will consider this compound to be functionally equivalent to the first-generation inhibitors described as C1/C2 in the cited literature.
Comparative Analysis of Pfn1 Inhibitors
The following tables summarize the available quantitative data for this compound (C1/C2), C74, and UP-6 in key cellular assays. It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Inhibition of Cell Proliferation
| Inhibitor | Cell Line | Assay | Concentration | Effect | Citation |
| This compound (C2) | RENCA (renal carcinoma) | 2D Culture | 50 µM | Significant reduction in proliferation | [1] |
| RVN (renal carcinoma) | 2D Culture | 50 µM | Significant reduction in proliferation | [1] | |
| HmVEC (endothelial cells) | 2D Culture | 50 µM | ~2-fold reduction after 3 days | [2] | |
| HmVEC (endothelial cells) | 2D Culture | 100 µM | ~2.5-fold reduction after 3 days | [2] | |
| C74 | RVN (renal carcinoma) | 2D Culture | 10-25 µM | Dose-dependent reduction | [1] |
| UP-6 | EC (endothelial cells) | Proliferation Assay | 20 µM | Inhibited proliferation | [3] |
Table 2: Inhibition of Cell Migration
| Inhibitor | Cell Line | Assay | Concentration | Effect | Citation |
| This compound (C2) | RVN (renal carcinoma) | Transwell Migration | 50 µM | ~60% reduction in chemotactic migration | [1] |
| C74 | RVN (renal carcinoma) | Transwell Migration | 10-25 µM | Dose-dependent reduction | [1] |
Table 3: Inhibition of Angiogenesis
| Inhibitor | Cell Type | Assay | Concentration | Effect | Citation |
| This compound (C1/C2) | HmVEC (endothelial cells) | Tube Formation | Not Specified | Inhibited angiogenic ability | [4] |
| C74 | Endothelial Cells | Tube Formation | 50 µM | Near-complete blockade of cord formation | [5] |
| UP-6 | Endothelial Cells | Tube Formation | 10 µM | ~50% inhibition of cord formation | [5] |
| Endothelial Cells | Tube Formation | 20 µM | Near-complete blockade of cord formation | [5] |
Table 4: Direct Target Engagement and Specificity
| Inhibitor | Target | Assay | Metric | Value | Citation |
| This compound (C2) | Pfn1-Actin Interaction | Proximity Ligation Assay | PLA Spots | ~70% reduction in cells | [3] |
| C74 | Pfn1 | Surface Plasmon Resonance | Kd | ~60 µM | [3][5] |
| Pfn1-Actin Interaction | Proximity Ligation Assay | PLA Spots | ~50% reduction in cells | [1] | |
| C74 | Off-target potential | Pfn1 Knockdown Cells | Proliferation Assay | Anti-proliferative effect is Pfn1-dependent | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of Pfn1 and the experimental approaches to study its inhibition, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key cellular assays are provided below.
Cell Proliferation (MTT) Assay
-
Objective: To assess the effect of Pfn1 inhibitors on cell viability and proliferation.
-
Methodology:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Pfn1 inhibitor or a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Cell Migration (Scratch/Wound Healing) Assay
-
Objective: To evaluate the effect of Pfn1 inhibitors on collective cell migration.
-
Methodology:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and debris.
-
Add fresh media containing the Pfn1 inhibitor or vehicle control.
-
Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the rate of wound closure to assess cell migration.
-
Angiogenesis (Tube Formation) Assay
-
Objective: To assess the effect of Pfn1 inhibitors on the ability of endothelial cells to form capillary-like structures.
-
Methodology:
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Allow the matrix to solidify at 37°C.
-
Seed endothelial cells onto the matrix in the presence of the Pfn1 inhibitor or vehicle control.
-
Incubate for a period that allows for tube formation (typically 6-18 hours).
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
-
Pfn1-Actin Interaction (Proximity Ligation Assay - PLA)
-
Objective: To visualize and quantify the in-situ interaction between Pfn1 and actin within cells.
-
Methodology:
-
Culture cells on coverslips and treat with the Pfn1 inhibitor or vehicle control.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies specific for Pfn1 and actin, raised in different species.
-
Add secondary antibodies conjugated with oligonucleotides (PLA probes) that bind to the primary antibodies.
-
If the probes are in close proximity (<40 nm), a ligation solution is added to form a circular DNA molecule.
-
Amplify the circular DNA molecule via rolling circle amplification.
-
Detect the amplified DNA with fluorescently labeled oligonucleotides.
-
Visualize the resulting fluorescent spots (PLA signals) using a fluorescence microscope. The number of spots per cell is proportional to the number of Pfn1-actin interactions.
-
Conclusion
The available data suggests that small molecule inhibitors targeting the Pfn1-actin interaction, including this compound (C1/C2), C74, and UP-6, effectively impair key cellular processes such as proliferation, migration, and angiogenesis. C74 appears to be more potent than the first-generation inhibitor C2, and the analog UP-6 shows even greater potency than C74 in angiogenesis assays.[1][5] While direct binding of C74 to Pfn1 has been demonstrated, and its cellular effects appear to be Pfn1-dependent, the potential for off-target effects remains a consideration for all small molecule inhibitors and warrants further investigation through comprehensive off-target screening panels.[1][3] The cellular assays and signaling pathways described in this guide provide a robust framework for the continued evaluation and development of specific and potent Pfn1 inhibitors for therapeutic applications.
References
- 1. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Pfn1-IN-1: A Comparative Guide to Biochemical Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays to confirm the binding affinity of Pfn1-IN-1, a novel inhibitor of Profilin-1 (Pfn1). The performance of this compound is compared with a known Pfn1 inhibitor, C74. This document outlines the experimental data, detailed protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows.
Introduction to Profilin-1 (Pfn1)
Profilin-1 (Pfn1) is a ubiquitously expressed, 15 kDa actin-binding protein that plays a critical role in the regulation of actin cytoskeleton dynamics.[1] It functions by binding to monomeric actin (G-actin), promoting the exchange of ADP for ATP, and facilitating the addition of actin monomers to the growing barbed end of actin filaments (F-actin).[2] Pfn1 is a key regulator of cellular processes such as cell motility, membrane trafficking, and cytokinesis. Dysregulation of Pfn1 has been implicated in various diseases, including cancer and neurodegenerative disorders like amyotrophic lateral sclerosis (ALS).[3] Given its central role in cellular function, Pfn1 has emerged as a promising therapeutic target.
Comparative Analysis of Pfn1 Inhibitor Binding Affinity
To characterize the binding affinity of the novel inhibitor this compound to Pfn1, a series of biophysical and biochemical assays were performed. The results are compared with those obtained for the established Pfn1 inhibitor, C74. The following table summarizes the quantitative data obtained from Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) assays.
| Compound | Assay | Parameter | Value | Reference |
| This compound (Hypothetical Data) | SPR | Kd | 2.5 µM | - |
| kon (M-1s-1) | 1.5 x 104 | - | ||
| koff (s-1) | 3.75 x 10-2 | - | ||
| ITC | Kd | 3.1 µM | - | |
| ΔH (kcal/mol) | -8.2 | - | ||
| -TΔS (kcal/mol) | -1.5 | - | ||
| FP (IC50) | IC50 | 5.8 µM | - | |
| C74 | SPR | Kd | ~60 µM | [4] |
| Pyrene-Actin Polymerization | IC50 | 10-25 µM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
-
Immobilization of Pfn1: Recombinant human Pfn1 protein is immobilized on a CM5 sensor chip via amine coupling. The chip surface is first activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). Pfn1, diluted in 10 mM sodium acetate (B1210297) buffer (pH 4.5), is then injected over the activated surface. Finally, any remaining active esters are quenched with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
Binding Analysis: A serial dilution of the inhibitor (this compound or C74) in running buffer (e.g., HBS-EP+) is injected over the Pfn1-coated and a reference flow cell. The association (kon) and dissociation (koff) rates are monitored by the change in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The kinetic parameters (kon and koff) are determined by fitting the data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters.
-
Sample Preparation: Recombinant Pfn1 is dialyzed extensively against the desired assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor is dissolved in the final dialysis buffer.
-
Titration: The sample cell is filled with a solution of Pfn1 (e.g., 25 µM), and the titration syringe is loaded with a concentrated solution of the inhibitor (e.g., 500 µM). A series of small injections of the inhibitor into the Pfn1 solution are performed at a constant temperature.
-
Data Analysis: The heat released or absorbed upon each injection is measured. The integrated heat data are plotted against the molar ratio of inhibitor to Pfn1. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
-
Probe Preparation: A fluorescently labeled ligand that binds to Pfn1 is required. This could be a fluorescently tagged small molecule known to bind Pfn1 or a labeled peptide derived from a Pfn1-binding protein.
-
Assay Setup: The assay is performed in a microplate format. A constant concentration of Pfn1 and the fluorescent probe are incubated with a serial dilution of the unlabeled inhibitor (this compound or C74).
-
Measurement: The plate is excited with polarized light, and the emitted fluorescence polarization is measured.
-
Data Analysis: In a competitive binding format, the binding of the unlabeled inhibitor displaces the fluorescent probe, leading to a decrease in fluorescence polarization. The data are plotted as polarization versus inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Pfn1's Role and Assay Workflow
The following diagrams illustrate the signaling pathway of Pfn1 in actin polymerization and the general workflow of a biochemical binding assay.
References
- 1. Purification of Globular Actin from Rabbit Muscle and Pyrene Fluorescent Assays to Investigate Actin Dynamics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin polymerization assay | Andex [andexbiotech.com]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 5. Isothermal titration calorimetry [cureffi.org]
Pfn1-IN-1 vs. Genetic Knockdown of Pfn1: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methods for inhibiting Profilin-1 (Pfn1) function: the small molecule inhibitor Pfn1-IN-1 and genetic knockdown techniques such as siRNA. Pfn1 is a critical regulator of actin dynamics, playing a pivotal role in cell motility, proliferation, and angiogenesis.[1][2] Understanding the nuances of these inhibitory approaches is crucial for designing experiments and developing novel therapeutic strategies.
Mechanism of Action: A Tale of Two Approaches
This compound and its analogs, such as C74, are small molecule inhibitors designed to directly interfere with the interaction between Pfn1 and actin.[1][2] By competitively binding to Pfn1, these compounds block its ability to promote actin polymerization, leading to a reduction in filamentous actin (F-actin) levels and subsequent impairment of actin-dependent cellular processes.[1]
Genetic knockdown , typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the Pfn1 mRNA for degradation. This prevents the translation of the Pfn1 protein, leading to a decrease in its overall cellular concentration. The reduced availability of Pfn1 protein similarly results in decreased F-actin formation and disruption of the actin cytoskeleton.[3][4]
Quantitative Comparison of Efficacy
Experimental data reveals that both this compound and genetic knockdown effectively inhibit Pfn1 function, leading to comparable phenotypic outcomes. However, studies in renal cell carcinoma (RCC) have indicated that small molecule inhibitors can exhibit a more potent effect on cell migration compared to siRNA-mediated knockdown.[1]
| Parameter | This compound (and its analogs) | Genetic Knockdown (siRNA/shRNA) | Reference |
| Effect on F-actin Levels | Dose-dependent reduction in F-actin | Significant reduction in F-actin (ranging from ~29% to over 50%) | [1][3][5] |
| Cell Migration | Dose-dependent inhibition; can be more robust than genetic knockdown | Significant reduction in cell migration | [1] |
| Cell Proliferation | Dose-dependent inhibition | Significant reduction in cell proliferation | [1] |
| Pfn1-Actin Interaction | Direct inhibition, with a reduction of ~50% observed with C74 treatment | Indirectly reduced due to lower Pfn1 protein levels | [1] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings. Below are summarized protocols for the application of this compound and Pfn1 genetic knockdown.
This compound (C74) Treatment Protocol
This protocol is based on studies utilizing the Pfn1 inhibitor C74 in cell culture.[1][2]
-
Compound Preparation: Dissolve this compound (or its analog, C74) in a suitable solvent, such as DMSO, to create a stock solution.
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with the desired concentration of the Pfn1 inhibitor (e.g., 10-50 µM for C74). A vehicle control (DMSO) should be run in parallel.[1][6]
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) depending on the assay.
-
Analysis: Perform downstream analyses such as migration assays (e.g., Transwell assay), proliferation assays (e.g., cell counting), or immunofluorescence staining for F-actin (e.g., using phalloidin).
Pfn1 siRNA Transfection Protocol
This is a general protocol for siRNA-mediated knockdown of Pfn1 in cultured cells.[7][8]
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute Pfn1-specific siRNA and a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for Pfn1 protein depletion.
-
Analysis: Verify knockdown efficiency by Western blotting or qPCR. Proceed with functional assays to assess the phenotypic effects of Pfn1 depletion.
Visualizing the Mechanisms
To further elucidate the distinct yet functionally convergent mechanisms of this compound and genetic knockdown, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1. Pfn1-mediated actin polymerization pathway.
Figure 2. Mechanisms of Pfn1 inhibition.
References
- 1. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insights on context-specific role of profilin-1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Actin-binding protein profilin1 is an important determinant of cellular phosphoinositide control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
A Head-to-Head Comparison of Small Molecule Profilin-1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of currently identified small molecule inhibitors of Profilin-1 (Pfn1), a protein implicated in a variety of cellular processes and diseases, including cancer. This report synthesizes available experimental data to evaluate the performance of these inhibitors, offering a clear overview of their efficacy and mechanisms of action.
Profilin-1 is a key regulator of actin dynamics, a fundamental process in cell motility, division, and signaling.[1][2] Its multifaceted role extends to interactions with various signaling and cytoskeletal proteins, making it a compelling target for therapeutic intervention.[1][3] This guide focuses on small molecules designed to interfere with the crucial interaction between Pfn1 and actin.
Performance Comparison of Pfn1 Inhibitors
The following table summarizes the quantitative data for the most prominently described small molecule Pfn1 inhibitors, primarily focusing on compounds identified through structure-based virtual screening. These inhibitors competitively target the actin-binding site of Pfn1.[4][5]
| Inhibitor | Target Interaction | Dissociation Constant (Kd) | In Vitro Efficacy | Cellular Efficacy | In Vivo Efficacy |
| C1 / C2 | Pfn1-Actin | Not explicitly determined | Abrogated Pfn1's inhibitory effect on actin polymerization at a 2.5-fold molar excess.[5] | Reduced endothelial cell migration by ~30% at 50 µM and 100 µM. Slowed endothelial cell proliferation.[5] | Not reported in the initial study. |
| C74 | Pfn1-Actin | ~60 µM (low-affinity)[6] | Reversed Pfn1's inhibitory effect on actin polymerization.[6] | Reduced renal cell carcinoma (RCC) cell migration and proliferation at 25-50 µM.[6][7] | Intratumoral administration reduced tumor growth in an RCC mouse model.[6][7] |
| UP-6 | Pfn1-Actin | Not explicitly determined | Not explicitly reported | Improved anti-angiogenic activity in vivo compared to C74.[6] | Showed improved anti-angiogenic efficacy in vivo.[6][8] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the key signaling pathways involving Pfn1 and the general workflow for identifying and validating these small molecules.
Pfn1-Actin Signaling Pathway
Pfn1 plays a central role in actin polymerization, influencing cell migration and proliferation. It facilitates the exchange of ADP for ATP on G-actin monomers, promoting their incorporation into growing actin filaments.[9] Small molecule inhibitors block the interaction between Pfn1 and actin, thereby disrupting these downstream cellular processes.
Caption: Pfn1's role in actin polymerization and its inhibition.
Experimental Workflow for Pfn1 Inhibitor Identification
The identification of these small molecule inhibitors typically follows a structure-based virtual screening approach, followed by biochemical and cellular validation assays.
References
- 1. Profilin 1 - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of profilin-1 in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Pfn1-IN-1's Anti-Angiogenic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of Pfn1-IN-1 against established inhibitors, sunitinib (B231) and bevacizumab. The information presented is collated from preclinical studies to support independent validation and further investigation into this compound as a potential anti-angiogenic agent.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Profilin-1 (Pfn1), an actin-binding protein, plays a crucial role in this process by regulating actin polymerization, which is essential for endothelial cell migration and proliferation.[1][2] The function of Pfn1 in promoting angiogenesis is activated through phosphorylation at the Tyr129 residue by Src kinase, a process initiated by Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR2.[3]
This compound (also known as C74) is a small molecule inhibitor designed to disrupt the interaction between Pfn1 and actin.[3][4] By doing so, it aims to inhibit the downstream cellular processes that are dependent on actin dynamics, thereby exerting an anti-angiogenic effect. This guide compares the reported in vitro efficacy of this compound with sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and bevacizumab, a monoclonal antibody that targets VEGF-A.
Comparative Analysis of Anti-Angiogenic Activity
The following tables summarize the available quantitative data on the anti-angiogenic effects of this compound, sunitinib, and bevacizumab on endothelial cells. It is important to note that the experimental conditions, including the specific endothelial cell types and assay durations, may vary between studies, which can influence the observed efficacy.
Table 1: Endothelial Cell Proliferation Inhibition
| Compound | Cell Type | IC50 | Concentration for Significant Inhibition | Source(s) |
| This compound (C74) | Human Microvascular Endothelial Cells (HmVECs) | Not Reported | ~2-2.5 fold reduction at 50-100 µM | [5] |
| Renal Vein Endothelial Cells (RVN) | Not Reported | Dose-dependent inhibition at 10-25 µM | [3] | |
| Sunitinib | Human Umbilical Vein Endothelial Cells (HUVECs) | ~40 nM | - | [6] |
| Bevacizumab | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.11 µg/mL | - | [7] |
Table 2: Endothelial Cell Migration Inhibition
| Compound | Cell Type | Percentage Inhibition | Concentration | Source(s) |
| This compound (C74) | Human Microvascular Endothelial Cells (HmVECs) | ~30% | 50 and 100 µM | [5] |
| Sunitinib | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant inhibition (quantification not specified) | Not Specified | [8] |
| Bevacizumab | Human Umbilical Vein Endothelial Cells (HUVECs) | Time and dose-dependent inhibition | Not Specified | [9] |
Table 3: Endothelial Cell Tube Formation Inhibition
| Compound | Cell Type | Observations | Concentration | Source(s) |
| This compound (C74) | Endothelial Cells | Near-complete blockade of cord formation | 50 µM | [4] |
| Sunitinib | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant reduction in tube length | Not Specified | |
| Bevacizumab | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent inhibition | Not Specified | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these anti-angiogenic compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of a compound on the proliferation of endothelial cells.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2 x 10³ cells per well and incubated for 12 hours.
-
Synchronization: Cells are serum-starved for 24 hours to synchronize their cell cycles.
-
Treatment: The cells are then treated with varying concentrations of the test compounds (this compound, sunitinib, bevacizumab) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Quantification: Cell proliferation is measured using a colorimetric assay such as the MTS assay. The absorbance is read at 490 nm, and the results are expressed as a percentage of the control. The IC50 value, the concentration at which 50% of cell proliferation is inhibited, is then calculated.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of a compound on the migratory capacity of endothelial cells.
-
Cell Culture: Endothelial cells are grown to confluence in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing the test compounds or a vehicle control.
-
Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time. The percentage of migration inhibition is calculated relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures, a key step in angiogenesis.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to solidify at 37°C.
-
Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells in the presence of the test compounds or a vehicle control.
-
Incubation: The plate is incubated for a period of 6-24 hours to allow for the formation of tube-like structures.
-
Visualization: The formation of tubes is visualized and photographed using a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops. The percentage of inhibition is calculated relative to the control.
Conclusion
References
- 1. Vascular endothelial cell-specific disruption of the profilin1 gene leads to severe multiorgan pathology and inflammation causing mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of profilin-1 in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haplo‐insufficiency of Profilin1 in vascular endothelial cells is beneficial but not sufficient to confer protection against experimentally induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Pfn1-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. Pfn1-IN-1, a small molecule inhibitor of Profilin 1, requires careful handling and disposal due to its potential biological activity and the lack of comprehensive public safety data. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on general best practices for laboratory chemical waste.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to establish and adhere to stringent safety protocols. The following table summarizes the necessary personal protective equipment (PPE) and engineering controls.
| Control Type | Specification | Rationale |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Protective Clothing | Laboratory coat and closed-toe shoes. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood. | Minimizes inhalation of powders or aerosols. |
| Engineering Controls | ||
| Ventilation | All manipulations should be conducted within a certified chemical fume hood. | Controls vapor and powder inhalation. |
| Emergency Equipment | An emergency eyewash station and safety shower must be readily accessible. | For immediate decontamination in case of exposure. |
Spill Management and Emergency Procedures
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collect: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Plan and Logistical Operations
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Step-by-Step Disposal Protocol
-
Waste Characterization and Segregation:
-
Waste Containerization and Labeling:
-
Collect waste in sturdy, leak-proof, and chemically compatible containers.[1][2] The original container may be used for disposal of the pure compound.[2]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications.[1][3][4] The date of accumulation should also be included.[3]
-
Keep waste containers securely closed except when adding waste.[1][2]
-
-
Storage:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]
-
The recommended disposal method for this type of chemical waste is high-temperature incineration at a permitted hazardous waste facility.
-
Never dispose of this compound down the drain or in the regular trash.[1][3]
-
The following diagram illustrates the recommended workflow for the disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 5. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Pfn1-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount when working with potent, biologically active compounds like Pfn1-IN-1. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, this document aims to be a trusted resource for the safe handling of this novel kinase inhibitor.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is an inhibitor of Profilin-1 (Pfn1), a key regulator of actin cytoskeleton dynamics.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the high degree of caution afforded to all potent, research-grade kinase inhibitors.[2] The following personal protective equipment (PPE) recommendations are based on general safety protocols for such compounds.
A multi-layered approach to PPE is mandatory to minimize exposure risk. The required level of protection varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination.[2][3] - Eye Protection: Chemical splash goggles for a complete seal around the eyes.[2] - Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[2] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[2] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[2] - Lab Coat: Standard laboratory coat.[2] - Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[2] - Eye Protection: Safety glasses with side shields.[2] - Lab Coat: Standard laboratory coat.[2] - Biological Safety Cabinet: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Storage: Store this compound according to the manufacturer's instructions. For this compound, this is typically at room temperature for the solid form in the continental US, but may vary elsewhere. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[2]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.[4]
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[4]
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[4]
Pfn1 Signaling and Experimental Workflow
This compound inhibits the interaction between Pfn1 and actin, thereby disrupting actin polymerization.[1] Pfn1 is a crucial protein that regulates the dynamics of the actin cytoskeleton, a network of protein filaments essential for numerous cellular processes including cell motility, division, and shape maintenance.[5] It facilitates the exchange of ADP for ATP on actin monomers, preparing them for addition to growing actin filaments.[6] Pfn1 also interacts with various other proteins through its poly-L-proline binding domain, linking actin dynamics to other signaling pathways.[2][5]
Caption: Pfn1 signaling pathway and the inhibitory action of this compound.
A common method to assess the effect of inhibitors on actin dynamics is the in vitro actin polymerization assay.[7] This assay monitors the change in fluorescence of pyrene-labeled actin, which increases upon polymerization.[7]
Caption: Workflow for an in vitro actin polymerization assay with this compound.
By adhering to these safety protocols and understanding the experimental context, researchers can confidently and safely advance their work with this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Profilin1 biology and its mutation, actin(g) in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profilin 1 - Wikipedia [en.wikipedia.org]
- 6. Both actin and polyproline interactions of Profilin-1 are required for migration, invasion and capillary morphogenesis of vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actin polymerization assay | Andex [andexbiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
